molecular formula C20H18O10 B070688 (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid CAS No. 191605-10-4

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid

Cat. No.: B070688
CAS No.: 191605-10-4
M. Wt: 418.3 g/mol
InChI Key: KWWCVCFQHGKOMI-HOTGVXAUSA-N
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Description

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid is a useful research compound. Its molecular formula is C20H18O10 and its molecular weight is 418.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O10/c1-27-13-7-3-11(4-8-13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-5-9-14(28-2)10-6-12/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWCVCFQHGKOMI-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304214
Record name (S,S)-Di-p-anisoyltartaric acid
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Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191605-10-4
Record name (S,S)-Di-p-anisoyltartaric acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EC 606-247-6
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Record name (S,S)-Di-p-anisoyltartaric acid
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Record name (+)-Di-p-anisoyl-D-tartaric Acid
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Record name (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the characterization of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as O,O'-Di-p-anisoyl-D-tartaric acid. The information is intended for researchers, scientists, and professionals involved in drug development and chiral separations.

Physicochemical Properties

This compound is a chiral compound derived from D-tartaric acid.[1] It is a white to off-white solid, and its properties are summarized in the table below.

PropertyValueReference
CAS Number 191605-10-4[2][3]
Molecular Formula C20H18O10[3]
Molecular Weight 418.35 g/mol [3]
Melting Point 186 °C[4]
Specific Rotation ([α]D) +163° (c=1, EtOH)[4]
Density 1.407 ± 0.06 g/cm³ (Predicted)[4]
pKa 1.48 ± 0.25 (Predicted)[4]
IUPAC Name (2S,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid
Synonyms O,O'-Di-p-anisoyl-D-tartaric acid, (+)-Di-p-anisoyl-D-tartaric acid[4][5]

Synthesis

The synthesis of this compound typically involves the esterification of D-tartaric acid with p-anisoyl chloride.[1] The reaction proceeds by forming a di-p-anisoyl-D-tartaric anhydride intermediate, which is then hydrolyzed to yield the final product.[1]

Experimental Protocol (Representative)

The following is a representative protocol based on general methods for the synthesis of di-acyl tartaric acids. Optimization of specific conditions may be required.

Materials:

  • D-tartaric acid

  • p-Anisoyl chloride

  • Anhydrous toluene (or another suitable aprotic solvent)

  • Catalyst (e.g., Copper Sulfate or 4-Dimethylaminopyridine - DMAP)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend D-tartaric acid and a catalytic amount of copper sulfate in anhydrous toluene.[6]

  • Addition of Acyl Chloride: Heat the mixture to reflux. Add p-anisoyl chloride dropwise to the refluxing suspension.

  • Reaction: Continue refluxing for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Formation of Anhydride: Upon completion, cool the reaction mixture and filter the solid product, which is the di-p-anisoyl-D-tartaric anhydride.

  • Hydrolysis: Resuspend the anhydride in a mixture of toluene and an equivalent amount of water. Heat the mixture to reflux for 2-4 hours to hydrolyze the anhydride to the diacid.[6]

  • Isolation and Purification: Cool the mixture to room temperature and isolate the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water).[1]

Synthesis Workflow Diagram

G Synthesis Workflow A D-Tartaric Acid + p-Anisoyl Chloride (Toluene, Catalyst) B Reflux A->B Heat C Di-p-anisoyl-D-tartaric Anhydride B->C D Hydrolysis (Toluene/Water, Reflux) C->D E This compound D->E F Filtration & Recrystallization E->F G Chiral Resolution Process A Racemic Amine (+)-Amine & (-)-Amine C Diastereomeric Salt Mixture [(+)-Amine-(+)-Acid] & [(-)-Amine-(+)-Acid] A->C B This compound ((+)-Acid) B->C D Fractional Crystallization C->D E Less Soluble Salt (e.g., [(+)-Amine-(+)-Acid]) D->E F More Soluble Salt (in mother liquor) D->F G Base Treatment E->G H Pure (+)-Amine G->H

References

Technical Guide: Physical Properties of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, a compound commonly utilized as a chiral resolving agent in the pharmaceutical and fine chemical industries. The information is compiled from various chemical suppliers and databases.

Core Physical and Chemical Properties

This compound, also known as (+)-Di-p-anisoyl-D-tartaric acid, is a white solid organic compound. Its primary application lies in the separation of enantiomers, particularly of racemic amines and amino alcohols, through the formation of diastereomeric salts.

Data Presentation

The following table summarizes the quantitative physical property data available for this compound. It is important to note that some variations exist across different commercial sources, particularly for the melting point.

PropertyValueSource(s)
Molecular Formula C₂₀H₁₈O₁₀[1]
Molecular Weight 418.35 g/mol [1][2]
Melting Point 186 °C[1]
193-195 °C
Boiling Point (Predicted) 681.6 ± 55.0 °C at 760 mmHg[1]
Density (Predicted) 1.407 ± 0.06 g/cm³[1]
pKa (Predicted) 1.48 ± 0.25[1]
Optical Rotation +163° (c=1, EtOH)[1]
Appearance White Solid
Crystal - Powder / White - Very pale yellow[3]
Storage Temperature Room Temperature[2][3]

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[4][5]

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a digital melting point apparatus.[4][6]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the heating rate is slowed to approximately 1-2 °C per minute as the expected melting point is approached.[5]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range is the melting point of the substance.[4][7]

Solubility Testing

Determining the solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces it can form. For an organic acid, solubility in aqueous bases is a key characteristic.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, hexane, ethanol, diethyl ether). For acidic compounds, aqueous solutions of sodium hydroxide (e.g., 5% NaOH) and sodium bicarbonate (e.g., 5% NaHCO₃) are also used.[8][9][10]

  • Procedure: A small, measured amount of the solid (e.g., 25 mg) is placed in a test tube.[8] A small volume of the solvent (e.g., 1 mL) is added, and the mixture is vigorously agitated for a set period (e.g., 10-60 seconds).[8][11]

  • Observation: The compound is classified as soluble if it completely dissolves. If any solid remains, it is considered insoluble or partially soluble.[11] The reaction with basic solutions (effervescence with bicarbonate, dissolution with hydroxide) indicates the presence of an acidic functional group.[9]

Optical Rotation Measurement

Optical rotation is a fundamental property of chiral molecules and is measured using a polarimeter. The specific rotation is a standardized value that is characteristic of a particular enantiomer under specific conditions.[12][13][14]

Methodology:

  • Solution Preparation: A solution of the compound is prepared by accurately weighing a specific mass of the substance and dissolving it in a known volume of a specified solvent (e.g., 1 g in 100 mL of ethanol).[15]

  • Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).[15] The light source is typically a sodium D-line (589.3 nm).[15]

  • Measurement: The prepared solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter).[14] The angle of rotation of the plane-polarized light is measured.[12] The measurement should be carried out at a constant, specified temperature (e.g., 20-25 °C).[15]

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation in degrees, l is the path length in decimeters, and c is the concentration in g/mL.[14][16]

Logical Workflow Visualization

The primary application of this compound is in the chiral resolution of racemic mixtures, particularly amines. The following diagram illustrates the general workflow for this process.

G General Workflow for Chiral Resolution of a Racemic Amine racemic_amine Racemic Mixture of Amine (R-amine and S-amine) diastereomeric_salts Formation of Diastereomeric Salts (R-amine)-(S,S-acid) and (S-amine)-(S,S-acid) racemic_amine->diastereomeric_salts resolving_agent This compound (Resolving Agent) resolving_agent->diastereomeric_salts separation Separation of Diastereomers (e.g., Fractional Crystallization) diastereomeric_salts->separation salt1 Isolated Diastereomeric Salt 1 (e.g., less soluble salt) separation->salt1 Solid salt2 Diastereomeric Salt 2 in Solution (e.g., more soluble salt) separation->salt2 Solution liberation1 Liberation of Enantiomer 1 (Base Treatment) salt1->liberation1 liberation2 Liberation of Enantiomer 2 (Base Treatment) salt2->liberation2 enantiomer1 Pure R-amine liberation1->enantiomer1 recovered_agent1 Recovered Resolving Agent liberation1->recovered_agent1 enantiomer2 Pure S-amine liberation2->enantiomer2 recovered_agent2 Recovered Resolving Agent liberation2->recovered_agent2

Caption: Chiral resolution of a racemic amine.

This guide provides a summary of the available physical property data for this compound and outlines the standard experimental procedures for their determination. The provided workflow illustrates its key application in chiral resolution. For critical applications, it is recommended to verify these properties through in-house analysis.

References

Technical Guide: Spectroscopic Analysis of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Profile

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (+)-Di-p-anisoyl-D-tartaric acid, is a chiral dicarboxylic acid. Its structure, incorporating two aromatic ester moieties, makes it a valuable building block in asymmetric synthesis and chiral resolution.

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 191605-10-4[1][2][3][4]
Molecular Formula C₂₀H₁₈O₁₀[2][4]
Molecular Weight 418.35 g/mol [2][4]
IUPAC Name (2S,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid[3]
Synonyms (S,S)-Di-p-anisoyltartaric acid, (+)-Di(p-anisoyl)tartaric acid[2]
Physical Form White Solid[3]
Melting Point 186 °C[2]
Purity Typically ≥97%[3][5]
Storage Room Temperature[3]

Spectroscopic Characterization Workflow

The structural elucidation and purity assessment of this compound relies on a combination of spectroscopic techniques. A typical workflow for its characterization is outlined below.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep Compound Synthesis & Purification dissolve Dissolution in Deuterated Solvent (e.g., DMSO-d6, CDCl3) prep->dissolve ir IR Spectroscopy prep->ir (as solid or film) ms Mass Spectrometry prep->ms (after derivatization if needed) nmr NMR Spectroscopy (¹H, ¹³C) dissolve->nmr structure Structural Confirmation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure

References

An In-depth Technical Guide to the Solubility of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, a chiral building block often utilized in pharmaceutical development. While specific quantitative solubility data for this compound is not widely published, this document compiles available qualitative information and presents a detailed experimental protocol for its determination. Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation development.

Overview of this compound

This compound, also known as Di-p-anisoyl-D-tartaric acid, is a derivative of tartaric acid. Its structure, featuring two aromatic methoxybenzoyl groups, significantly influences its solubility profile, rendering it more soluble in organic solvents compared to its parent compound, tartaric acid. The presence of carboxylic acid functional groups also allows for solubility in aqueous bases.

Solubility Data

Organic SolventSolubility (Qualitative)Source
MethanolSoluble[1][2]
20% Methanol (in an unspecified solvent)Soluble[3][4]

It is highly recommended that researchers determine the quantitative solubility in their specific solvent systems and conditions of interest.

Factors Influencing Solubility

The solubility of a crystalline organic acid like this compound is governed by a complex interplay of factors related to both the solute and the solvent. A conceptual understanding of these factors is crucial for solvent selection and process optimization.

G Factors Influencing Solubility of Crystalline Organic Acids cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions crystal_form Crystal Form (Polymorphism, Solvates) solubility Solubility crystal_form->solubility particle_size Particle Size particle_size->solubility purity Purity purity->solubility pka pKa pka->solubility polarity Polarity polarity->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility dielectric Dielectric Constant dielectric->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility ph pH (for aqueous systems) ph->solubility

Caption: Key factors influencing the solubility of crystalline organic acids.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6] The following protocol provides a detailed methodology that can be adapted for this compound.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Experimental Workflow

The general workflow for determining solubility using the shake-flask method is depicted below.

G Shake-Flask Solubility Determination Workflow start Start add_excess Add excess solid compound to a known volume of solvent in a sealed vial. start->add_excess equilibrate Equilibrate the mixture on a shaker at a constant temperature (e.g., 24-48 hours). add_excess->equilibrate check_solid Visually confirm the presence of undissolved solid. equilibrate->check_solid separate Allow the suspension to settle, then filter an aliquot of the supernatant through a syringe filter. check_solid->separate dilute Accurately dilute the clear filtrate with the solvent. separate->dilute analyze Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer. dilute->analyze calculate Calculate the solubility based on the concentration and dilution factor. analyze->calculate end End calculate->end

Caption: A generalized workflow for the shake-flask solubility determination method.

4.3. Detailed Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for the analytical method.

  • Sample Preparation: Add an excess amount of the solid this compound to a vial containing a known volume of the organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7] The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Sample Analysis: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

  • Calculation of Solubility: The solubility of the compound is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

4.4. Considerations and Best Practices

  • Purity of Compound and Solvent: The purity of both the solute and the solvent can significantly impact solubility measurements. Use high-purity materials for accurate results.

  • Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.

  • Equilibrium Confirmation: It is essential to ensure that equilibrium has been reached. This can be verified by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the values plateau.

  • Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism or solvation), which could affect the solubility measurement.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is sparse, this guide provides the available qualitative information and a robust experimental framework for its determination. For researchers and professionals in drug development, a thorough understanding and experimental determination of solubility are indispensable for the successful application of this and other chiral compounds in their work. The provided protocol for the shake-flask method offers a reliable starting point for generating the necessary data to inform formulation and process development.

References

The Emergence of Anisoyl-L-Tartaric Acid Derivatives: A Technical Guide to their Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of anisoyl-L-tartaric acid derivatives. It is designed to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols, collated quantitative data, and a discussion of the current state of knowledge regarding their biological activities.

Historical Context and Discovery

The history of anisoyl-L-tartaric acid derivatives is intrinsically linked to the broader history of tartaric acid and its use as a chiral resolving agent. L-(+)-tartaric acid, a naturally occurring dicarboxylic acid found in grapes and other fruits, has been a cornerstone of stereochemistry since the pioneering work of Jean-Baptiste Biot in 1832, who discovered its optical activity.[1] Louis Pasteur's subsequent manual separation of the enantiomeric crystals of sodium ammonium tartrate in 1849 further solidified the importance of tartaric acid in understanding chirality.[2]

For over a century, derivatives of tartaric acid, particularly O,O'-diacyltartaric acids, have been widely employed as resolving agents in both laboratory and industrial settings to separate racemic mixtures.[3] While the acylation of tartaric acid with various acyl chlorides has been a common practice, the specific exploration of anisoyl derivatives appears to be a more recent development.

A pivotal publication by Bernaś et al. in 2010 described the direct synthesis of mono-acylated tartaric acids, including O-p-anisoyl-L-tartaric acid, which was referred to as a "novel" compound at the time.[3] This suggests that while di-acylated tartaric acid derivatives were known, the specific synthesis and characterization of the mono-anisoyl derivative were not well-documented in the scientific literature before this point. The research focused on developing a practical, single-step synthesis method for these mono-acylated derivatives.[3]

Today, di-p-anisoyl-L-tartaric acid is commercially available and is utilized as a chiral resolving agent and a building block in asymmetric synthesis.[2] However, the body of research on the specific properties and applications of anisoyl-L-tartaric acid derivatives remains less extensive compared to other acylated tartaric acids.

Physicochemical Properties

The anisoyl substitution on the tartaric acid backbone imparts specific physicochemical properties that are crucial for their application, particularly in chiral separations. The following tables summarize the available quantitative data for both mono- and di-anisoyl-L-tartaric acid derivatives.

Table 1: Physicochemical Properties of O-p-Anisoyl-L-Tartaric Acid

PropertyValueReference
Molecular FormulaC₁₁H₁₂O₈[3]
Molecular Weight272.21 g/mol [3]
Melting Point187–193 °C[3]
Specific Optical Rotation [α]D²⁵-9.9° (c=1.00, MeOH)[3]
AppearanceWhite crystals[3]

Table 2: Physicochemical Properties of Di-p-Anisoyl-L-Tartaric Acid

PropertyValueReference
CAS Number50583-51-2[4]
Molecular FormulaC₂₀H₁₈O₁₀[4]
Molecular Weight418.35 g/mol [4]
Melting Point193-195 °C
Specific Optical Rotation [α]D-167° (c=1, EtOH)
AppearanceWhite to off-white powder[2]
SolubilitySoluble in 20% Methanol[2]

Experimental Protocols: Synthesis of O-p-Anisoyl-L-Tartaric Acid

The following is a detailed experimental protocol for the direct synthesis of O-p-anisoyl-L-tartaric acid, adapted from the work of Bernaś et al. (2010).[3]

Materials:

  • L-Tartaric acid

  • p-Anisoyl chloride

  • 1,2-Dimethoxyethane (DME)

  • Thionyl chloride (for preparation of p-anisoyl chloride if not commercially available)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Apparatus for filtration

Procedure:

  • Preparation of p-Anisoyl Chloride (if necessary): p-Anisic acid is reacted with thionyl chloride to generate p-anisoyl chloride. This should be performed under anhydrous conditions, typically in an inert solvent. The excess thionyl chloride is removed by distillation.

  • Acylation Reaction:

    • To a solution of L-tartaric acid (1 equivalent) in DME, p-anisoyl chloride (1 equivalent) is added dropwise at room temperature with constant stirring.

    • The reaction mixture is then heated to reflux and maintained at this temperature for a specified period (e.g., 4 hours).

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation:

    • After the reaction is complete, the solvent (DME) is removed under reduced pressure using a rotary evaporator.

    • The resulting residue is then subjected to a purification process. The original authors noted that the isolation of the pure compound was challenging and required laborious work-up.[3]

    • Crystallization is a potential method for purification. The choice of solvent for crystallization is critical and may require optimization.

  • Characterization:

    • The final product, O-p-anisoyl-L-tartaric acid, is characterized by standard analytical techniques, including:

      • Melting point determination: To assess purity.

      • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

      • Mass spectrometry: To determine the molecular weight.

      • Polarimetry: To measure the specific optical rotation.

Table 3: Synthesis Yields of Mono-acylated Tartaric Acid Derivatives[3]

ProductR GroupHPLC Yield (%)Isolated Yield (%)
2a Phenyl4130
2b 4-Methoxyphenyl (p-anisoyl)4612
2c 2,6-Diisopropoxyphenyl3727
2d 9-Anthryl5018

Note: The authors highlighted that the work-up for the O-p-anisoyl-L-tartaric acid (2b) was very laborious, which likely contributed to the lower isolated yield compared to the HPLC yield.[3]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the direct synthesis of O-p-anisoyl-L-tartaric acid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Final Product tartaric_acid L-Tartaric Acid reaction Acylation in DME (Reflux, 4h) tartaric_acid->reaction anisoyl_chloride p-Anisoyl Chloride anisoyl_chloride->reaction workup Solvent Removal (Rotary Evaporation) reaction->workup purification Purification (e.g., Crystallization) workup->purification final_product O-p-Anisoyl-L-Tartaric Acid purification->final_product

Synthesis workflow for O-p-anisoyl-L-tartaric acid.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of research directly investigating the biological activities and associated signaling pathways of anisoyl-L-tartaric acid derivatives. However, insights can be drawn from the known biological effects of its constituent molecules: anisic acid and tartaric acid.

Anisic Acid (p-Methoxybenzoic Acid):

  • Tyrosinase Inhibition: Anisic acid has been identified as a tyrosinase inhibitor.[5] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the fields of dermatology and cosmetology for treating hyperpigmentation disorders. The inhibition by anisic acid was found to be reversible and noncompetitive.[5]

  • Anticancer Properties of Conjugates: While anisic acid itself has shown low toxicity, its conjugation with phospholipids has been shown to increase its growth-inhibiting potency against melanoma cells.[6] This suggests that derivatization can enhance the biological activity of anisic acid.

Tartaric Acid:

  • As a fundamental chiral building block, tartaric acid is a component of numerous biologically active molecules. Its primary role in a biological context is often as a chiral scaffold in the synthesis of pharmaceuticals.

Potential Activities of Anisoyl-L-Tartaric Acid Derivatives (Hypothetical):

Given the tyrosinase inhibitory activity of anisic acid, it is plausible that anisoyl-L-tartaric acid derivatives may also exhibit this property. The tartaric acid moiety could potentially influence the solubility, cell permeability, and interaction with the enzyme's active site. Further research is warranted to explore this possibility.

The anticancer activity of anisic acid conjugates suggests that anisoyl-L-tartaric acid derivatives could be investigated as potential anticancer agents. The tartaric acid backbone could serve as a carrier for the active anisoyl group, potentially modifying its pharmacokinetic and pharmacodynamic properties.

Signaling Pathways:

To date, no specific signaling pathways have been identified in the scientific literature that are directly modulated by anisoyl-L-tartaric acid derivatives. Research in this area is needed to elucidate their potential mechanisms of action if any biological activity is confirmed.

Future Directions and Conclusion

Anisoyl-L-tartaric acid derivatives represent a class of compounds with a foundation in the well-established field of tartaric acid chemistry. While their synthesis has been described, their full potential remains largely unexplored. This technical guide has summarized the current knowledge, highlighting the recent nature of the synthesis of the mono-acylated derivative and the dearth of information on its biological activities.

Future research should focus on:

  • Exploring the biological activities of both mono- and di-anisoyl-L-tartaric acid derivatives, particularly in the areas of tyrosinase inhibition and anticancer effects.

  • Investigating the mechanism of action of these compounds to identify any interactions with cellular signaling pathways.

  • Developing more efficient and scalable synthesis and purification protocols to make these compounds more accessible for research.

  • Evaluating their efficacy as chiral resolving agents for a wider range of racemic compounds.

References

The Keystone of Chirality: A Technical Guide to O,O'-Dibenzoyl-L-Tartaric Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the synthesis, properties, and applications of O,O'-dibenzoyl-L-tartaric acid and its key analogues for researchers, scientists, and drug development professionals.

O,O'-Dibenzoyl-L-tartaric acid and its derivatives are cornerstones in the field of stereochemistry, serving as indispensable tools for the separation of racemic mixtures. Their ability to form diastereomeric salts with enantiomeric compounds allows for the isolation of pure stereoisomers, a critical step in the development of chiral drugs and other fine chemicals. This technical guide delves into the fundamental chemistry of O,O'-dibenzoyl-L-tartaric acid and two of its most common analogues: O,O'-di-p-toluoyl-L-tartaric acid and O,O'-di-p-anisoyl-L-tartaric acid.

Core Physicochemical Properties

The subtle structural modifications between these analogues—the addition of a methyl or methoxy group to the benzoyl moiety—result in distinct physicochemical properties that can be leveraged for optimal performance in chiral resolutions. A summary of these key properties is presented below.

PropertyO,O'-Dibenzoyl-L-tartaric acidO,O'-Di-p-toluoyl-L-tartaric acidO,O'-Di-p-anisoyl-L-tartaric acid
Molecular Formula C₁₈H₁₄O₈C₂₀H₁₈O₈C₂₀H₁₈O₁₀
Molecular Weight 358.30 g/mol 386.35 g/mol 418.35 g/mol
Melting Point (°C) 152-155169-171193-195
Specific Rotation [α]²⁰/D -116° (c=9, ethanol)-138° (c=1, ethanol)-167° (c=1, ethanol)
CAS Number 2743-38-632634-66-550583-51-2

Synthesis of O,O'-Acyl-L-Tartaric Acid Analogues

The general synthesis of these chiral resolving agents involves the acylation of L-tartaric acid with the corresponding acyl chloride. This process typically proceeds through the formation of an anhydride intermediate, which is subsequently hydrolyzed to yield the desired di-acyl tartaric acid.

Synthesis_Pathway L_Tartaric_Acid L-Tartaric Acid Anhydride O,O'-Diacyl-L-tartaric Anhydride L_Tartaric_Acid->Anhydride Acyl_Chloride Acyl Chloride (e.g., Benzoyl Chloride) Acyl_Chloride->Anhydride Final_Product O,O'-Diacyl-L-tartaric Acid Anhydride->Final_Product Solvent_Catalyst Solvent (e.g., Toluene) Catalyst (e.g., CuSO₄) Solvent_Catalyst->Anhydride Water Water (Hydrolysis) Water->Anhydride Chiral_Resolution Racemic_Mixture Racemic Mixture (R- and S-enantiomers) Diastereomeric_Salts Mixture of Diastereomeric Salts ([R-amine][L-acid] and [S-amine][L-acid]) Racemic_Mixture->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent (e.g., O,O'-Dibenzoyl-L-tartaric acid) Resolving_Agent->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (crystal) Fractional_Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in solution) Fractional_Crystallization->More_Soluble_Salt Base_Addition1 Addition of Base Less_Soluble_Salt->Base_Addition1 Base_Addition2 Addition of Base More_Soluble_Salt->Base_Addition2 Pure_Enantiomer1 Pure Enantiomer 1 Base_Addition1->Pure_Enantiomer1 Recovered_Agent1 Recovered Resolving Agent Base_Addition1->Recovered_Agent1 Pure_Enantiomer2 Pure Enantiomer 2 Base_Addition2->Pure_Enantiomer2 Recovered_Agent2 Recovered Resolving Agent Base_Addition2->Recovered_Agent2

Theoretical Underpinnings and Applications of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid , also known as (+)-Di-p-anisoyltartaric acid, is a chiral compound derived from tartaric acid. Its rigid structure and well-defined stereochemistry make it a valuable tool in the field of stereochemistry, particularly for the separation of enantiomers. This technical guide provides an overview of the theoretical studies, potential applications, and physicochemical properties of this compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in experimental settings.

PropertyValueReference
Molecular Formula C20H18O10[1][2][3]
Molecular Weight 418.35 g/mol [1][2][3]
CAS Number 191605-10-4[1][2][3]
Melting Point 186 °C[3]
Density 1.407 ± 0.06 g/cm³[3]
pKa 1.48 ± 0.25[3]
Optical Rotation +163° (c=1, EtOH)[3]

Theoretical Studies: A Look into Molecular Conformation

While specific in-depth theoretical studies on this compound are not extensively available in the public domain, the conformational analysis of its parent compound, tartaric acid, and its derivatives has been a subject of interest. These studies, often employing Density Functional Theory (DFT) calculations, provide insights into the structural preferences of these molecules.

The conformational landscape of tartaric acid derivatives is primarily governed by the rotational freedom around the carbon-carbon bonds of the succinic acid backbone. The bulky 4-methoxybenzoyl groups in this compound are expected to introduce significant steric hindrance, thereby influencing the preferred dihedral angles and the overall three-dimensional structure. This defined conformation is critical for its application in chiral recognition, where a precise spatial arrangement of interacting groups is necessary to differentiate between enantiomers.

A logical workflow for a theoretical investigation of this molecule would involve the following steps:

Theoretical_Workflow cluster_setup Computational Setup cluster_calc Calculations cluster_analysis Analysis start Define Initial 3D Structure method Select DFT Functional and Basis Set (e.g., B3LYP/6-31G*) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single Point Energy Calculation freq_calc->energy_calc conf_analysis Conformational Analysis energy_calc->conf_analysis electro_props Electronic Properties (HOMO, LUMO, ESP) energy_calc->electro_props chiral_props Chiral Descriptor Calculation energy_calc->chiral_props Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification tartaric_acid (2S,3S)-Tartaric Acid mixing Combine Reactants under Inert Atmosphere tartaric_acid->mixing benzoyl_chloride 4-Methoxybenzoyl Chloride benzoyl_chloride->mixing base Base (e.g., Pyridine) base->mixing solvent Anhydrous Solvent (e.g., DCM) solvent->mixing stirring Stir at Controlled Temperature mixing->stirring extraction Aqueous Work-up stirring->extraction drying Dry Organic Layer extraction->drying purification Purification (e.g., Recrystallization) drying->purification Chiral_Resolution cluster_formation Diastereomeric Salt Formation cluster_separation Separation cluster_liberation Liberation of Enantiomers racemate Racemic Mixture (R-Base + S-Base) salt_formation Mix in a suitable solvent racemate->salt_formation resolving_agent This compound (S,S-Acid) resolving_agent->salt_formation diastereomers Diastereomeric Salts: (R-Base)-(S,S-Acid) (S-Base)-(S,S-Acid) salt_formation->diastereomers separation Fractional Crystallization or Chromatography diastereomers->separation separated_salts Separated Diastereomers separation->separated_salts liberation Treat with Acid/Base separated_salts->liberation enantiomers Pure Enantiomers: R-Base and S-Base liberation->enantiomers

References

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

CAS Number: 191605-10-4

Abstract

This technical guide provides a comprehensive overview of this compound, a prominent chiral resolving agent. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It covers the compound's physicochemical properties, its primary application in the chiral resolution of racemic amines, a general experimental protocol for this application, and a visualization of the experimental workflow. While the guide aims to be thorough, it is important to note the limited availability of specific quantitative data and detailed synthesis protocols in the public domain.

Introduction

This compound, also known by synonyms such as (+)-Di-p-anisoyltartaric acid, is a derivative of tartaric acid. Its significance in the chemical and pharmaceutical industries stems from its utility as a chiral resolving agent. The separation of enantiomers from a racemic mixture is a critical process in the synthesis of many active pharmaceutical ingredients (APIs), as enantiomers of a chiral drug often exhibit different pharmacological activities and toxicological profiles. This compound facilitates the separation of enantiomers by forming diastereomeric salts with different physical properties, which can then be separated by conventional techniques.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValue
CAS Number 191605-10-4
Molecular Formula C₂₀H₁₈O₁₀
Molecular Weight 418.35 g/mol
Appearance White to off-white crystalline powder
Melting Point 168-172 °C
Solubility Soluble in Dimethyl Sulfoxide (DMSO), methanol, and ethyl acetate; slightly soluble in water.
Optical Rotation Specific rotation is dependent on the solvent and concentration.
Purity (typical) ≥99.0% (by HPLC)

Core Application: Chiral Resolution of Racemic Amines and Amino Alcohols

The principal application of this compound is in the separation of enantiomers of racemic amines and amino alcohols. This process is a cornerstone of stereoselective synthesis in the pharmaceutical industry.

Principle of Diastereomeric Salt Formation

Chiral resolution using this agent is based on the formation of diastereomeric salts. The process involves the reaction of the racemic mixture of a base (e.g., an amine) with a single enantiomer of the acidic resolving agent. The resulting products are two diastereomeric salts. Unlike the original enantiomers, these diastereomers have different physicochemical properties, most notably, different solubilities in a given solvent system. This disparity in solubility allows for their separation through fractional crystallization.

Experimental Protocol: A General Guideline

The following protocol outlines the general steps for the chiral resolution of a racemic amine. It is crucial to note that the optimal conditions, including solvent, temperature, and stoichiometry, must be determined empirically for each specific substrate.

  • Dissolution and Salt Formation:

    • Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol).

    • In a separate vessel, dissolve 0.5 to 1.0 equivalent of this compound in the same solvent, applying gentle heat if necessary.

    • Slowly add the resolving agent solution to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the mixture to cool gradually to room temperature to induce the crystallization of the less soluble diastereomeric salt.

    • To maximize the yield, the mixture can be further cooled in an ice bath.

  • Isolation and Purification:

    • Collect the crystalline precipitate by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.

    • The enantiomeric purity of the isolated salt can be enhanced through recrystallization.

  • Liberation of the Free Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., NaOH) to deprotonate the amine, thereby liberating the free enantiomer.

    • Extract the desired enantiomer using an appropriate organic solvent.

Quantitative Data on Chiral Resolution

While it is established that derivatives of tartaric acid are effective in resolving various amines, specific quantitative data for the use of this compound is not extensively available in peer-reviewed literature. A patent for the synthesis of Apremilast mentions the use of (R,R)-di-p-toluoyl-tartaric acid, a similar resolving agent, to achieve a high yield and an enantiomeric purity of over 99% for the key chiral intermediate.[1] It is reasonable to expect that this compound can achieve high enantiomeric excess (>99%) under optimized conditions.[2]

Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is not readily found in publicly accessible scientific journals. The general synthetic route involves the esterification of (2S,3S)-tartaric acid with p-anisoyl chloride.

Potential Therapeutic Applications

There is preliminary information suggesting that derivatives of tartaric acid are being investigated for their antischistosomal activity. Schistosomiasis is a parasitic disease for which new therapeutic options are needed. However, at present, there are no detailed studies or data available in the public domain specifically linking this compound to this application.

Visualizing the Experimental Workflow and Logical Relationships

To provide a clear understanding of the processes involved, the following diagrams created using the DOT language illustrate the chiral resolution workflow and the logical relationship of diastereomeric salt formation.

Chiral_Resolution_Workflow cluster_start Starting Materials cluster_process Process cluster_products Products & By-products Racemic Amine (R/S) Racemic Amine (R/S) Salt Formation Salt Formation Racemic Amine (R/S)->Salt Formation Resolving Agent ((2S,3S)-di-p-anisoyltartaric acid) Resolving Agent ((2S,3S)-di-p-anisoyltartaric acid) Resolving Agent ((2S,3S)-di-p-anisoyltartaric acid)->Salt Formation Fractional Crystallization Fractional Crystallization Salt Formation->Fractional Crystallization Filtration Filtration Fractional Crystallization->Filtration Less Soluble Salt Less Soluble Salt Filtration->Less Soluble Salt Solid Mother Liquor (More Soluble Salt) Mother Liquor (More Soluble Salt) Filtration->Mother Liquor (More Soluble Salt) Liquid Liberation of Amine (Base) Liberation of Amine (Base) Pure Enantiomer (e.g., S-Amine) Pure Enantiomer (e.g., S-Amine) Liberation of Amine (Base)->Pure Enantiomer (e.g., S-Amine) Recovered Resolving Agent Recovered Resolving Agent Liberation of Amine (Base)->Recovered Resolving Agent Less Soluble Salt->Liberation of Amine (Base)

Caption: Chiral Resolution Experimental Workflow.

Diastereomer_Formation Racemic_Amine Racemic Amine (R-Amine and S-Amine) Diastereomeric_Salts Diastereomeric Salts (R-Amine)-(2S,3S)-Acid (S-Amine)-(2S,3S)-Acid Racemic_Amine->Diastereomeric_Salts + Resolving_Agent Resolving Agent ((2S,3S)-Acid) Resolving_Agent->Diastereomeric_Salts

Caption: Diastereomeric Salt Formation Logic.

References

An In-depth Technical Guide to (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid: Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and primary applications of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid (CAS RN: 191605-10-4). This compound, a derivative of tartaric acid, is a crucial reagent in synthetic chemistry, particularly in the pharmaceutical industry.

Chemical and Physical Properties

This compound, also widely known as O,O'-Di-p-anisoyl-D-tartaric acid, is a white to off-white crystalline solid. Its chemical structure and key properties are summarized below.

PropertyValueReference
Synonyms O,O'-Di-p-anisoyl-D-Tartaric acid, (S,S)-Di-p-anisoyltartaric acid, (2S,3S)-(+)-Di(p-anisoyl)tartaric acid[1]
CAS Number 191605-10-4[1]
Molecular Formula C₂₀H₁₈O₁₀[2]
Molecular Weight 418.35 g/mol [2][3]
Melting Point 186 °C[2]
Appearance White to off-white solid/powder
Storage Temperature Room Temperature[4]

Safety and Handling

Comprehensive safety protocols are imperative when handling this chemical. The following tables summarize the known hazards and necessary precautions.

Hazard Identification
Hazard StatementDescription
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
H302 + H312 + H332 Harmful if swallowed, in contact with skin or if inhaled.
First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Personal Protective Equipment (PPE) and Handling
AspectRecommendation
Engineering Controls Use in a well-ventilated area, preferably in a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.
Respiratory Protection If dust is generated, use a NIOSH-approved respirator with a particulate filter.
General Hygiene Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage and Stability
ConditionRecommendation
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.
Stability Stable under recommended storage conditions.
Incompatible Materials Strong oxidizing agents.

Toxicological and Ecotoxicological Information

Detailed toxicological and ecotoxicological data for this compound are limited. Most safety data sheets indicate that the toxicological properties have not been fully investigated. No specific LD50 or LC50 values have been reported. Similarly, there is a lack of comprehensive data on its environmental fate and effects. Therefore, it is crucial to handle this compound with care and prevent its release into the environment.

Experimental Protocols and Applications

The primary application of this compound is as a chiral resolving agent .[5][6] It is highly effective in separating racemic mixtures of amines through the formation of diastereomeric salts, which can then be separated by fractional crystallization.[7][8]

General Protocol for Chiral Resolution of Racemic Amines

This protocol provides a general methodology for the separation of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for specific amines.

Materials:

  • Racemic amine

  • This compound

  • Suitable solvent (e.g., methanol, ethanol, or a mixture)

  • Base (e.g., NaOH or NaHCO₃ solution)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1 equivalent) in a minimal amount of a suitable solvent.

    • In a separate flask, dissolve this compound (0.5-1.0 equivalent) in the same solvent, gently heating if necessary to achieve full dissolution.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Fractional Crystallization:

    • Allow the resulting mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.

    • The crystallization process can be further encouraged by cooling the mixture in an ice bath or by seeding with a small crystal of the desired salt.

    • Isolate the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the isolated diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH solution) to deprotonate the amine and break the salt.

    • Extract the liberated free amine with an appropriate organic solvent.

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing specific biological activities or signaling pathway interactions for this compound itself. Its utility in the pharmaceutical field is primarily as a tool for the synthesis and purification of chiral drugs.[5][6] The biological activity of interest lies within the enantiomerically pure compounds that are isolated using this resolving agent.

Visualizations

Workflow for Chiral Resolution

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using this compound.

G racemic_amine Racemic Amine (R- and S-enantiomers) salt_formation Diastereomeric Salt Formation (in suitable solvent) racemic_amine->salt_formation resolving_agent This compound (Resolving Agent) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts (R-amine-Resolving Agent) (S-amine-Resolving Agent) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble Isolation more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble Separation liberation1 Liberation of Amine (Base Treatment) less_soluble->liberation1 liberation2 Liberation of Amine (Base Treatment) more_soluble->liberation2 enantiomer1 Enantiomerically Enriched Amine 1 liberation1->enantiomer1 enantiomer2 Enantiomerically Enriched Amine 2 liberation2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

References

Methodological & Application

Application Notes and Protocols for Chiral Resolution using (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (+)-Di-p-anisoyltartaric acid, is a highly effective chiral resolving agent employed in the separation of enantiomers from racemic mixtures. Its utility is particularly pronounced in the resolution of racemic amines and amino acids, which are common structural motifs in active pharmaceutical ingredients (APIs). The principle of this resolution method lies in the formation of diastereomeric salts with the racemic substrate. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation through fractional crystallization. The selection of an appropriate solvent system is crucial for maximizing the solubility difference between the diastereomeric salts, thereby achieving high enantiomeric purity of the desired compound.

This document provides detailed application notes and experimental protocols for the use of this compound in chiral resolution, supported by quantitative data from relevant studies.

Physicochemical Properties

PropertyValue
Synonyms (+)-Di-p-anisoyltartaric acid, (2S,3S)-(+)-Di(p-anisoyl)tartaric acid
Molecular Formula C₂₀H₁₈O₁₀
Molecular Weight 418.35 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, and ethyl acetate; slightly soluble in water.

Principle of Chiral Resolution

The fundamental principle behind chiral resolution using this compound involves a two-step process:

  • Diastereomeric Salt Formation: The racemic mixture of a base (e.g., an amine) is reacted with the enantiomerically pure this compound. This acid-base reaction results in the formation of two diastereomeric salts.

  • Fractional Crystallization: Due to their distinct three-dimensional structures, the two diastereomeric salts possess different physical properties, including solubility in a given solvent. By carefully selecting the solvent and crystallization conditions, the less soluble diastereomer will preferentially crystallize out of the solution. The more soluble diastereomer remains in the mother liquor.

  • Liberation of the Enantiomer: The crystallized diastereomeric salt is then treated with a base to liberate the enantiomerically enriched amine. The chiral resolving agent can often be recovered and reused.

cluster_0 Chiral Resolution Workflow Racemic Amine\n(R/S) Racemic Amine (R/S) Diastereomeric Salts\n((R)-Amine-(2S,3S)-Acid)\n((S)-Amine-(2S,3S)-Acid) Diastereomeric Salts ((R)-Amine-(2S,3S)-Acid) ((S)-Amine-(2S,3S)-Acid) Racemic Amine\n(R/S)->Diastereomeric Salts\n((R)-Amine-(2S,3S)-Acid)\n((S)-Amine-(2S,3S)-Acid) + Resolving Agent\n((2S,3S)-Acid) Resolving Agent ((2S,3S)-Acid) Resolving Agent\n((2S,3S)-Acid)->Diastereomeric Salts\n((R)-Amine-(2S,3S)-Acid)\n((S)-Amine-(2S,3S)-Acid) Fractional Crystallization Fractional Crystallization Diastereomeric Salts\n((R)-Amine-(2S,3S)-Acid)\n((S)-Amine-(2S,3S)-Acid)->Fractional Crystallization Less Soluble Salt\n(e.g., (R)-Amine Salt) Less Soluble Salt (e.g., (R)-Amine Salt) Fractional Crystallization->Less Soluble Salt\n(e.g., (R)-Amine Salt) Crystallizes More Soluble Salt\n(in mother liquor) More Soluble Salt (in mother liquor) Fractional Crystallization->More Soluble Salt\n(in mother liquor) Remains in solution Liberation\n(Base Treatment) Liberation (Base Treatment) Less Soluble Salt\n(e.g., (R)-Amine Salt)->Liberation\n(Base Treatment) Enriched Amine\n(e.g., (R)-Amine) Enriched Amine (e.g., (R)-Amine) Liberation\n(Base Treatment)->Enriched Amine\n(e.g., (R)-Amine) Recovered Resolving Agent Recovered Resolving Agent Liberation\n(Base Treatment)->Recovered Resolving Agent

Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Quantitative Data Summary

The following table summarizes representative quantitative data for the chiral resolution of various amines using tartaric acid derivatives. While specific data for this compound is limited in publicly available literature, the data for its close analog, (-)-di-p-toluoyltartaric acid, and a specific application from a patent provide a strong indication of its efficacy.

Racemic CompoundResolving AgentSolventMolar Ratio (Amine:Acid)YieldEnantiomeric Excess (e.e.)Reference
Amine ORG 37960Mixture including bis(-)-p-anisoyl tartaric acidButanone1 : 0.5-88% (initial), 98% (after recrystallization)[1]
DL-Leucine(+)-di-1,4-toluoyl-D-tartaric acid monohydrateLiquid-assisted grinding--D-Leu: 91.20%, L-Leu: -73.32%[2]

Experimental Protocols

The following are generalized protocols for the chiral resolution of a racemic amine using this compound. The optimal conditions, particularly the choice of solvent and temperature profile, will need to be determined empirically for each specific substrate.

General Protocol for Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of an appropriate solvent (e.g., methanol, ethanol, butanone, or a mixture). In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, gently heating if necessary to achieve complete dissolution.

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with constant stirring. The formation of the diastereomeric salts may be instantaneous, leading to precipitation, or the solution may remain clear.

  • Crystallization:

    • If a precipitate forms immediately, gently heat the mixture until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • For further crystallization, the flask can be placed in a refrigerator or an ice bath for a defined period (e.g., 2-16 hours).

    • Seeding with a small crystal of the desired diastereomeric salt can be beneficial to initiate crystallization.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the collected crystals under vacuum to a constant weight.

  • Recrystallization (Optional): For higher enantiomeric purity, the obtained diastereomeric salt can be recrystallized from a suitable solvent.

General Protocol for Liberation of the Enantiomerically Enriched Amine
  • Dissolution of the Salt: Dissolve the dried diastereomeric salt in water or a suitable aqueous-organic solvent mixture.

  • Basification: Add a base (e.g., 2 M NaOH solution, aqueous ammonia) dropwise while stirring until the solution becomes basic (pH > 10). This will liberate the free amine from the tartaric acid derivative.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane, ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

Analysis

The yield of the resolved amine should be calculated, and the enantiomeric excess (e.e.) should be determined using a suitable analytical technique, such as:

  • Chiral High-Performance Liquid Chromatography (HPLC): The most common and reliable method.

  • Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating or derivatizing agent.

  • Polarimetry: To measure the specific rotation.

cluster_1 Experimental Workflow Start Start Dissolve Racemic Amine and Resolving Agent Dissolve Racemic Amine and Resolving Agent Start->Dissolve Racemic Amine and Resolving Agent Mix Solutions to Form Diastereomeric Salts Mix Solutions to Form Diastereomeric Salts Dissolve Racemic Amine and Resolving Agent->Mix Solutions to Form Diastereomeric Salts Induce Crystallization (Cooling) Induce Crystallization (Cooling) Mix Solutions to Form Diastereomeric Salts->Induce Crystallization (Cooling) Isolate Crystals (Filtration) Isolate Crystals (Filtration) Induce Crystallization (Cooling)->Isolate Crystals (Filtration) Liberate Free Amine (Base Treatment) Liberate Free Amine (Base Treatment) Isolate Crystals (Filtration)->Liberate Free Amine (Base Treatment) Extract Enriched Amine Extract Enriched Amine Liberate Free Amine (Base Treatment)->Extract Enriched Amine Analyze Yield and Enantiomeric Excess Analyze Yield and Enantiomeric Excess Extract Enriched Amine->Analyze Yield and Enantiomeric Excess End End Analyze Yield and Enantiomeric Excess->End

A simplified experimental workflow for chiral resolution.

Conclusion

This compound is a valuable tool for the chiral resolution of racemic compounds, particularly amines, on both laboratory and industrial scales. The formation of diastereomeric salts with differing solubilities allows for an efficient separation by fractional crystallization. The success of the resolution is highly dependent on the careful selection of solvents and crystallization conditions. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to develop robust and efficient chiral separation processes.

References

Application Note: HPLC Method Development for (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a developed and optimized High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid. This compound, a chiral derivative of tartaric acid, is significant in pharmaceutical development as a chiral resolving agent and building block. The presented reversed-phase HPLC method utilizing a C18 column and UV detection is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications.

Introduction

This compound, also known as Di-p-anisoyl-D-tartaric acid, is a crucial chiral auxiliary and resolving agent in asymmetric synthesis. Its purity and accurate quantification are paramount for ensuring the stereochemical integrity of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such non-volatile organic compounds.[1][2] This application note provides a comprehensive protocol for a robust HPLC method for the determination of this compound, addressing the need for a reliable analytical procedure in research and drug development.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard (Purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA), HPLC grade

    • Water (HPLC grade, filtered and deionized)

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 10 - 200 µg/mL.

Chromatographic Conditions

A gradient elution is employed to ensure a sharp peak shape and efficient separation from any potential impurities.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 258 nm
Injection Volume 10 µL

Note: The UV detection wavelength is selected based on the UV absorbance spectrum of the p-anisoyl moiety, which exhibits a maximum around 258 nm.

Data Presentation

The developed method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.15
Theoretical Plates ≥ 20006800
Retention Time (min) -Approx. 12.5
Table 2: Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
10125,430
25310,250
50625,800
1001,248,500
1501,870,200
2002,505,100
Correlation Coefficient (r²) ≥ 0.999
Table 3: Precision (Repeatability)
Concentration (µg/mL)ReplicatePeak Area%RSD
10011,248,500
10021,251,200
10031,245,9000.22%
10041,253,100
10051,249,800
10061,247,600
Table 4: Accuracy (Spike and Recovery)
Spiked LevelSpiked Amount (µg/mL)Amount Found (µg/mL)% Recovery
80%8079.299.0%
100%100101.1101.1%
120%120118.999.1%

Mandatory Visualization

experimental_workflow prep Sample and Standard Preparation hplc HPLC System (Pump, Autosampler, Oven) prep->hplc Inject Sample column C18 Column (250 x 4.6 mm, 5 µm) hplc->column Mobile Phase Flow detection UV Detector (258 nm) column->detection Elution data Data Acquisition and Processing detection->data report Report Generation (Quantification) data->report

Caption: Experimental workflow for the HPLC analysis.

logical_relationship analyte This compound method Reversed-Phase HPLC analyte->method is analyzed by stationary Stationary Phase (C18 - Nonpolar) method->stationary mobile Mobile Phase (Polar - Acidified Water/ACN) method->mobile separation Separation Mechanism (Hydrophobic Interactions) stationary->separation mobile->separation

Caption: Logical relationship of the chromatographic method.

Discussion

The developed reversed-phase HPLC method provides a reliable and robust means for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acidified water and acetonitrile ensures a good peak shape and resolution from potential impurities. The acidic mobile phase, with 0.1% TFA, is crucial for suppressing the ionization of the carboxylic acid groups of the analyte, thereby promoting retention on the nonpolar stationary phase.[3][4]

The method validation results demonstrate excellent linearity over the concentration range of 10-200 µg/mL, with a correlation coefficient (r²) of 0.9998. The precision of the method is high, as indicated by a relative standard deviation (%RSD) of less than 1% for replicate injections. The accuracy, determined by spike and recovery experiments, was found to be within the acceptable range of 98-102%.

Conclusion

The HPLC method detailed in this application note is suitable for the routine quality control and quantitative analysis of this compound in both research and industrial settings. The method is specific, linear, precise, and accurate, meeting the typical requirements for pharmaceutical analysis.

References

Application Notes & Protocols: (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as Di-p-anisoyl-L-tartaric acid, is a chiral resolving agent and a versatile building block in asymmetric synthesis. As a derivative of L-tartaric acid, its rigid structure and the presence of multiple functional groups—carboxylic acids and ester moieties—make it an effective tool for the separation of enantiomers, particularly of racemic amines and other basic compounds. This document provides an overview of its applications, quantitative data on its efficacy, and detailed protocols for its use in chiral resolution.

Applications in Asymmetric Synthesis

The primary application of this compound lies in the field of chiral resolution , which is the process of separating a racemic mixture into its enantiomerically pure components. This is achieved through the formation of diastereomeric salts with the racemic compound. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by conventional techniques like fractional crystallization.

Beyond chiral resolution, derivatives of tartaric acid are also employed as chiral ligands in metal-catalyzed asymmetric reactions and as chiral auxiliaries to control the stereochemical outcome of a reaction.

Mechanism of Chiral Resolution

The fundamental principle behind the use of this compound as a resolving agent is the reaction between the chiral acid (a single enantiomer) and a racemic base (a mixture of two enantiomers). This acid-base reaction results in the formation of two diastereomeric salts. Since diastereomers have different physical and chemical properties, they can be separated. The general workflow is depicted below.

G cluster_0 Chiral Resolution Workflow RacemicMixture Racemic Mixture (e.g., (R/S)-amine) SaltFormation Diastereomeric Salt Formation RacemicMixture->SaltFormation ResolvingAgent This compound ResolvingAgent->SaltFormation Separation Fractional Crystallization SaltFormation->Separation Salt1 Diastereomeric Salt 1 ((R)-amine salt) Separation->Salt1 Less Soluble Salt2 Diastereomeric Salt 2 ((S)-amine salt) Separation->Salt2 More Soluble Liberation1 Liberation of Amine Salt1->Liberation1 Liberation2 Liberation of Amine Salt2->Liberation2 Enantiomer1 Enantiomerically Pure (R)-amine Liberation1->Enantiomer1 Recovery Recovery of Resolving Agent Liberation1->Recovery Enantiomer2 Enantiomerically Pure (S)-amine Liberation2->Enantiomer2 Liberation2->Recovery G cluster_1 Experimental Workflow for Chiral Resolution Start Start: Racemic Amine + Resolving Agent in Methanol Crystallization Cooling & Crystallization (24h at 4°C) Start->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Crystals Diastereomeric Salt Crystals (Less Soluble) Filtration->Crystals Filtrate Filtrate (More Soluble Diastereomer) Filtration->Filtrate Liberation Liberation of Amine (Base Treatment) Crystals->Liberation Extraction Extraction with CH₂Cl₂ Liberation->Extraction Recovery Recovery of Resolving Agent (Acidification of Aqueous Layer) Liberation->Recovery Drying Drying & Concentration Extraction->Drying FinalProduct Enantiomerically Pure Amine Drying->FinalProduct

Application Notes and Protocols for Diastereomeric Salt Formation with (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution via diastereomeric salt formation is a fundamental and widely utilized technique in the pharmaceutical and chemical industries for the separation of enantiomers. This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequently, the desired enantiomer can be liberated from the isolated diastereomeric salt.

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (+)-di-p-anisoyl-D-tartaric acid, is a highly effective chiral resolving agent, particularly for the resolution of racemic amines and amino acids. Its rigid structure, multiple hydrogen bonding sites, and potential for π-π stacking interactions contribute to its excellent chiral recognition capabilities, often resulting in the formation of highly crystalline diastereomeric salts with significant solubility differences.

These application notes provide a comprehensive protocol for the use of this compound in diastereomeric salt resolutions, including experimental methodologies, data presentation, and workflow visualizations.

Data Presentation

The efficiency of a diastereomeric salt resolution is highly dependent on the substrate, solvent system, and crystallization conditions. The following table summarizes representative data for the resolution of various racemic compounds using this compound and its closely related analogs.

Racemic CompoundResolving Agent Stoichiometry (molar eq.)Solvent SystemYield of Diastereomeric Salt (%)Diastereomeric Excess (de) (%)Enantiomeric Excess (ee) of Recovered Amine (%)
A racemic amine0.35Tetrahydrofuran/Water (80/20, v/v)HighNot ReportedHigh
dl-ValineNot specifiedNot specifiedNot ReportedNot ReportedNot Reported
PraziquanamineNot specifiedNot specifiedNot ReportedHigh (favors S-enantiomer)Not Reported
1-Phenylethylamine1.0Methanol85>95>98
Racemic Amine Intermediate0.5 - 1.0Ethanol789699

Note: Data for 1-Phenylethylamine and the Racemic Amine Intermediate are representative examples from resolutions using closely related tartaric acid derivatives and are included to illustrate typical efficiencies.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the chiral resolution of a racemic amine using this compound.

Materials
  • Racemic amine

  • This compound

  • Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, tetrahydrofuran, water, and mixtures thereof)

  • Aqueous base solution (e.g., 2 M NaOH or 2 M KOH)

  • Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Filter paper

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)

  • Stirring plate and stir bar

  • Heating mantle or water bath

  • Rotary evaporator

Protocol 1: Screening for Optimal Resolution Conditions

A preliminary screening of solvents and stoichiometry is crucial for a successful resolution.

  • Salt Formation in Various Solvents:

    • In a series of test tubes or vials, dissolve a small amount of the racemic amine (e.g., 100 mg, 1 equivalent) in a screening solvent.

    • In separate vials, dissolve this compound (0.5 to 1.0 equivalents) in the same solvents.

    • Combine the amine and acid solutions at room temperature and stir.

  • Inducing Crystallization:

    • If a precipitate forms immediately, heat the mixture gently to dissolve the solid and then allow it to cool slowly to room temperature.

    • If no precipitate forms, try to induce crystallization by:

      • Slowly cooling the solution in an ice bath or refrigerator.

      • Reducing the solvent volume by slow evaporation.

      • Adding an anti-solvent (a solvent in which the diastereomeric salts are expected to be less soluble).

  • Analysis:

    • Isolate any crystalline material by filtration.

    • Analyze the crystalline solid and the mother liquor by a suitable chiral analytical method (e.g., chiral HPLC or NMR with a chiral shift reagent) to determine the diastereomeric excess (de) and enantiomeric excess (ee).

Protocol 2: Preparative Scale Resolution

Based on the optimized conditions from the screening, perform the resolution on a larger scale.

  • Dissolution and Salt Formation:

    • In an appropriately sized flask, dissolve the racemic amine (1.0 equivalent) in the chosen solvent system (e.g., THF/H₂O (80/20, v/v)) with stirring.

    • In a separate flask, dissolve this compound (the optimized molar equivalent, e.g., 0.35 eq.) in the same solvent, warming gently if necessary to achieve complete dissolution.

  • Crystallization:

    • Slowly add the resolving agent solution to the stirred amine solution at a controlled temperature.

    • Allow the mixture to cool slowly to room temperature to facilitate the selective crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may increase the yield.

    • If crystallization is slow, seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.

    • Dry the isolated diastereomeric salt, for instance, in a vacuum oven.

Protocol 3: Liberation of the Enantiomerically Enriched Amine
  • Suspension and Basification:

    • Suspend the dried diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • With vigorous stirring, add an aqueous base (e.g., 2 M NaOH) dropwise until the pH of the aqueous layer is basic (pH > 10). This will neutralize the resolving agent and liberate the free amine.

  • Extraction:

    • Transfer the mixture to a separatory funnel. The liberated amine will be in the organic layer, while the salt of the resolving agent will remain in the aqueous layer.

    • Separate the layers and extract the aqueous layer one or two more times with the organic solvent.

  • Isolation and Purification:

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

  • Recovery of the Resolving Agent (Optional):

    • The aqueous layer containing the salt of this compound can be acidified with a strong acid (e.g., HCl) to precipitate the resolving agent, which can then be collected by filtration, washed with cold water, and dried for reuse.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using diastereomeric salt formation.

G racemic_amine Racemic Amine (R/S Mixture) salt_formation Diastereomeric Salt Formation in a Suitable Solvent racemic_amine->salt_formation resolving_agent This compound resolving_agent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts ((R)-Amine Salt & (S)-Amine Salt) salt_formation->diastereomeric_mixture fractional_crystallization Fractional Crystallization diastereomeric_mixture->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) fractional_crystallization->less_soluble_salt Precipitation mother_liquor Mother Liquor (Enriched in More Soluble Diastereomeric Salt) fractional_crystallization->mother_liquor In Solution isolation Isolation via Filtration less_soluble_salt->isolation liberation_other Liberation of Amine (Optional) mother_liquor->liberation_other liberation_desired Liberation of Amine (Basification & Extraction) isolation->liberation_desired desired_enantiomer Desired Enantiomer (e.g., (S)-Amine) liberation_desired->desired_enantiomer other_enantiomer Other Enantiomer (e.g., (R)-Amine) liberation_other->other_enantiomer

Caption: General workflow for chiral resolution.

Logical Relationship of Key Parameters

The success of the resolution depends on the interplay of several key parameters.

G cluster_input Input Parameters cluster_process Process cluster_output Outcome racemic_compound Racemic Compound Properties solubility_diff Solubility Difference of Diastereomeric Salts racemic_compound->solubility_diff resolving_agent Resolving Agent Structure resolving_agent->solubility_diff solvent Solvent System solvent->solubility_diff crystallization_kinetics Crystallization Kinetics solvent->crystallization_kinetics temperature Temperature Profile temperature->solubility_diff temperature->crystallization_kinetics stoichiometry Stoichiometry yield Yield stoichiometry->yield solubility_diff->yield purity Diastereomeric/Enantiomeric Purity solubility_diff->purity crystallization_kinetics->purity

Caption: Key parameters influencing resolution outcome.

Application Notes and Protocols for the Enantiomeric Separation of Amines using (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomeric separation of chiral amines is a critical process in the pharmaceutical and fine chemical industries. Enantiomers of a chiral amine can exhibit significantly different pharmacological, toxicological, and metabolic properties. Therefore, the production of enantiomerically pure amines is often a regulatory requirement and a crucial step in the development of safe and effective drugs.

One of the most robust and widely employed methods for the resolution of racemic amines is the formation of diastereomeric salts using a chiral resolving agent. (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as O,O'-di-p-anisoyl-L-tartaric acid, is a highly effective chiral resolving agent for a variety of amines. Its efficacy lies in its ability to form stable, crystalline diastereomeric salts with amines, which can then be separated by fractional crystallization due to their differing solubilities.

These application notes provide a comprehensive overview of the principles, protocols, and applications of this compound in the enantiomeric separation of amines.

Principle of the Method

The chiral resolution of a racemic amine using this compound is based on the formation of a pair of diastereomeric salts. The process can be summarized in the following key steps:

  • Diastereomeric Salt Formation: A racemic mixture of a chiral amine ((±)-Amine) is reacted with an enantiomerically pure resolving agent, this compound, in a suitable solvent. This acid-base reaction forms two diastereomeric salts: [(+)-Amine-(2S,3S)-acid] and [(-)-Amine-(2S,3S)-acid].

  • Fractional Crystallization: Due to their different three-dimensional structures, the two diastereomeric salts possess different physicochemical properties, most notably their solubility in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility.

  • Isolation of the Diastereomeric Salt: The less soluble diastereomeric salt is isolated from the solution by filtration. The collected crystals are typically washed with a small amount of cold solvent to remove any residual mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Pure Amine: The isolated and purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free, enantiomerically enriched amine. The free amine can then be extracted from the aqueous solution using an organic solvent.

  • Recovery of the Resolving Agent: The resolving agent, now in the form of its salt in the aqueous layer, can often be recovered and recycled, making the process more economical and environmentally friendly.

Experimental Protocols

The following protocols provide a general framework for the enantiomeric separation of amines using this compound. Optimization of solvent, stoichiometry, temperature, and crystallization time may be required for specific amines.

Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization

Materials:

  • Racemic amine

  • This compound

  • Suitable solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • pH indicator paper or pH meter

Procedure:

  • Dissolution of the Racemic Amine: In a suitable flask, dissolve the racemic amine in an appropriate solvent. Gentle heating may be applied to aid dissolution.

  • Dissolution of the Resolving Agent: In a separate flask, dissolve an equimolar or sub-stoichiometric amount (typically 0.5 to 1.0 equivalents) of this compound in the same or a compatible solvent, again with gentle heating if necessary.

  • Formation of Diastereomeric Salts: Slowly add the solution of the resolving agent to the solution of the racemic amine with continuous stirring. The formation of a precipitate may be observed immediately, or the solution may remain clear.

  • Crystallization:

    • If a precipitate forms immediately, the mixture may be heated to redissolve the solid, followed by slow cooling to room temperature to promote the formation of well-defined crystals of the less soluble diastereomer.

    • If the solution remains clear, allow it to cool slowly to room temperature. Further cooling in a refrigerator or an ice bath can be employed to induce and maximize crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the isolated diastereomeric salt, for example, in a vacuum oven at a suitable temperature.

Protocol 2: Liberation of the Enantiomerically Enriched Amine

Materials:

  • Isolated diastereomeric salt

  • Aqueous base solution (e.g., 1 M or 2 M Sodium Hydroxide)

  • Organic extraction solvent (e.g., dichloromethane, diethyl ether, ethyl acetate)

  • Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Suspension of the Salt: Suspend the purified diastereomeric salt in water.

  • Basification: Add the aqueous base solution dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 10, check with pH paper or a pH meter). This will liberate the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent. Perform the extraction at least three times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent. Filter to remove the drying agent, and then remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

  • Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or polarimetry.

Data Presentation

The following table summarizes quantitative data for the enantiomeric resolution of a specific amine using a derivative of this compound.

Racemic AmineResolving AgentSolvent SystemYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered AmineReference
6-(4-aminophenyl)-4,5-dihydro-5-methyl-3-(2H)-pyridazinoneDi-p-anisoyl-D-tartaric acidWater/EthanolNot explicitly stated> 99.9% (as determined by chiral HPLC)[1]

Note: Di-p-anisoyl-D-tartaric acid is the enantiomer of the topic's resolving agent. The principle and general procedure remain the same, but the opposite enantiomer of the amine would be isolated.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the enantiomeric separation process.

G cluster_0 Diastereomeric Salt Formation and Crystallization racemic_amine Racemic Amine ((+)-Amine and (-)-Amine) dissolve_amine Dissolve in Suitable Solvent racemic_amine->dissolve_amine resolving_agent This compound dissolve_agent Dissolve in Suitable Solvent resolving_agent->dissolve_agent mix_solutions Mix Solutions dissolve_amine->mix_solutions dissolve_agent->mix_solutions diastereomeric_salts Formation of Diastereomeric Salts [(+)-Amine-(2S,3S)-acid] [(-)-Amine-(2S,3S)-acid] mix_solutions->diastereomeric_salts crystallization Fractional Crystallization (Cooling) diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (Enriched in more soluble diastereomer) filtration->mother_liquor Liquid G cluster_1 Liberation of Enantiomerically Pure Amine less_soluble_salt Isolated Diastereomeric Salt basification Add Aqueous Base (e.g., NaOH) less_soluble_salt->basification liberated_amine Liberated Free Amine + Resolving Agent Salt in Aqueous Solution basification->liberated_amine extraction Extract with Organic Solvent liberated_amine->extraction organic_phase Organic Phase (Contains Free Amine) extraction->organic_phase Organic aqueous_phase Aqueous Phase (Contains Resolving Agent Salt) extraction->aqueous_phase Aqueous drying Dry Organic Phase (e.g., Na2SO4) organic_phase->drying recover_agent Recover Resolving Agent aqueous_phase->recover_agent evaporation Solvent Evaporation drying->evaporation pure_enantiomer Enantiomerically Pure Amine evaporation->pure_enantiomer

References

Application Notes and Protocols for NMR-Based Chiral Purity Determination of Alcohols using (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceuticals and other bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and reliable method for this purpose. This application note describes a detailed protocol for the derivatization of chiral alcohols with (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, a tartaric acid-based CDA.

The fundamental principle of this method lies in the conversion of a mixture of enantiomeric alcohols into a mixture of diastereomeric esters. Unlike enantiomers, which are indistinguishable in a standard achiral NMR solvent, diastereomers exhibit distinct chemical shifts (δ) and coupling constants (J).[1][2] The p-methoxybenzoyl groups in the CDA create a distinct chemical environment for the protons of the alcohol moiety in the two diastereomers, leading to observable differences in their ¹H NMR spectra. By integrating the signals corresponding to each diastereomer, their relative ratio, and consequently the enantiomeric excess (e.e.) of the original alcohol, can be accurately determined.[3]

Principle of Chiral Discrimination

A racemic or enantiomerically enriched alcohol is reacted with an enantiomerically pure chiral derivatizing agent, this compound, to form a mixture of diastereomeric esters. The differing spatial arrangements of the substituents at the stereogenic centers of the alcohol and the CDA in the two diastereomers lead to different magnetic environments for the nuclei. This results in separate, quantifiable signals in the NMR spectrum for each diastereomer.

cluster_0 Step 1: Derivatization cluster_1 Step 2: NMR Analysis cluster_2 Step 3: Quantification Racemic Alcohol Racemic Alcohol Diastereomers Mixture of Diastereomeric Esters Racemic Alcohol->Diastereomers Esterification CDA This compound CDA->Diastereomers NMR ¹H NMR Spectroscopy Diastereomers->NMR Spectra Separated Signals for each Diastereomer NMR->Spectra Integration Integration of NMR Signals Spectra->Integration ee Enantiomeric Excess (e.e.) Calculation Integration->ee

Figure 1. Workflow for determining the enantiomeric excess of a chiral alcohol.

Experimental Protocols

This section provides a general protocol for the derivatization of a chiral secondary alcohol with this compound. Optimization of reaction conditions may be necessary for different alcohol substrates.

Materials and Reagents:

  • Chiral alcohol (e.g., 1-phenylethanol)

  • This compound (≥98% purity)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Silica gel for column chromatography (optional)

Protocol for Derivatization of a Chiral Alcohol:

  • Preparation of Reagents:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1.0 equivalent) in anhydrous DCM.

    • Add this compound (1.1 equivalents) to the solution.

    • Add DMAP (0.1 equivalents) to the mixture.

  • Reaction:

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification (Optional):

    • If necessary, the crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the diastereomeric esters. For a rapid determination of enantiomeric excess, the crude reaction mixture can often be used directly for NMR analysis, provided the reaction has gone to completion and the signals of interest are not obscured by impurities.

  • NMR Sample Preparation and Analysis:

    • Accurately weigh approximately 10-20 mg of the diastereomeric ester mixture.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃.

    • Transfer the solution to a clean, dry NMR tube.

    • Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve chiral alcohol, CDA, and DMAP in anhydrous DCM B Cool to 0 °C A->B C Add DCC solution B->C D Stir at room temperature for 12-24h C->D E Filter to remove DCU D->E F Aqueous washes (HCl, NaHCO₃, brine) E->F G Dry and concentrate F->G H Column chromatography (optional) G->H I Prepare NMR sample in CDCl₃ H->I J Acquire ¹H NMR spectrum I->J

Figure 2. Experimental workflow for the derivatization of a chiral alcohol.

Data Presentation and Analysis

The key to determining the enantiomeric excess is the identification of well-resolved signals in the ¹H NMR spectrum corresponding to the two diastereomers. Protons close to the stereogenic center of the alcohol, such as the carbinol proton or a methyl group attached to the stereocenter, are often the most suitable for analysis due to their significant chemical shift differences (Δδ).

Calculation of Enantiomeric Excess (e.e.):

The e.e. is calculated from the integrated areas of the signals for the two diastereomers using the following formula:

e.e. (%) = [ ( |Integration of Major Diastereomer - Integration of Minor Diastereomer| ) / ( Integration of Major Diastereomer + Integration of Minor Diastereomer ) ] x 100

Example Data:

The following table provides hypothetical ¹H NMR data for the diastereomeric esters formed from racemic 1-phenylethanol and this compound. This data is based on typical chemical shift differences observed for similar diastereomeric esters.[3]

Table 1: Hypothetical ¹H NMR Data for Diastereomeric Esters of 1-Phenylethanol

ProtonDiastereomer 1 (δ, ppm)Diastereomer 2 (δ, ppm)Δδ (ppm)
Methyl (d)1.541.620.08
Methine (q)5.956.050.10
Methoxy (s)3.853.860.01
Aromatic (m)6.90-8.106.90-8.10-

Note: This data is illustrative. Actual chemical shifts and their differences will vary depending on the specific alcohol and the NMR solvent used.

Conclusion

The use of this compound as a chiral derivatizing agent provides a robust and straightforward method for determining the enantiomeric purity of chiral alcohols by ¹H NMR spectroscopy. The key to this method is the formation of diastereomers that can be distinguished by high-resolution NMR. Careful selection of well-resolved signals and accurate integration are crucial for obtaining reliable quantitative results. This technique is widely applicable in synthetic chemistry and pharmaceutical development for the analysis of chiral molecules.

References

Application Notes and Protocols for the Large-Scale Synthesis of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as di-p-anisoyl-L-tartaric acid, is a crucial chiral resolving agent widely employed in the pharmaceutical industry. Its ability to form diastereomeric salts with racemic mixtures of amines and other basic compounds facilitates the separation of enantiomers, a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). The efficacy and safety of many drugs are highly dependent on their stereochemistry, making the availability of high-purity chiral resolving agents like di-p-anisoyl-L-tartaric acid essential.

These application notes provide a detailed protocol for the large-scale synthesis of this compound, drawing upon established methodologies for the acylation of tartaric acid. The provided protocols are intended to be a comprehensive guide for researchers and production chemists, covering the synthetic procedure, purification, and analytical characterization.

Data Presentation

Table 1: Reactant and Product Specifications
CompoundIUPAC NameOther NamesCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Starting Material (2R,3R)-Tartaric acidL-Tartaric acid87-69-4C₄H₆O₆150.09
Acylating Agent 4-Methoxybenzoyl chloridep-Anisoyl chloride100-07-2C₈H₇ClO₂170.59
Product This compoundDi-p-anisoyl-L-tartaric acid50583-51-2C₂₀H₁₈O₁₀418.35
Table 2: Typical Large-Scale Synthesis Parameters and Expected Results
ParameterValueNotes
Scale 10 kg of L-Tartaric AcidBased on a 100 L reactor capacity.
Molar Ratio (L-Tartaric Acid : p-Anisoyl Chloride) 1 : 2.2A slight excess of the acylating agent ensures complete reaction.
Solvent TolueneApproximately 15 L per kg of L-Tartaric Acid.
Catalyst Copper (II) Sulfate (anhydrous)~0.05% w/w relative to L-Tartaric Acid.
Reaction Temperature 80-90 °C
Reaction Time 4-6 hoursMonitored by HPLC.
Hydrolysis Conditions Water, 90-100 °C, 2-3 hours
Expected Yield 85-95%
Expected Purity (after recrystallization) >99%Determined by HPLC.
Melting Point 172-176 °C
Appearance White to off-white crystalline powder

Experimental Protocols

Protocol 1: Large-Scale Synthesis of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Anhydride

Materials:

  • L-Tartaric acid (10.0 kg, 66.6 mol)

  • p-Anisoyl chloride (25.0 kg, 146.5 mol, 2.2 eq)

  • Anhydrous Copper (II) Sulfate (5.0 g)

  • Toluene (150 L)

  • Nitrogen gas supply

  • 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.

Procedure:

  • Charge the 100 L reactor with L-tartaric acid (10.0 kg) and anhydrous copper (II) sulfate (5.0 g).

  • Add toluene (60 L) to the reactor and start stirring to create a slurry.

  • Inert the reactor atmosphere by purging with nitrogen.

  • Slowly add p-anisoyl chloride (25.0 kg) to the stirred slurry over a period of 1-2 hours. An exothermic reaction may be observed; maintain the temperature below 40 °C during the addition.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by HPLC. The reaction is considered complete when the L-tartaric acid peak is no longer significant.

  • Once the reaction is complete, cool the mixture to room temperature. The product, (2S,3S)-2,3-bis((4-methoxybenzoyl)oxy)succinic anhydride, will be present as a suspension in toluene.

Protocol 2: Hydrolysis to this compound

Materials:

  • Reaction mixture from Protocol 1

  • Deionized water (20 L)

  • 50 L reactor for hydrolysis

Procedure:

  • Transfer the toluene slurry containing the anhydride to a 50 L reactor.

  • Add deionized water (20 L) to the reactor.

  • Heat the mixture to 90-100 °C with vigorous stirring and maintain for 2-3 hours to ensure complete hydrolysis of the anhydride.

  • Monitor the completion of hydrolysis by HPLC, observing the disappearance of the anhydride peak and the appearance of the diacid product peak.

  • After hydrolysis is complete, cool the mixture to 20-25 °C. The product will precipitate out of the biphasic mixture.

  • Isolate the crude product by filtration and wash the filter cake with toluene (2 x 10 L) and then with water (2 x 10 L) to remove unreacted starting materials and byproducts.

Protocol 3: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol (approximately 3-4 volumes relative to the crude product weight).

  • Filter the hot solution to remove any insoluble impurities.

  • Slowly add deionized water to the hot ethanolic solution until the solution becomes turbid.

  • Heat the mixture slightly to redissolve the precipitate and then allow it to cool slowly to room temperature.

  • Further cool the mixture in an ice bath to maximize crystallization.

  • Collect the purified crystals by filtration, wash with a cold ethanol/water mixture (1:1), and dry under vacuum at 50-60 °C.

Protocol 4: Analytical Characterization
  • High-Performance Liquid Chromatography (HPLC): To determine purity.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

    • Detection: UV at 254 nm.

  • Melting Point: Determined using a standard melting point apparatus.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

    • ¹H NMR and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Optical Rotation: To confirm the stereochemistry.

    • Measured using a polarimeter at a specific concentration and wavelength (e.g., c=1 in ethanol).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_hydrolysis Hydrolysis Stage cluster_purification Purification & Analysis Reactants L-Tartaric Acid + p-Anisoyl Chloride Reaction Esterification in Toluene (CuSO4 catalyst, 80-90°C) Reactants->Reaction 1 Anhydride (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Anhydride Reaction->Anhydride 2 Hydrolysis Hydrolysis with Water (90-100°C) Anhydride->Hydrolysis 3 Crude_Product Crude Product Hydrolysis->Crude_Product 4 Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization 5 Pure_Product Pure this compound Recrystallization->Pure_Product 6 Analysis Analytical Characterization (HPLC, NMR, MP, Optical Rotation) Pure_Product->Analysis 7

Caption: Workflow for the large-scale synthesis of the target compound.

Chemical_Reaction L_Tartaric_Acid L-Tartaric Acid Product This compound L_Tartaric_Acid->Product p_Anisoyl_Chloride 2 x p-Anisoyl Chloride p_Anisoyl_Chloride->Product Byproduct 2 x HCl

Caption: Overall chemical transformation for the synthesis.

Application Notes and Protocols for the Resolution of Racemic Mixtures Using (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution by diastereomeric salt formation is a cornerstone technique in pharmaceutical and chemical research for the separation of enantiomers from a racemic mixture. The selection of an appropriate resolving agent is critical for the efficiency of this process. (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (-)-O,O'-Di-p-anisoyl-L-tartaric acid, is a powerful chiral resolving agent for a variety of racemic compounds, particularly amines. Its efficacy stems from its ability to form diastereomeric salts with distinct physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][3]

These application notes provide a detailed experimental protocol for the resolution of a generic racemic amine using this compound, guidance on data analysis, and visualization of the experimental workflow.

Principle of the Method

The fundamental principle of this resolution method lies in the reaction of a racemic mixture (a 1:1 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical and chemical properties, including solubility in a given solvent.[2][4][5][6] This difference in solubility allows for the selective crystallization of one of the diastereomeric salts, thereby enriching one enantiomer in the solid phase while the other remains in the mother liquor. The desired enantiomer can then be recovered from the crystallized salt.

Experimental Protocols

This section outlines a general procedure for the resolution of a racemic amine. It is important to note that the optimal conditions, including the choice of solvent, temperature, and stoichiometry of the resolving agent, are substrate-dependent and may require empirical optimization.

Materials and Equipment
  • Racemic amine

  • This compound

  • Selected solvent(s) (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran (THF)/water mixture)

  • Erlenmeyer flasks or reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Crystallization dish

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

  • pH meter or pH paper

  • Separatory funnel

  • Standard laboratory glassware

  • Analytical instrumentation for determining enantiomeric excess (e.g., Chiral HPLC, Chiral GC, or polarimeter)

Procedure: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable solvent. Gentle heating and stirring may be necessary to achieve complete dissolution. In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in the same solvent. A study using the analogous di-p-anisoyl-D-tartaric acid found high efficiency with 0.35 molar equivalents in a tetrahydrofuran (THF)/water mixture.[2]

  • Salt Formation: Slowly add the solution of the resolving agent to the stirred solution of the racemic amine at room temperature. The formation of the diastereomeric salts may be exothermic.

  • Crystallization: Allow the resulting solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The process can be aided by:

    • Seeding with a small crystal of the desired diastereomeric salt.

    • Reducing the temperature further by placing the flask in an ice bath or refrigerator.

    • Allowing the solution to stand undisturbed for several hours to overnight to maximize crystal growth.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystalline diastereomeric salt, for instance, in a vacuum oven at a suitable temperature until a constant weight is achieved.

Procedure: Liberation of the Enantiomerically Enriched Amine
  • Dissolution of the Salt: Suspend the dried diastereomeric salt in water or a suitable solvent.

  • Basification: While stirring, add a base (e.g., aqueous sodium hydroxide or potassium hydroxide) to the suspension until the salt completely dissolves and the solution is basic (pH > 10). This step liberates the free amine from the tartaric acid derivative.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate). Perform the extraction multiple times (typically 2-3 times) to ensure complete recovery.

  • Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

Analysis of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resolved amine should be determined to assess the effectiveness of the resolution. Common analytical techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for separating and quantifying enantiomers.

  • Chiral Gas Chromatography (GC): Suitable for volatile amines, often after derivatization.

  • Polarimetry: Measures the optical rotation of the sample, which can be compared to the known specific rotation of the pure enantiomer.

The enantiomeric excess is calculated using the following formula:

e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively.

Data Presentation

Effective resolution experiments require careful documentation and analysis of quantitative data. The following table provides a template for summarizing the results of a chiral resolution experiment. The data presented are representative examples based on resolutions using analogous tartaric acid derivatives and should be replaced with experimental values.

Racemic CompoundResolving AgentMolar Ratio (Amine:Acid)Solvent SystemYield of Diastereomeric Salt (%)Yield of Resolved Enantiomer (%)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) (%)
Amine AThis compound1:0.5Methanol4538>98>99
Amine BThis compound1:1Ethanol/Water (9:1)40359596
Amine CThis compound1:0.35THF/Water (4:1)5042>99>99

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using this compound.

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Liberation of Enriched Enantiomer cluster_2 Analysis racemic_amine Racemic Amine (R- and S-enantiomers) dissolution Dissolution in Suitable Solvent racemic_amine->dissolution resolving_agent This compound resolving_agent->dissolution mixing Mixing and Salt Formation dissolution->mixing crystallization Fractional Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble_salt Crystals of Less Soluble Diastereomeric Salt (e.g., (R)-Amine Salt) filtration->less_soluble_salt Solid mother_liquor Mother Liquor with More Soluble Diastereomeric Salt (e.g., (S)-Amine Salt) filtration->mother_liquor Liquid basification Basification (e.g., with NaOH) less_soluble_salt->basification extraction Extraction with Organic Solvent basification->extraction drying Drying and Solvent Removal extraction->drying enriched_enantiomer Enantiomerically Enriched Amine (e.g., R-Amine) drying->enriched_enantiomer analysis Determination of Enantiomeric Excess (e.g., Chiral HPLC) enriched_enantiomer->analysis

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Logical Relationship of Components

This diagram illustrates the relationship between the components in the resolution process.

G racemate Racemic Mixture (R-Amine + S-Amine) diastereomers Mixture of Diastereomeric Salts (R-Amine-L-Acid + S-Amine-L-Acid) racemate->diastereomers resolving_agent Chiral Resolving Agent (L-Acid) resolving_agent->diastereomers separation Separation (Crystallization) diastereomers->separation less_soluble Less Soluble Diastereomer (e.g., R-Amine-L-Acid) separation->less_soluble Solid more_soluble More Soluble Diastereomer (e.g., S-Amine-L-Acid) separation->more_soluble Solution liberation_R Liberation less_soluble->liberation_R liberation_S Liberation more_soluble->liberation_S enantiomer_R Enriched R-Amine liberation_R->enantiomer_R enantiomer_S Enriched S-Amine liberation_S->enantiomer_S

Caption: Component relationships in chiral resolution.

Conclusion

The use of this compound provides an effective method for the resolution of racemic mixtures, particularly amines, through the formation and fractional crystallization of diastereomeric salts. The protocols outlined in these application notes serve as a comprehensive guide for researchers in the fields of chemistry and drug development. Successful resolution is highly dependent on the optimization of experimental parameters for each specific substrate. Careful execution of these procedures, coupled with accurate analysis of the enantiomeric excess, will enable the efficient separation of enantiomers, a critical step in the synthesis of chiral molecules.

References

Application Notes and Protocols for (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (+)-Di-p-anisoyltartaric acid, is a valuable chiral building block widely employed in the field of asymmetric synthesis. Its primary application lies in the separation of enantiomers from racemic mixtures, a critical process in the development of pharmaceuticals and fine chemicals where the biological activity of a molecule is often exclusive to a single enantiomer. This document provides detailed application notes and experimental protocols for the use of this chiral resolving agent, particularly in the resolution of racemic amines.

The methodology is based on the principle of diastereomeric salt formation. The reaction of a racemic amine with the enantiomerically pure this compound results in the formation of a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably different solubilities in a given solvent. This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation. Subsequently, the enantiomerically pure amine can be liberated from the isolated salt by treatment with a base.

Key Applications

The principal application of this compound is as a chiral resolving agent for racemic compounds, especially amines. This technique is fundamental in the synthesis of enantiomerically pure:

  • Active Pharmaceutical Ingredients (APIs)

  • Chiral intermediates in multi-step organic synthesis

  • Chiral catalysts and ligands

Data Presentation: Illustrative Examples of Chiral Resolution

The efficiency of a chiral resolution is determined by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following table presents illustrative data for the resolution of various racemic amines using this compound. Note: This data is hypothetical and serves to demonstrate how experimental results would be tabulated. Optimal conditions (solvent, temperature, stoichiometry) must be determined experimentally for each specific amine.

Racemic AmineResolving Agent Stoichiometry (eq.)Crystallization SolventYield of Diastereomeric Salt (%)e.e. of Liberated Amine (%)
(±)-1-Phenylethanamine0.5Methanol42>98
(±)-Amphetamine0.6Ethanol/Water (9:1)3897
(±)-Propranolol1.0Acetone35>99
(±)-Metoprolol0.7Isopropanol4096

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic amine using this compound. These protocols are based on established procedures for analogous tartaric acid derivatives and should be optimized for each specific application.

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

Materials:

  • Racemic amine

  • This compound

  • Anhydrous solvents (e.g., methanol, ethanol, acetone, isopropanol)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, etc.)

  • Heating and stirring apparatus (hotplate with magnetic stirrer)

  • Filtration apparatus (Büchner funnel, vacuum flask)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution of the Racemic Amine: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable warm solvent.

  • Dissolution of the Resolving Agent: In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in the same warm solvent. The optimal stoichiometry should be determined experimentally.

  • Formation of Diastereomeric Salts: Slowly add the solution of the resolving agent to the stirred solution of the racemic amine. The mixture may become cloudy, indicating the precipitation of the diastereomeric salts.

  • Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. For further crystallization, the flask can be placed in a refrigerator (4°C) or an ice bath for several hours.

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.

  • Drying: Dry the isolated diastereomeric salt to a constant weight in a drying oven or under vacuum.

G cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_isolation Isolation racemic_amine Dissolve Racemic Amine mix Mix Solutions racemic_amine->mix resolving_agent Dissolve this compound resolving_agent->mix heat Heat to Dissolve mix->heat cool Slow Cooling & Crystallization heat->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash mother_liquor mother_liquor filter->mother_liquor Mother Liquor (More Soluble Diastereomer) dry Dry Crystals wash->dry Less Soluble Diastereomeric Salt

Caption: Workflow for Diastereomeric Salt Formation and Crystallization.

Protocol 2: Liberation of the Enantiomerically Enriched Amine

Materials:

  • Isolated diastereomeric salt from Protocol 1

  • Aqueous base solution (e.g., 2 M NaOH or 2 M K₂CO₃)

  • Organic extraction solvent (e.g., diethyl ether, dichloromethane, ethyl acetate)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of the Salt: Suspend the dried diastereomeric salt in water.

  • Basification: While stirring, add the aqueous base solution dropwise until the pH of the solution is basic (pH > 10, check with pH paper). This will liberate the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent. Perform the extraction three times to ensure complete recovery.

  • Drying: Combine the organic extracts and dry over an anhydrous drying agent.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

  • Recovery of Resolving Agent: The aqueous layer contains the sodium or potassium salt of this compound. The resolving agent can be recovered by acidifying the aqueous layer with a strong acid (e.g., HCl) until the pH is acidic, followed by extraction with an organic solvent.

G cluster_liberation Liberation cluster_extraction Extraction & Purification cluster_recovery Resolving Agent Recovery dissolve Suspend Diastereomeric Salt in Water basify Add Aqueous Base (e.g., NaOH) dissolve->basify extract Extract with Organic Solvent basify->extract dry Dry Organic Layer extract->dry acidify Acidify Aqueous Layer extract->acidify Aqueous Layer evaporate Evaporate Solvent dry->evaporate Enantiomerically Enriched Amine extract_acid Extract Resolving Agent acidify->extract_acid Recovered Resolving Agent

Caption: Workflow for the Liberation of the Enriched Amine.

Protocol 3: Determination of Enantiomeric Excess (e.e.)

The enantiomeric purity of the resolved amine must be determined analytically.

Methods:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and accurate method. A suitable chiral stationary phase must be selected to separate the two enantiomers.

  • Chiral Gas Chromatography (Chiral GC): Applicable for volatile amines. Derivatization of the amine may be necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Solvating Agent: The addition of a chiral solvating agent can induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum, allowing for their integration and the determination of the e.e.

  • Polarimetry: Measurement of the specific rotation of the resolved amine and comparison with the literature value for the enantiomerically pure compound can provide an indication of optical purity.

Conclusion

This compound is a powerful chiral resolving agent for the separation of racemic amines. The formation of diastereomeric salts followed by fractional crystallization is a robust and scalable method for obtaining enantiomerically enriched compounds. The protocols provided herein offer a general guideline for researchers. However, for each specific racemic amine, optimization of the reaction conditions, particularly the choice of solvent and the stoichiometry of the resolving agent, is crucial for achieving high yields and excellent enantiomeric purities.

Application Notes and Protocols for Crystallization of Diastereomeric Salts of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution via diastereomeric salt formation is a fundamental and widely utilized technique in the pharmaceutical and fine chemical industries for the separation of enantiomers. This method relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (+)-Di-p-anisoyl-D-tartaric acid, is a C2-symmetric chiral dicarboxylic acid. Its rigid structure and the presence of multiple functional groups for hydrogen bonding and aromatic interactions make it an effective resolving agent for a variety of racemic compounds, particularly amines. The selection of the appropriate crystallization conditions is paramount for achieving high diastereomeric and enantiomeric purity.

These application notes provide detailed protocols and guidance for the use of this compound in the crystallization of diastereomeric salts.

Application Notes: Key Considerations for Successful Resolution

The success of a diastereomeric salt resolution is contingent upon a number of experimental variables. A systematic approach to optimizing these parameters is crucial for developing an efficient and scalable process.

  • Solvent Selection: The choice of solvent is the most critical factor. An ideal solvent system will maximize the solubility difference between the two diastereomeric salts. A screening process using a range of solvents with varying polarities (e.g., alcohols, ketones, esters, ethers, and their aqueous mixtures) is highly recommended. The formation of solvates or hydrates can also influence the crystallization behavior and selectivity.

  • Stoichiometry: The molar ratio of the racemic substrate to the resolving agent can significantly impact the yield and purity of the desired diastereomer. While a 1:1 molar ratio is a common starting point, sub-stoichiometric amounts of the resolving agent (e.g., 0.5 equivalents) can sometimes be advantageous.

  • Temperature Profile: The temperature at which the salt formation is carried out and the subsequent cooling profile for crystallization are important parameters. Slow cooling generally promotes the formation of larger, purer crystals. Isothermal crystallization at a carefully selected temperature can also be an effective strategy.

  • Concentration: The concentration of the diastereomeric salts in the solution affects the supersaturation level, which is the driving force for crystallization. A solution that is too dilute may not yield crystals, while a solution that is too concentrated may lead to rapid precipitation of both diastereomers, resulting in poor resolution.

  • Seeding: The introduction of seed crystals of the desired pure diastereomeric salt can control the crystallization process, leading to a more consistent crystal form and potentially higher purity.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic amine using this compound. Optimization of these protocols for a specific substrate is essential.

Protocol for Solvent Screening
  • Preparation: In an array of small vials, add a defined amount of the racemic amine and a stoichiometric equivalent of this compound.

  • Solvent Addition: To each vial, add a different solvent or solvent mixture and stir or shake at an elevated temperature until all solids dissolve.

  • Crystallization: Allow the vials to cool slowly to room temperature, followed by further cooling in a refrigerator (e.g., 4 °C).

  • Observation: Observe the vials for the formation of crystalline precipitate. Note the solvent system that provides a good yield of crystals.

  • Analysis: Isolate the crystals by filtration and analyze the diastereomeric and enantiomeric excess of both the crystalline material and the mother liquor using techniques such as chiral HPLC, GC, or NMR spectroscopy.

General Protocol for Diastereomeric Salt Crystallization
  • Dissolution: In a suitable reaction vessel, dissolve the racemic amine (1.0 equivalent) and this compound (0.5 - 1.0 equivalent) in the optimal solvent system identified during the screening process. Gentle heating may be applied to facilitate dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring. If desired, add seed crystals of the target diastereomeric salt to induce crystallization.

  • Maturation: Once crystal formation begins, continue stirring at room temperature for a period of time (e.g., 2-16 hours) to allow the system to reach equilibrium.

  • Cooling: Further cool the mixture in an ice bath or refrigerator for 1-4 hours to maximize the yield of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol for Liberation of the Enantiomerically Enriched Amine
  • Suspension: Suspend the dried, purified diastereomeric salt in water or a mixture of water and an organic solvent.

  • Basification: Add an aqueous solution of a base (e.g., 2 M NaOH or K₂CO₃) dropwise while stirring until the pH of the solution is basic (typically pH > 10). This will neutralize the resolving agent and liberate the free amine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether). Repeat the extraction process (e.g., 3 times) to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched amine.

Data Presentation

The results of the resolution experiments should be systematically recorded to allow for easy comparison and optimization.

Table 1: Solvent Screening for the Resolution of Racemic Amine X with this compound

EntrySolvent System (v/v)Yield (%)d.e. of Crystals (%)e.e. of Target Enantiomer (%)
1Methanol458894
2Ethanol529296
3Isopropanol489598
4Acetone358089
5Ethyl Acetate307585
6Acetonitrile408592
7Ethanol/Water (9:1)559699

Table 2: Effect of Stoichiometry and Temperature on the Resolution in Ethanol/Water (9:1)

EntryMolar Ratio (Amine:Acid)Final Temp. (°C)Yield (%)d.e. of Crystals (%)e.e. of Target Enantiomer (%)
11:125609497
21:14759296
31:0.84689598
41:0.545097>99

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis & Liberation racemic_amine Racemic Amine dissolution Dissolution in Screened Solvent racemic_amine->dissolution resolving_agent (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy) succinic acid resolving_agent->dissolution crystallization Controlled Cooling & Crystallization dissolution->crystallization isolation Filtration & Washing crystallization->isolation diastereomeric_salt Isolated Diastereomeric Salt isolation->diastereomeric_salt mother_liquor Mother Liquor isolation->mother_liquor Contains more soluble diastereomer drying Drying analysis Purity Analysis (d.e.%, e.e.%) drying->analysis liberation Liberation of Free Amine (Basification & Extraction) drying->liberation diastereomeric_salt->drying final_product Enantiomerically Enriched Amine liberation->final_product

Caption: Experimental workflow for diastereomeric salt resolution.

Logical Relationships in Method Development

logical_relationships cluster_inputs Input Variables cluster_properties System Properties cluster_outputs Process Outcomes solvent Solvent System (Polarity, H-bonding) solubility Differential Solubility (ΔS) solvent->solubility stoichiometry Stoichiometry (Substrate:Agent) yield Yield (%) stoichiometry->yield temperature Temperature Profile (Cooling Rate) temperature->solubility kinetics Crystallization Kinetics (Nucleation & Growth) temperature->kinetics concentration Concentration concentration->solubility concentration->kinetics solubility->yield de Diastereomeric Excess (d.e. %) solubility->de kinetics->de crystal_form Crystal Form (Morphology, Purity) kinetics->crystal_form ee Enantiomeric Excess (e.e. %) de->ee after liberation

Caption: Key factors influencing diastereomeric salt crystallization.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.

Q1: Why is the yield of my di-acylated product low, with a significant amount of mono-acylated byproduct remaining?

A1: Low yields of the desired di-acylated product are often due to incomplete reaction. Several factors can contribute to this:

  • Insufficient Acylating Agent: The stoichiometry of p-anisoyl chloride to D-tartaric acid is critical. Using less than two equivalents of the acylating agent will inherently lead to the formation of the mono-acylated product.

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the first and second acylation steps. If the temperature is too low, the reaction may be sluggish and not proceed to completion within a reasonable timeframe.

  • Inadequate Reaction Time: The reaction may simply not have been allowed to run for a sufficient duration for the di-acylation to be completed.

  • Catalyst Inactivity or Absence: The presence of a suitable catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), can be crucial for driving the reaction towards the di-acylated product.

Troubleshooting Steps:

  • Adjust Stoichiometry: Ensure at least a 2:1 molar ratio of p-anisoyl chloride to D-tartaric acid. A slight excess of the acylating agent (e.g., 2.2 equivalents) can help drive the reaction to completion.

  • Optimize Temperature: Gradually increase the reaction temperature. For the acylation of tartaric acid, temperatures in the range of 60-80°C are often employed.

  • Extend Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC or HPLC). Continue the reaction until the mono-acylated intermediate is no longer observed.

  • Utilize a Catalyst: Introduce a catalyst such as pyridine or a more potent acylation catalyst like DMAP (0.1-0.2 equivalents) to the reaction mixture.

Q2: I am observing the formation of an unexpected byproduct that is difficult to separate from the desired product. What could it be and how can I avoid it?

A2: A common byproduct in the acylation of tartaric acid is the di-p-anisoyl-D-tartaric anhydride. This occurs when the carboxylic acid groups of the tartaric acid molecule react internally or with the acylating agent under the reaction conditions.

Prevention Strategies:

  • Control Reaction Temperature: Higher temperatures can favor the formation of the anhydride. Maintaining a moderate temperature can help minimize this side reaction.

  • Careful Workup: The anhydride is susceptible to hydrolysis back to the desired di-acid. The workup procedure should be designed to facilitate this. Adding water to the reaction mixture after the acylation is complete and stirring for a period can help hydrolyze the anhydride.

  • Purification: If the anhydride does form, it can sometimes be separated from the di-acid by careful recrystallization, as their solubilities may differ.

Q3: My final product is difficult to purify and appears as an oil or a sticky solid. What are the best practices for purification?

A3: Purification of this compound can be challenging due to the presence of structurally similar byproducts and residual reagents.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture with water to hydrolyze any remaining p-anisoyl chloride and the di-p-anisoyl-D-tartaric anhydride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate to remove p-anisic acid (a byproduct of hydrolysis) and other organic-soluble impurities. The desired product, being a dicarboxylic acid, will likely remain in the aqueous layer if the pH is basic. Acidifying the aqueous layer will then allow for extraction of the product into an organic solvent.

  • Recrystallization: The most effective method for purifying the final product is recrystallization. A mixed solvent system, such as ethanol/water or acetone/water, is often effective. Dissolve the crude product in a minimal amount of the hot alcohol or acetone and then slowly add water until the solution becomes turbid. Allow the solution to cool slowly to promote the formation of well-defined crystals.

Q4: How can I monitor the progress of the reaction to determine the optimal reaction time?

A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.

  • TLC System: Use a suitable solvent system, for example, a mixture of ethyl acetate and hexane with a small amount of acetic acid to ensure the carboxylic acid groups are protonated and the spots are well-defined.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The starting material (D-tartaric acid), the mono-acylated intermediate, the di-acylated product, and p-anisoyl chloride will have different Rf values.

  • Interpretation: The reaction is complete when the spot corresponding to the mono-acylated intermediate has disappeared, and the spot for the di-acylated product is prominent.

Data Presentation

The following tables summarize key quantitative data related to the synthesis of this compound.

Table 1: Impact of p-Anisoyl Chloride Stoichiometry on Product Distribution

Molar Ratio (p-Anisoyl Chloride : D-Tartaric Acid)Di-acylated Product Yield (%)Mono-acylated Product (%)Unreacted Tartaric Acid (%)
1:1LowHighPresent
2:1Moderate to HighLowMinimal
>2.2:1HighMinimalNot Detected

Table 2: Effect of Catalyst on Reaction Time and Yield

CatalystCatalyst Loading (mol%)Typical Reaction Time (hours)Di-acylated Product Yield (%)
None012-24Moderate
Pyridine1004-8High
DMAP102-4Very High

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • D-Tartaric Acid

  • p-Anisoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve D-tartaric acid (1 equivalent) in anhydrous pyridine (used as both solvent and catalyst).

  • Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Slowly add p-anisoyl chloride (2.2 equivalents) dropwise to the stirred solution. An exothermic reaction may occur.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice and 1 M hydrochloric acid to neutralize the pyridine.

    • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot deionized water to the ethanol solution until it becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature and then place it in a refrigerator to complete crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Mandatory Visualization

Synthesis_Workflow start Start: Reagents reagents D-Tartaric Acid p-Anisoyl Chloride Pyridine start->reagents reaction Acylation Reaction (60-70°C) reagents->reaction 1. Dissolution 2. Acylation workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Recrystallization (Ethanol/Water) workup->purification Crude Product product Final Product: This compound purification->product Pure Crystals end End product->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield problem Low Yield of Di-acylated Product cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Purification Loss problem->cause3 subcause1a Insufficient Acylating Agent cause1->subcause1a subcause1b Low Temperature / Short Time cause1->subcause1b subcause1c No/Inactive Catalyst cause1->subcause1c subcause2a Anhydride Formation cause2->subcause2a solution3a Optimize Recrystallization (Solvent System, Cooling Rate) cause3->solution3a solution1a Increase Stoichiometry (>2.2 equiv.) subcause1a->solution1a solution1b Increase Temperature/Time (Monitor by TLC) subcause1b->solution1b solution1c Add Catalyst (Pyridine/DMAP) subcause1c->solution1c solution2a Control Temperature Proper Workup (Hydrolysis) subcause2a->solution2a

Caption: Troubleshooting decision tree for low yield in the synthesis.

troubleshooting poor enantiomeric excess in resolutions with (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (-)-O,O'-Di-p-anisoyl-L-tartaric acid (L-DATA), for the chiral resolution of racemic mixtures.

Troubleshooting Guide

Poor enantiomeric excess (e.e.) is a common challenge in diastereomeric salt resolutions. This guide provides a systematic approach to identifying and resolving issues in your experiments.

Issue: Low or No Enantiomeric Excess in the Final Product

If you are observing a low or negligible enantiomeric excess after the resolution process, consider the following potential causes and solutions. A logical workflow for troubleshooting is presented below.

TroubleshootingWorkflow start Low Enantiomeric Excess Observed check_purity Verify Purity of Starting Materials (Racemate and Resolving Agent) start->check_purity Initial Check solvent_screen Optimize Crystallization Solvent check_purity->solvent_screen If Purity is Confirmed conditions Adjust Crystallization Conditions (Temperature, Cooling Rate, Concentration) solvent_screen->conditions If e.e. is Still Low stoichiometry Evaluate Stoichiometry of Resolving Agent conditions->stoichiometry If e.e. is Still Low recrystallize Perform Recrystallization of Diastereomeric Salt stoichiometry->recrystallize If e.e. is Still Low success High Enantiomeric Excess Achieved recrystallize->success Successful Optimization

Figure 1: A step-by-step workflow for troubleshooting poor enantiomeric excess.

1. Purity of Starting Materials

  • Question: Could impurities in my racemic mixture or the resolving agent be affecting the resolution?

  • Answer: Yes, impurities can significantly hinder the crystallization process or co-precipitate, leading to low enantiomeric excess.[1] Ensure that both the racemic compound and the this compound are of high purity. It is recommended to purify the starting materials if their purity is questionable.

2. Choice of Crystallization Solvent

  • Question: How critical is the solvent for a successful resolution?

  • Answer: The choice of solvent is one of the most critical factors in a diastereomeric salt resolution.[2] The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A systematic screening of solvents with varying polarities and hydrogen bonding capabilities is highly recommended.[2]

Table 1: Example of Solvent Screening for Chiral Resolution

Solvent SystemPolarityHydrogen BondingTypical Outcome on e.e.
MethanolHighDonor & AcceptorCan lead to rapid crystallization but potentially lower e.e.
EthanolHighDonor & AcceptorOften a good starting point, balances solubility and crystal growth.
IsopropanolMediumDonor & AcceptorSlower crystallization may lead to higher purity crystals.
AcetonitrileMediumAcceptorCan be effective, sometimes used in combination with other solvents.
Tetrahydrofuran (THF) / WaterMediumAcceptor (THF)A mixture that can fine-tune solubility; has been shown to be effective.[2][3]
AcetoneMediumAcceptorCan sometimes form solvates, affecting resolution.[2]

3. Crystallization Conditions

  • Question: Can the cooling rate and temperature impact the outcome?

  • Answer: Absolutely. A slow cooling rate generally promotes the growth of larger, more well-defined crystals, which are typically of higher purity.[4] Rapid cooling can lead to the trapping of the more soluble diastereomer in the crystal lattice, thus reducing the enantiomeric excess. Experiment with a controlled, gradual cooling profile.

4. Stoichiometry of the Resolving Agent

  • Question: Should I use a 1:1 molar ratio of the resolving agent to my racemic compound?

  • Answer: Not necessarily. While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be more effective.[1][5] This strategy can maximize the yield and purity of the less soluble diastereomeric salt. In one case, 0.35 molar equivalents of a di-p-anisoyl-tartaric acid derivative were used effectively.[2]

5. Recrystallization of the Diastereomeric Salt

  • Question: My initial crystallization gave a modest e.e. What can I do to improve it?

  • Answer: Recrystallization of the isolated diastereomeric salt is a powerful technique to enhance its purity.[5] Dissolving the salt in a minimal amount of a suitable hot solvent and allowing it to cool slowly can significantly increase the diastereomeric and, consequently, the enantiomeric excess. A case study using a di-p-anisoyl-tartaric acid derivative reported achieving 98% e.e. after recrystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (L-DATA) is a chiral resolving agent. It is an enantiomerically pure carboxylic acid that reacts with a racemic mixture (e.g., of an amine) to form a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[6] Once the less soluble diastereomeric salt is isolated, the desired enantiomer can be liberated, typically by treatment with an acid or base.

Q2: How do I choose the initial solvent for my resolution?

A2: A good starting point is to screen solvents with a range of polarities, such as alcohols (methanol, ethanol, isopropanol), acetonitrile, and solvent/water mixtures (e.g., THF/water).[2][3] The ideal solvent should dissolve the diastereomeric salts at an elevated temperature but allow for the selective crystallization of one diastereomer upon cooling.

Q3: What analytical method is best for determining the enantiomeric excess?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of the final product. It uses a chiral stationary phase to separate the two enantiomers, allowing for their accurate quantification.

Q4: Can I recover the other enantiomer from the mother liquor?

A4: Yes, the more soluble diastereomer remains in the mother liquor. The other enantiomer can be recovered from this solution. The resolving agent can also often be recovered and reused.

Q5: What should I do if no crystals form at all?

A5: If no crystals form, the solution may not be sufficiently supersaturated. You can try to concentrate the solution by evaporating some of the solvent, or cool it to a lower temperature. Seeding the solution with a small crystal of the desired diastereomeric salt (if available) can also induce crystallization. Alternatively, the chosen solvent may be too good at dissolving the salt, and a less polar or anti-solvent should be considered.

Experimental Protocols

General Protocol for Chiral Resolution using this compound

This protocol provides a general framework. The optimal conditions, particularly the choice of solvent and stoichiometry, should be determined experimentally.

ExperimentalWorkflow dissolve_racemate 1. Dissolve Racemic Compound in Chosen Solvent dissolve_resolving_agent 2. Dissolve L-DATA in the Same Solvent (0.5 - 1.0 equivalents) dissolve_racemate->dissolve_resolving_agent mix_solutions 3. Mix the Two Solutions dissolve_resolving_agent->mix_solutions crystallize 4. Induce Crystallization (Slow Cooling) mix_solutions->crystallize isolate_crystals 5. Isolate Crystals by Filtration crystallize->isolate_crystals wash_crystals 6. Wash Crystals with Cold Solvent isolate_crystals->wash_crystals liberate_enantiomer 7. Liberate Enantiomer (Acid/Base Treatment) wash_crystals->liberate_enantiomer analyze_ee 8. Analyze Enantiomeric Excess (e.g., Chiral HPLC) liberate_enantiomer->analyze_ee

Figure 2: A typical experimental workflow for chiral resolution via diastereomeric salt crystallization.

1. Diastereomeric Salt Formation and Crystallization:

  • In an Erlenmeyer flask, dissolve the racemic compound (1.0 equivalent) in a minimal amount of a suitable solvent with gentle heating and stirring until a clear solution is obtained.

  • In a separate flask, dissolve this compound (0.5 to 1.0 equivalents) in the same solvent, also with gentle heating.

  • Slowly add the resolving agent solution to the solution of the racemic compound with continuous stirring.

  • Allow the solution to cool slowly to room temperature to induce crystallization. To ensure slow cooling, the flask can be placed in an insulated container.

  • Once crystal formation appears to have ceased at room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize precipitation.

2. Isolation and Purification:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals sparingly with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor.

  • Optional (for enhancing e.e.): The collected crystals can be recrystallized by dissolving them in a minimal amount of the hot solvent and repeating the slow cooling and filtration process.[5]

3. Liberation of the Enantiomer:

  • Dissolve the purified diastereomeric salt in water.

  • Add a suitable acid or base (e.g., sodium hydroxide for resolving an amine) to break the salt and liberate the free enantiomer.

  • Extract the enantiomer into an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the enantiomerically enriched product.

4. Analysis:

  • Determine the yield of the resolved enantiomer.

  • Determine the enantiomeric excess using an appropriate analytical technique, such as chiral HPLC.

References

Technical Support Center: Optimization of HPLC Conditions for Separating Diastereomers of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) conditions for the separation of diastereomers of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid.

Frequently Asked Questions (FAQs)

Q1: Is a chiral stationary phase (CSP) necessary to separate diastereomers of this compound?

A1: Not necessarily. Diastereomers possess different physicochemical properties, which often allows for their separation on standard achiral stationary phases like C18 or Phenyl-Hexyl.[1] The key is to find a mobile phase and stationary phase combination that exploits these differences. However, if achiral methods do not provide adequate resolution, a chiral stationary phase can be a viable alternative.[1]

Q2: What are the typical starting conditions for developing an HPLC method for this separation?

A2: A good starting point is to screen different achiral columns and mobile phase systems. For reversed-phase HPLC, begin with a C18 column and a gradient elution using water and acetonitrile or methanol.[1][2] For normal-phase HPLC, a silica or diol column with a mobile phase of hexane and a polar modifier like ethanol or isopropanol can be effective.

Q3: How does the mobile phase composition affect the separation of these diastereomers?

A3: The mobile phase composition is a critical factor in achieving separation.[3][4] Adjusting the ratio of organic solvent to water (in reversed-phase) or the polar modifier to the non-polar solvent (in normal-phase) can significantly impact retention times and resolution.[1][5] The use of additives, such as acids (e.g., trifluoroacetic acid, formic acid) or bases, can also improve peak shape and selectivity by controlling the ionization of the analyte.[2]

Q4: What role does temperature play in the optimization of this HPLC separation?

A4: Temperature can influence the separation by affecting the viscosity of the mobile phase and the kinetics of mass transfer.[1] Increasing the temperature can sometimes improve peak shape and efficiency, potentially leading to better resolution.[1] It is advisable to screen a range of temperatures (e.g., 25°C, 40°C, 55°C) during method development.[1]

Q5: My peaks are tailing. What are the common causes and solutions?

A5: Peak tailing for acidic compounds like this compound can be caused by strong interactions with basic sites on the silica support of the column.[2] To mitigate this, you can:

  • Add an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to suppress the ionization of silanol groups.[2]

  • Use a base-deactivated column where the silica surface has been end-capped to reduce the number of accessible silanol groups.

  • Ensure the sample is dissolved in the mobile phase to avoid solvent mismatch effects.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the separation of diastereomers of this compound.

Problem Potential Cause Recommended Action
Poor Resolution / Co-elution Inadequate selectivity between diastereomers.1. Modify Mobile Phase: Adjust the organic solvent-to-aqueous ratio. Try a different organic solvent (e.g., methanol instead of acetonitrile).[1] 2. Change Stationary Phase: Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano).[1] 3. Adjust pH: Add a small amount of acid (e.g., 0.1% TFA) to the mobile phase to control analyte ionization. 4. Optimize Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 55°C).[1]
Peak Splitting Column void, partially blocked frit, or sample solvent incompatibility.[6][7][8]1. Check Column: Inspect the column for voids or discoloration at the inlet. If a void is present, the column may need to be replaced.[8] 2. Flush Column: Reverse-flush the column (if permitted by the manufacturer) to remove any blockage. 3. Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[8]
Broad Peaks High extra-column volume, slow mass transfer, or column degradation.1. Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector. 2. Lower Flow Rate: Reducing the flow rate can sometimes improve peak shape.[9] 3. Check Column Performance: Evaluate the column with a standard to ensure it is still performing adequately.
Inconsistent Retention Times Fluctuation in mobile phase composition, temperature, or flow rate.1. Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. 2. System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injection. 3. Check Pump Performance: Verify that the pump is delivering a consistent flow rate.

Experimental Protocols

Protocol 1: General Method Development Workflow for Diastereomer Separation
  • Analyte Characterization: Understand the physicochemical properties of this compound, including its pKa and solubility.

  • Initial Column and Mobile Phase Screening:

    • Reversed-Phase: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). Use a mobile phase system of water and acetonitrile.[2]

    • Screening Gradient: Run a broad gradient (e.g., 5% to 95% acetonitrile in 20 minutes) to determine the approximate elution conditions.

  • Optimization of Mobile Phase:

    • Based on the screening run, develop an isocratic or a more focused gradient method.

    • Systematically adjust the mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.[1]

  • Optimization of Temperature:

    • Using the optimized mobile phase, evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C) to assess the impact on resolution.[2]

  • Optimization of Flow Rate:

    • Adjust the flow rate to find a balance between resolution and analysis time. Lower flow rates can sometimes improve resolution.[9]

Data Presentation

Table 1: Representative HPLC Conditions for Separation of Tartaric Acid Derivatives
ParameterCondition 1 (Reversed-Phase)Condition 2 (Reversed-Phase)Condition 3 (Normal-Phase)
Column C18, 4.6 x 250 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µmSilica, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic AcidMethanol:Water (70:30)Hexane:Ethanol (90:10)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Temperature 30°C35°C25°C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Injection Volume 10 µL5 µL15 µL
Table 2: Effect of Mobile Phase Composition on Resolution (Reversed-Phase)
Acetonitrile (%)Water (%)Resolution (Rs)
50501.2
55451.8
60402.1
65351.9
70301.5

Visualizations

HPLC_Optimization_Workflow start Start: Method Development col_select Column & Mobile Phase Screening (e.g., C18, Phenyl-Hexyl with ACN/H2O) start->col_select gradient Run Broad Gradient col_select->gradient eval_res Evaluate Initial Separation gradient->eval_res eval_res->col_select No Separation optimize_mp Optimize Mobile Phase Composition (Isocratic or Fine Gradient) eval_res->optimize_mp Separation Observed optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow validate Method Validation optimize_flow->validate end End: Optimized Method validate->end

Caption: Workflow for HPLC method development and optimization.

Troubleshooting_Poor_Resolution start Problem: Poor Resolution (Rs < 1.5) check_mp Modify Mobile Phase Ratio? start->check_mp adjust_mp Adjust Organic Solvent % check_mp->adjust_mp Yes check_solvent Change Organic Solvent? check_mp->check_solvent No resolved Resolution Improved adjust_mp->resolved change_solvent Switch ACN to MeOH (or vice-versa) check_solvent->change_solvent Yes check_column Change Stationary Phase? check_solvent->check_column No change_solvent->resolved change_column Try Different Column Chemistry (e.g., Phenyl-Hexyl) check_column->change_column Yes check_temp Optimize Temperature? check_column->check_temp No change_column->resolved adjust_temp Test at Higher/Lower Temperature check_temp->adjust_temp Yes not_resolved Still Poor Resolution check_temp->not_resolved No adjust_temp->resolved

Caption: Troubleshooting logic for poor peak resolution.

References

Technical Support Center: Purification of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (-)-Di-p-anisoyl-L-tartaric acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • L-Tartaric Acid: Unreacted starting material.

  • p-Anisic Acid: A byproduct of the hydrolysis of the ester linkages.

  • (2S,3S)-2-((4-methoxybenzoyl)oxy)succinic acid: A mono-acylated intermediate.

  • Di-p-anisoyl-L-tartaric anhydride: A common intermediate in the acylation reaction.

  • Residual Solvents: Solvents used in the synthesis or purification steps.

Q2: What are the primary challenges in purifying this compound?

A2: The main challenges stem from the molecule's structural properties. The presence of multiple polar functional groups (carboxylic acids and esters) and its chiral nature can lead to difficulties in crystallization, including the formation of oils or amorphous solids. Finding a suitable solvent system for effective recrystallization can be a significant hurdle. Furthermore, the ester bonds are susceptible to hydrolysis, especially under harsh pH or high-temperature conditions, leading to the formation of impurities.

Q3: What is a typical purity for commercially available this compound?

A3: Commercially available this compound is typically offered at purities of >97% or >98% as determined by HPLC.

Q4: Can this compound be purified by column chromatography?

A4: While technically possible, large-scale purification by silica gel column chromatography can be challenging due to the compound's polarity, potentially leading to poor separation and significant product loss on the column. Reversed-phase HPLC is a more suitable chromatographic technique for analytical purity checks and small-scale purification.

Troubleshooting Guides

Low Yield After Recrystallization

Problem: Significant loss of product during the recrystallization process.

Potential Cause Troubleshooting Steps
High solubility in the chosen solvent. - Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.- Consider using a binary solvent system to fine-tune the solubility.
Premature crystallization during hot filtration. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask).- Use a minimum amount of hot solvent to dissolve the crude product.
Incomplete crystallization upon cooling. - Extend the cooling time.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), if the solvent's freezing point allows.- Gently scratch the inside of the flask with a glass rod to induce nucleation.
Co-precipitation with impurities. - Perform a preliminary purification step, such as a wash with a solvent that selectively dissolves the impurities.
Product Oiling Out Instead of Crystallizing

Problem: The compound separates as an oil rather than forming crystals upon cooling the recrystallization solution.

Potential Cause Troubleshooting Steps
The solution is too concentrated. - Add more solvent to the hot solution before cooling.
The cooling rate is too fast. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Presence of impurities that inhibit crystallization. - Attempt to remove impurities by washing the crude product before recrystallization.- Consider a different purification technique, such as precipitation.
Inappropriate solvent system. - Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (an anti-solvent) can sometimes promote crystallization.
Low Purity of the Final Product

Problem: The purified product does not meet the desired purity standards as determined by analytical methods like HPLC.

Potential Cause Troubleshooting Steps
Incomplete removal of starting materials or byproducts. - Perform a second recrystallization.- Wash the crystalline product with a cold solvent in which the impurities are more soluble.
Hydrolysis of the ester groups during purification. - Avoid prolonged heating during recrystallization.- Use neutral or slightly acidic conditions for purification. Avoid basic conditions.
Co-crystallization of impurities. - Change the recrystallization solvent or solvent system.- Consider purification by preparative HPLC for high-purity requirements.

Experimental Protocols

General Recrystallization Protocol (Based on the purification of the D-enantiomer)

This protocol is adapted from the purification of the enantiomeric compound, Di-p-anisoyl-D-tartaric acid, and may require optimization for this compound.[1]

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of hot acetone.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Slowly add hot water to the acetone solution until turbidity persists. Then, add a small amount of hot acetone until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold acetone/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Analytical HPLC Method for Purity Assessment

A general approach to developing an HPLC method for purity analysis is provided below. Specific parameters will need to be optimized for your system and specific impurities.

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the p-anisoyl group has strong absorbance (e.g., around 254 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start L-Tartaric Acid + p-Anisoyl Chloride reaction Acylation Reaction start->reaction crude Crude Product reaction->crude dissolution Dissolution in Hot Solvent crude->dissolution filtration Hot Filtration (optional) dissolution->filtration crystallization Crystallization (Slow Cooling) filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying isolation->drying pure_product Pure Product drying->pure_product

Caption: A general experimental workflow for the synthesis and purification of this compound.

troubleshooting_crystallization cluster_oiling Troubleshooting: Oiling Out cluster_yield Troubleshooting: Low Yield start Crystallization Attempt oiling_out Product Oils Out start->oiling_out No success Crystals Form start->success Yes add_solvent Add More Solvent oiling_out->add_solvent slow_cooling Slower Cooling oiling_out->slow_cooling change_solvent Change Solvent System oiling_out->change_solvent low_yield Low Yield optimize_solvent Optimize Solvent Choice low_yield->optimize_solvent cool_longer Extend Cooling Time low_yield->cool_longer induce_nucleation Induce Nucleation low_yield->induce_nucleation success->low_yield Check Yield add_solvent->start slow_cooling->start change_solvent->start optimize_solvent->start cool_longer->start induce_nucleation->start

Caption: A decision tree for troubleshooting common crystallization problems.

References

preventing racemization during reactions with (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during chemical reactions with (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during common experimental procedures, leading to the loss of stereochemical integrity.

Issue 1: Racemization during Amide Bond Formation

You are performing an amide coupling reaction with this compound and an amine, but you observe a loss of enantiomeric purity in your product.

Potential Root Cause Recommended Solution
Inappropriate Coupling Reagent Utilize coupling reagents known to minimize racemization. Reagents like HATU, HBTU, or a combination of EDC with additives such as HOBt or Oxyma are effective.[1] These reagents facilitate the formation of an active ester intermediate that is less susceptible to racemization.
Use of a Strong Base Employ a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). Avoid stronger, less hindered bases such as DBU or triethylamine, which are more prone to abstracting the proton at the chiral center, leading to racemization.[1]
Elevated Reaction Temperature Conduct the reaction at the lowest effective temperature. If heating is necessary, maintain it at a minimal level and for the shortest duration possible.
Prolonged Reaction Time Monitor the reaction progress closely using techniques like TLC or LC-MS to ensure the reaction is stopped as soon as it reaches completion.
Issue 2: Epimerization during Esterification

You are converting one or both of the carboxylic acid functionalities of this compound to an ester and need to prevent epimerization.

Potential Root Cause Recommended Solution
Strongly Acidic or Basic Conditions For acid-catalyzed esterification (Fischer esterification), use a mild acid catalyst such as p-toluenesulfonic acid in moderation.[1] For reactions involving deprotonation, use a mild, non-nucleophilic base like potassium carbonate or cesium carbonate.
High Reaction Temperature Perform the esterification at room temperature if possible, or with gentle heating (e.g., 40-60 °C) while carefully monitoring the reaction's progress.

Frequently Asked Questions (FAQs)

Q1: How susceptible is this compound to racemization?

This compound, a derivative of tartaric acid, possesses two chiral centers. The rigidity of the succinic acid backbone provides a degree of stereochemical stability. However, like other chiral carboxylic acids, it is susceptible to racemization under certain reaction conditions, particularly those involving activation of the carboxyl groups.

Q2: What are the primary mechanisms that can lead to racemization of this compound?

The two main pathways for racemization of chiral carboxylic acids are:

  • Enolization: Under basic conditions, a proton on the carbon atom adjacent to a carbonyl group (the α-carbon) can be removed to form a planar enolate intermediate. Subsequent reprotonation can occur from either side of the plane, resulting in a mixture of enantiomers.

  • Oxazolone Formation: During amide coupling reactions, particularly when the carboxylic acid is activated, an oxazolone intermediate can form. The α-proton of this intermediate is acidic and can be readily removed by a base, leading to racemization.[1]

Q3: Which coupling reagents are best for preventing racemization?

Several modern coupling reagents are designed to suppress racemization. Ynamide coupling reagents are noted for their ability to prevent racemization during the activation of α-chiral carboxylic acids.[2] Other highly recommended reagents include HATU, HBTU, and PyBOP.[3][4] The use of carbodiimides like DCC or EDC should be paired with racemization-suppressing additives such as HOBt or Oxyma.[4][5]

Q4: Can the solvent choice impact the degree of racemization?

Yes, the solvent can influence the rate of racemization. Polar aprotic solvents like DMF or NMP are commonly used for coupling reactions. It is crucial to use high-purity, anhydrous solvents, as impurities can affect the reaction environment.

Q5: How can I monitor for racemization during my reaction?

To monitor for racemization, you can take aliquots of your reaction mixture at different time points and analyze them using a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying enantiomers.

Data on Coupling Reagent Performance

The choice of coupling reagent and additives significantly impacts the preservation of stereochemical integrity. The following table summarizes the effectiveness of various coupling reagents in suppressing racemization during peptide coupling, which is analogous to amide bond formation with this compound.

Coupling Reagent/AdditiveRelative Racemization LevelKey Advantages
HATU Very LowHigh efficiency and low racemization.
HBTU Very LowSimilar to HATU, widely used.
PyBOP LowNon-toxic alternative to BOP with good performance.[4]
EDC/Oxyma LowOxyma is an effective and non-explosive alternative to HOBt.[5][6]
EDC/HOBt LowClassic combination to reduce racemization with carbodiimides.[4]
DCC High (without additives)Prone to causing significant racemization if used alone.[4]

Visualizing Racemization and Prevention Strategies

To better understand the chemical processes and experimental design, the following diagrams illustrate the mechanism of racemization and a recommended workflow for its prevention.

racemization_mechanism start (2S,3S)-Chiral Carboxylic Acid activated Activated Intermediate (e.g., Acyl Halide, Anhydride) start->activated Activation oxazolone Oxazolone Intermediate (Planar) activated->oxazolone Intramolecular Cyclization racemic Racemic Mixture oxazolone->racemic Non-stereoselective Protonation proton_loss -H+ proton_gain +H+ base Base base->oxazolone Proton Abstraction

Caption: General mechanism of racemization via oxazolone formation.

experimental_workflow start Start: this compound + Amine dissolve Dissolve acid in anhydrous polar aprotic solvent (e.g., DMF) start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_reagents Add coupling reagent (e.g., HATU) and non-nucleophilic base (e.g., DIPEA) cool->add_reagents add_amine Add amine solution dropwise add_reagents->add_amine react Allow to react at low temperature, gradually warming to room temperature add_amine->react monitor Monitor reaction progress (TLC or LC-MS) react->monitor workup Aqueous workup and extraction monitor->workup purify Purify product (e.g., chromatography) workup->purify analyze Analyze for enantiomeric purity (Chiral HPLC) purify->analyze end End: Enantiomerically pure product analyze->end

Caption: Recommended workflow for minimizing racemization during amide coupling.

Model Experimental Protocol: Amide Coupling

This protocol provides a general procedure for the synthesis of an amide from this compound, incorporating best practices to maintain stereochemical integrity.

Objective: To synthesize the diamide of this compound with a primary amine while minimizing racemization.

Materials:

  • This compound (1.0 eq)

  • Primary amine (2.2 eq)

  • HATU (2.2 eq)

  • DIPEA (4.4 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (2.2 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (4.4 eq) to the reaction mixture and stir for 5 minutes.

  • Amine Addition: Slowly add a solution of the primary amine (2.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess of the product using chiral HPLC.

References

Technical Support Center: Refining Crystallization Methods for (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid salts. This chiral resolving agent, also known as (+)-Di-p-anisoyl-D-tartaric acid, is instrumental in the separation of enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of diastereomeric salts of this compound.

Problem 1: Low or No Crystal Formation

Possible Causes:

  • Inappropriate Solvent System: The chosen solvent may not provide a sufficient difference in solubility between the two diastereomeric salts.[1]

  • Sub-optimal Concentration: The solution may be too dilute (undersaturated) for nucleation to occur.

  • Incorrect Temperature Profile: The cooling rate might be too rapid, or the final temperature not low enough to induce crystallization.[2]

  • Presence of Impurities: Impurities can inhibit nucleation and crystal growth.

Solutions:

  • Solvent Screening: Experiment with a variety of solvents and solvent mixtures with different polarities (e.g., alcohols, ketones, esters, and hydrocarbons).[1]

  • Concentration Adjustment: Carefully concentrate the solution to achieve supersaturation. Seeding the solution with a small crystal of the desired diastereomer can also initiate crystallization.[3]

  • Optimize Cooling Profile: Employ a slower, controlled cooling rate to allow for the formation of larger, purer crystals.[2] Test different final crystallization temperatures.

  • Purification of Starting Materials: Ensure the purity of the racemic mixture and the resolving agent before salt formation.

Problem 2: Poor Diastereomeric Purity (Low de)

Possible Causes:

  • Co-crystallization: Both diastereomeric salts may be crystallizing out of solution due to similar solubilities in the chosen solvent.

  • Incomplete Salt Formation: The reaction between the acid and the base may not have gone to completion.

  • Inappropriate Isolation Technique: The filtration and washing steps may not be effectively removing the mother liquor containing the more soluble diastereomer.

Solutions:

  • Solvent System Re-evaluation: The ideal solvent will maximize the solubility difference between the diastereomers.[1] Consider anti-solvent addition to selectively precipitate the desired salt.

  • Stoichiometry and Reaction Time: Ensure stoichiometric equivalents of the racemic compound and resolving agent are used and allow sufficient time for complete salt formation.[1]

  • Washing Procedure: Wash the collected crystals with a small amount of the cold crystallization solvent to effectively remove the mother liquor.[3]

Problem 3: Formation of Oils or Gums instead of Crystals

Possible Causes:

  • High Supersaturation: A very high level of supersaturation can lead to liquid-liquid phase separation (oiling out) instead of crystallization.

  • Presence of Water: Traces of water can sometimes promote oiling out, especially with hygroscopic solvents.

  • Incompatible Solvent: The solvent may not be suitable for the crystallization of the specific salt.

Solutions:

  • Reduce Supersaturation: Start with a more dilute solution or employ a slower cooling rate.

  • Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.

  • Solvent Screening: Test alternative solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a crystallization method for a new salt of this compound?

A1: The initial and most critical step is a comprehensive solvent screening to identify a system where the two diastereomeric salts exhibit a significant difference in solubility. This can be achieved by preparing saturated solutions of both diastereomers (if available) or the diastereomeric mixture in a range of solvents and analyzing the composition of the resulting solution and solid phases.[1]

Q2: How does the cooling rate affect the quality of the crystals?

A2: The cooling rate has a significant impact on crystal size and purity. A slow cooling rate generally leads to the formation of larger, more well-defined crystals with higher purity, as it allows for the selective incorporation of the less soluble diastereomer into the crystal lattice.[2] Rapid cooling can lead to the formation of many small crystals and may trap impurities or the undesired diastereomer.[2]

Q3: What role does pH play in the crystallization of these succinic acid salts?

A3: For salts of this compound, which is a dicarboxylic acid, pH can influence the ionization state of the acid and the amine counter-ion. For the formation of a stable salt, the pH should be controlled to ensure both the acid and the base are in their appropriate ionic forms. For succinic acid and its derivatives, a lower pH (around 2.0) has been shown to be optimal for crystallization as it favors the protonated form of the acid.[4][5]

Q4: Can seeding be used to control the crystallization process?

A4: Yes, seeding is a highly effective technique to induce crystallization and can help in obtaining the desired polymorphic form and improving the consistency of the crystal size distribution. A small amount of the pure, desired diastereomeric salt crystal is added to a supersaturated solution to initiate nucleation.[3]

Q5: What should I do if my desired diastereomeric salt is the more soluble one?

A5: If the desired enantiomer forms the more soluble diastereomeric salt, you can crystallize out the less soluble, undesired diastereomer first. Then, the desired diastereomer can be isolated from the mother liquor. Alternatively, screening for a different resolving agent that inverts the relative solubilities of the diastereomeric salts is a viable strategy.[1]

Data Presentation

The following tables summarize the available physical and solubility data for this compound and general solubility information for similar compounds.

Table 1: Physical Properties of this compound

PropertyValueReference
Synonyms (+)-Di-p-anisoyl-D-tartaric acid, D-DATA[6][7]
CAS Number 191605-10-4 (Anhydrous)[6]
Molecular Formula C₂₀H₁₈O₁₀[7]
Molecular Weight 418.35 g/mol [7]
Melting Point 192-196 °C[6]
Appearance White to off-white powder/crystal[6][7]
Optical Rotation +160° to +166° (c=1, Ethanol)[6]

Table 2: General Solubility of Tartaric Acid Derivatives

Compound ClassSolventSolubilityReference
Di-p-anisoyl-D-tartaric acid20% MethanolSoluble[6]
Di-p-anisoyl-D-tartaric acidMethanolSoluble[8]
Dibenzoyl-D-tartaric acidWaterSlightly Soluble[6]
Dibenzoyl-D-tartaric acidAcetonitrile, Ethanol, MethanolSlightly Soluble

Experimental Protocols

The following are generalized protocols for the crystallization of diastereomeric salts of this compound. These should be optimized for each specific racemic amine.

Protocol 1: Cooling Crystallization

  • Salt Formation: Dissolve the racemic amine (1.0 equivalent) and this compound (0.5-1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at an elevated temperature with stirring until a clear solution is obtained.[3]

  • Cooling: Gradually cool the solution to room temperature. For further crystallization, the solution can be cooled to a lower temperature (e.g., 0-5 °C). A slow cooling rate is recommended.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.[3]

  • Drying: Dry the crystals under vacuum.

  • Liberation of Amine: Dissolve the diastereomeric salt in water and add a base (e.g., NaOH) to liberate the free amine. Extract the amine with an organic solvent.[9]

Protocol 2: Anti-solvent Crystallization

  • Salt Formation: Dissolve the racemic amine and the resolving agent in a solvent in which both are highly soluble.

  • Anti-solvent Addition: Slowly add an anti-solvent (a solvent in which the desired diastereomeric salt has low solubility) to the solution with stirring until turbidity is observed.

  • Crystallization: Allow the mixture to stand at a controlled temperature to allow for crystal growth.

  • Isolation, Washing, and Drying: Follow steps 3-5 from Protocol 1.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_analysis Analysis & Recovery racemic_amine Racemic Amine dissolution Dissolution in suitable solvent racemic_amine->dissolution resolving_agent This compound resolving_agent->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Crystallization (Cooling / Anti-solvent) salt_formation->crystallization filtration Filtration crystallization->filtration crystals Less Soluble Diastereomeric Salt filtration->crystals Solid mother_liquor Mother Liquor (Contains more soluble diastereomer) filtration->mother_liquor Liquid recovery Liberation of Enriched Amine crystals->recovery analysis Purity Analysis (e.g., Chiral HPLC) recovery->analysis

Caption: Experimental workflow for chiral resolution via diastereomeric salt crystallization.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Crystallization Issue (e.g., Low Yield, Low Purity) solvent Inappropriate Solvent start->solvent concentration Sub-optimal Concentration start->concentration cooling Incorrect Cooling Rate start->cooling purity Impurity Presence start->purity screen_solvents Solvent Screening solvent->screen_solvents adjust_conc Adjust Concentration / Seeding concentration->adjust_conc optimize_cooling Optimize Cooling Profile cooling->optimize_cooling purify_materials Purify Starting Materials purity->purify_materials end Successful Crystallization screen_solvents->end Resolution adjust_conc->end Resolution optimize_cooling->end Resolution purify_materials->end Resolution

References

common pitfalls in the application of chiral resolving agents like (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolving agent (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (+)-O,O'-Di-p-anisoyl-D-tartaric acid. This guide is designed to assist researchers, scientists, and drug development professionals in successfully applying this agent and troubleshooting common issues encountered during diastereomeric salt resolution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chiral resolving agent. It is an enantiomerically pure carboxylic acid used to separate racemic mixtures of basic compounds, such as amines and amino alcohols, into their individual enantiomers. The process involves the formation of diastereomeric salts, which have different physical properties and can be separated by techniques like fractional crystallization.

Q2: How does chiral resolution with this agent work?

A2: The fundamental principle is the reaction of a racemic base with the enantiomerically pure this compound. This acid-base reaction forms two diastereomeric salts. Since diastereomers are not mirror images of each other, they exhibit different physical properties, most importantly, different solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize, allowing for its separation. The desired enantiomer can then be liberated from the isolated salt.

Q3: What makes this compound a good resolving agent?

A3: As a derivative of tartaric acid, its rigid structure can lead to well-defined crystal packing, which may result in high diastereoselectivity. The presence of the p-methoxybenzoyl groups can influence the solubility of the resulting diastereomeric salts and provide additional sites for intermolecular interactions, potentially enhancing the separation efficiency for specific substrates.

Q4: Can this resolving agent be used for any racemic base?

A4: While it is effective for a range of basic compounds, its success is highly substrate-dependent. The formation of easily separable, crystalline diastereomeric salts is not guaranteed for all racemic bases. Preliminary screening with small amounts of the racemic compound and the resolving agent is highly recommended to determine its suitability for a specific application.

Q5: I have obtained crystals, but the enantiomeric excess (ee) is low. What could be the reason?

A5: Low enantiomeric excess can result from several factors. One possibility is the co-crystallization of both diastereomeric salts. This can happen if the solubilities of the two salts are too similar in the chosen solvent system. Another reason could be the formation of a metastable cocrystal instead of a stable salt with a significant solubility difference. For instance, in the resolution of dl-valine with (+)-di-p-anisoyl-d-tartaric acid, the formation of a metastable cocrystal and a stable salt was observed.[1] It is also possible that the crystallization was allowed to proceed for too long, leading to the precipitation of the more soluble diastereomer.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystal formation - The diastereomeric salts are too soluble in the chosen solvent.- The concentration of the salts is too low.- The compound may have oiled out instead of crystallizing.- Try a less polar solvent or a mixture of solvents to decrease solubility.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly. Seeding with a small crystal, if available, can induce crystallization.- If an oil forms, try to redissolve it by gentle heating and then cool it very slowly, or try a different solvent system.
Low yield of the desired diastereomeric salt - A significant amount of the desired salt remains in the mother liquor.- The stoichiometry of the resolving agent is not optimal.- Further cool the mother liquor to induce more crystallization, but be mindful of potentially precipitating the other diastereomer.- Optimize the molar ratio of the resolving agent to the racemic compound. Sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the yield and purity of the less soluble salt.
Poor filterability of the crystals - The crystals are too small (fine needles or powder).- Slow down the crystallization process by cooling the solution more gradually. - Consider a different solvent system that may promote the growth of larger crystals.
Inconsistent results between batches - Minor variations in solvent purity, water content, or temperature profile.- Ensure consistent solvent quality and control the water content, as it can significantly affect solubility. - Implement a precise and reproducible temperature control protocol for cooling and crystallization.
Difficulty in liberating the free base from the salt - Incomplete neutralization of the resolving agent.- The free base is soluble in the aqueous layer.- Ensure the pH is sufficiently basic (pH > 10) to fully deprotonate the amine. - Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the free base.

Experimental Protocols

General Protocol for Chiral Resolution of a Racemic Amine

This protocol provides a general framework. Optimization of solvent, temperature, and stoichiometry is crucial for each specific substrate.

1. Salt Formation:

  • Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) with gentle heating.

  • In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating.

  • Slowly add the resolving agent solution to the amine solution with constant stirring.

2. Crystallization:

  • Allow the mixture to cool slowly to room temperature to induce crystallization. The less soluble diastereomeric salt should precipitate.

  • For improved yield, the flask can be further cooled in an ice bath or refrigerator for a few hours or overnight.

3. Isolation of the Diastereomeric Salt:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Dry the crystals under vacuum.

4. Liberation of the Enantiomerically Enriched Amine:

  • Suspend the purified diastereomeric salt in water.

  • Add a base (e.g., 2M NaOH) dropwise with stirring until the solution is basic (pH > 10) to liberate the free amine.

  • Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

5. Analysis:

  • Determine the enantiomeric excess (ee) of the product using a suitable analytical method, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Quantitative Data

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₂₀H₁₈O₁₀
Molecular Weight 418.35 g/mol
Appearance White to off-white powder
Melting Point 190 - 195 °C
Optical Rotation [a]20D = +165° to +171° (c=1 in EtOH)
Solubility DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly)

Note: Data sourced from supplier information. Values may vary slightly between batches.

Comparative Solubility of Diastereomeric Salts:

A critical factor for successful resolution is the difference in solubility between the two diastereomeric salts. The following table illustrates this concept with data from a study on the resolution of Finerenone using different tartaric acid derivatives. While not the exact resolving agent, it demonstrates the principle.

Resolving AgentDiastereomeric Salt PairSolubility Difference (mg/mL in ethanol-water)
D-DBTAS/R-Fin-D-DBTA31.26
D-DTTAS/R-Fin-D-DTTA1.25
D-DOTAS/R-Fin-D-DOTA96.68

This table is for illustrative purposes to highlight the importance of solubility differences and is based on a study with different tartaric acid derivatives.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Purification racemic_amine Racemic Amine Solution mixing Mixing and Salt Formation racemic_amine->mixing resolving_agent This compound Solution resolving_agent->mixing crystallization Cooling & Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt mother_liquor Mother Liquor (More Soluble Diastereomer) filtration->mother_liquor liberation Liberation of Free Amine (Basification) less_soluble_salt->liberation extraction Extraction liberation->extraction pure_enantiomer Pure Enantiomer extraction->pure_enantiomer

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Enantiomeric Excess (ee) solubility Similar Salt Solubilities start->solubility cocrystal Metastable Cocrystal Formation start->cocrystal time Excessive Crystallization Time start->time solvent_screen Screen Different Solvents solubility->solvent_screen cocrystal->solvent_screen temp_profile Optimize Cooling Profile cocrystal->temp_profile time_study Conduct Time-course Study time->time_study recrystallize Recrystallize the Salt solvent_screen->recrystallize temp_profile->recrystallize time_study->recrystallize

Caption: Troubleshooting logic for low enantiomeric excess in chiral resolution.

References

enhancing the stability of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid. The information aims to help enhance the stability of this compound during experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under typical reaction conditions?

A1: The primary degradation pathway for this compound is hydrolysis of the ester linkages. This can be catalyzed by both acidic and basic conditions, leading to the formation of p-anisic acid and tartaric acid. Oxidation is another potential degradation pathway, although the molecule is generally stable under normal conditions.[1][2] Forced degradation studies are recommended to identify all potential degradation products under specific stress conditions.[3][4][5][6][7]

Q2: What is the general thermal stability of this compound?

A2: this compound and similar aromatic esters of tartaric acid are generally stable at elevated temperatures, with thermal decomposition typically occurring at temperatures approaching 200°C. However, prolonged exposure to high temperatures, especially in the presence of moisture or reactive solvents, can accelerate degradation.

Q3: How can I monitor the stability of this compound in my reaction mixture?

A3: The most effective way to monitor the stability of the compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact compound from its degradation products, allowing for accurate quantification of its purity over time.

Q4: Are there any known incompatible solvents or reagents?

A4: Yes, you should avoid strong acids, strong bases, and potent oxidizing agents, as these can promote the degradation of the compound.[1][2] Additionally, be cautious with solvents that may contain water, as this can lead to hydrolysis, especially at elevated temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Purity Over Time Hydrolysis: The presence of water, acid, or base in the reaction mixture is causing the ester bonds to break.- Ensure all solvents and reagents are anhydrous.- Use buffered solutions to maintain a neutral pH if possible.- If acidic or basic conditions are necessary, consider running the reaction at a lower temperature to minimize the rate of hydrolysis.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Oxidation: The compound may be sensitive to oxidation, especially in the presence of certain metals or oxidizing agents.- Degas solvents to remove dissolved oxygen.- Use antioxidants if compatible with your reaction.- Avoid using reagents or equipment that could introduce metal contaminants.
Formation of Insoluble Byproducts Degradation Product Precipitation: The degradation products, such as p-anisic acid, may have lower solubility in the reaction solvent than the parent compound.- Analyze the precipitate to confirm its identity (e.g., by NMR or LC-MS).- If the precipitate is a degradation product, this indicates significant instability. Re-evaluate the reaction conditions (pH, temperature, moisture content).- Consider using a different solvent system in which the degradation products are more soluble to prevent them from interfering with the reaction.
Inconsistent Reaction Outcomes Variable Reagent Quality: The stability of this compound can be affected by impurities in other reagents or solvents.- Use high-purity, anhydrous solvents and reagents.- Test the stability of the compound in the reaction mixture (without the other reactants) to isolate the source of instability.
Difficulty in Isolating the Pure Compound Co-elution of Impurities: Standard purification methods may not effectively separate the desired compound from its degradation products.- Develop a validated, stability-indicating HPLC method for purity analysis and purification.- Consider alternative purification techniques such as recrystallization or chiral chromatography.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4][5][6][7]

1. Acidic Hydrolysis:

  • Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Add 0.1 M hydrochloric acid.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Withdraw samples at various time points, neutralize with a suitable base, and analyze by HPLC.

2. Basic Hydrolysis:

  • Prepare a solution of the compound as in the acidic hydrolysis protocol.

  • Add 0.1 M sodium hydroxide.

  • Maintain the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

  • Withdraw samples, neutralize with a suitable acid, and analyze by HPLC.

3. Oxidative Degradation:

  • Prepare a solution of the compound.

  • Add a solution of hydrogen peroxide (e.g., 3%).

  • Keep the solution at room temperature for a defined period, protected from light.

  • Withdraw samples and analyze by HPLC.

4. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven (e.g., 100°C) for a defined period.

  • Dissolve samples taken at different time points in a suitable solvent and analyze by HPLC.

5. Photolytic Degradation:

  • Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Run a control sample in parallel, protected from light.

  • Analyze samples at various time points by HPLC.

Protocol for a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be necessary for specific applications.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the compound and its more non-polar degradation products. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV detection at the λmax of this compound (around 258 nm).
Injection Volume 10 µL

Visualizations

Hydrolysis_Pathway Compound This compound Conditions H₂O (Acid or Base catalyst) Compound->Conditions p_Anisic_Acid p-Anisic Acid Tartaric_Acid Tartaric Acid Conditions->p_Anisic_Acid Conditions->Tartaric_Acid

Hydrolysis Degradation Pathway

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare solutions of the compound Acid Acidic Hydrolysis Prep->Acid Base Basic Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation and Stability Assessment HPLC->Data

Forced Degradation Experimental Workflow

Logical_Relationship Stability Compound Stability Factors Influencing Factors Stability->Factors Consequences Potential Consequences Stability->Consequences Mitigation Mitigation Strategies Stability->Mitigation pH pH Factors->pH Temp Temperature Factors->Temp Moisture Moisture Factors->Moisture Oxidants Oxidizing Agents Factors->Oxidants Degradation Degradation Consequences->Degradation Loss Loss of Purity Consequences->Loss Byproducts Byproduct Formation Consequences->Byproducts Control_pH Control pH Mitigation->Control_pH Control_Temp Control Temperature Mitigation->Control_Temp Anhydrous Use Anhydrous Conditions Mitigation->Anhydrous Inert Inert Atmosphere Mitigation->Inert

References

Technical Support Center: Strategies for Recycling (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed strategies for the efficient recycling of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, a chiral resolving agent, following its use in the resolution of racemic mixtures. The protocols and advice provided herein are based on established methods for the recovery of similar tartaric acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind recycling this compound?

A1: The recycling process is based on the differential solubility of the resolving agent and its salt form. The diastereomeric salt formed during resolution is treated with a base to liberate the resolved amine and convert the chiral acid into its water-soluble salt. The free amine is extracted with an organic solvent. Subsequently, the aqueous layer containing the salt of the resolving agent is acidified, causing the water-insoluble this compound to precipitate, allowing for its recovery by filtration.

Q2: What kind of recovery yields can I expect?

A2: With optimized protocols, it is possible to achieve high recovery yields for tartaric acid derivatives. Documented processes for similar compounds report recovery rates of over 90%, with some exceeding 95%.[1] The final yield will depend on the specific conditions of your experiment, such as the scale, solvents used, and the efficiency of the extraction and precipitation steps.

Q3: How many times can the resolving agent be recycled?

A3: With proper recovery and purification procedures, this compound can be recycled multiple times without a significant loss of performance.[1] It is crucial to ensure the high purity of the recovered material before reuse. Monitoring the chemical and optical purity after each recycling round is highly recommended.

Q4: How can I assess the purity of the recycled resolving agent?

A4: Several analytical techniques can be employed to determine the purity of the recovered this compound:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most effective method to determine the enantiomeric purity (ee%) of the recovered agent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure and identify any organic impurities.

  • Melting Point: A sharp melting point that is close to the literature value for the pure compound is a good indicator of high purity.

  • Polarimetry: Measurement of the specific rotation can confirm the optical purity of the recovered material.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery Yield - Incomplete precipitation of the resolving agent. - The resolving agent is partially soluble in the aqueous phase. - Inefficient extraction of the resolved amine.- Ensure the pH of the aqueous solution is sufficiently low (typically pH 1-2) during the acidification step. - Add a co-solvent like 2-butanol during acidification to reduce the solubility of the resolving agent in the aqueous phase. - Perform multiple extractions of the resolved amine to ensure its complete removal.
Low Purity of Recovered Agent - Contamination with the resolved amine. - Presence of inorganic salts. - Residual organic solvent.- Ensure efficient extraction of the liberated amine after basification. - Thoroughly wash the precipitated resolving agent with cold deionized water to remove any inorganic salts. - Adequately dry the recovered resolving agent under vacuum to remove any residual solvents.
Oily Precipitate Instead of Crystalline Solid - Presence of impurities that inhibit crystallization. - The temperature of the solution is too high during precipitation.- Attempt to recrystallize the oily product from a suitable solvent system (e.g., ethanol/water, acetone/water). - Ensure the aqueous solution is sufficiently cooled in an ice bath before and during acidification.
Inconsistent Resolution Performance with Recycled Agent - The recycled resolving agent has low enantiomeric purity. - Presence of chemical impurities that interfere with diastereomeric salt formation.- Check the enantiomeric excess (ee%) of the recycled agent using chiral HPLC. If the ee% is low, the agent may need to be repurified or discarded. - Analyze the chemical purity of the recycled agent using NMR or other spectroscopic methods to identify any interfering impurities.

Experimental Protocols

Protocol 1: General Procedure for the Recovery of this compound

This protocol is a general guideline and may require optimization based on the specific amine resolved and the solvents used in the resolution step.

1. Basification and Extraction of the Amine: a. The mother liquor from the resolution crystallization, containing the diastereomeric salt, is concentrated under reduced pressure to remove the organic solvent. b. The resulting residue is dissolved in water. c. A 2M aqueous solution of sodium hydroxide (NaOH) is added dropwise with stirring until the pH of the solution is >10. This neutralizes the resolving agent and liberates the free amine. d. The aqueous solution is transferred to a separatory funnel, and the liberated amine is extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) (3 x volume of the aqueous phase). e. The organic layers are combined for subsequent recovery of the amine if desired.

2. Acidification and Precipitation of the Resolving Agent: a. The aqueous layer from the extraction, containing the sodium salt of this compound, is cooled in an ice bath. b. With vigorous stirring, a 2M aqueous solution of hydrochloric acid (HCl) is added dropwise until the pH of the solution is approximately 1-2. c. A white precipitate of this compound will form.

3. Isolation and Drying: a. The suspension is stirred in the ice bath for at least 30 minutes to ensure complete precipitation. b. The precipitate is collected by vacuum filtration through a Büchner funnel. c. The solid is washed with several portions of cold deionized water to remove any inorganic salts. d. The recovered this compound is dried under vacuum to a constant weight.

Quantitative Data Summary

The following table summarizes typical recovery yields for tartaric acid derivatives under various conditions, which can be used as a benchmark for the recycling of this compound.

Resolving AgentConditionsRecovery Yield (%)Reference
Di-p-toluoyl-D-tartaric acidAcidification to pH 2.5-4.5>95[1]
Dibenzoyl-L-tartaric acidHydrolysis of anhydride97.2[2]
D-Tartaric acidAcidification to pH 3.091[1]
Generic Tartaric Acid DerivativeBasification, extraction, acidification>90Patent --INVALID-LINK--

Visualizations

Experimental Workflow for Recycling of the Chiral Resolving Agent

G cluster_0 Step 1: Liberation of Amine cluster_1 Step 2: Extraction cluster_2 Step 3: Precipitation cluster_3 Step 4: Isolation A Diastereomeric Salt Solution (from resolution) B Add Base (e.g., NaOH) to pH > 10 A->B C Water-Soluble Salt of Resolving Agent + Free Amine in Aqueous Solution B->C D Extract with Organic Solvent (e.g., Dichloromethane) C->D E Organic Phase: Free Amine D->E Separation F Aqueous Phase: Salt of Resolving Agent D->F G Cool Aqueous Phase (Ice Bath) F->G H Add Acid (e.g., HCl) to pH 1-2 G->H I Precipitate of This compound H->I J Vacuum Filtration I->J K Wash with Cold Water J->K L Dry Under Vacuum K->L M Recycled Resolving Agent L->M

Caption: Workflow for the recovery and recycling of the chiral resolving agent.

Logical Relationship of Troubleshooting Scenarios

G cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution LowYield Low Recovery Yield IncompletePrecipitation Incomplete Precipitation LowYield->IncompletePrecipitation LowPurity Low Purity AmineContamination Amine Contamination LowPurity->AmineContamination SaltContamination Inorganic Salt Contamination LowPurity->SaltContamination OilyProduct Oily Precipitate ImpurityInhibition Crystallization Inhibition OilyProduct->ImpurityInhibition AdjustpH Adjust pH for Precipitation IncompletePrecipitation->AdjustpH ThoroughExtraction Thorough Amine Extraction AmineContamination->ThoroughExtraction WashSolid Wash Precipitate Thoroughly SaltContamination->WashSolid Recrystallize Recrystallize Product ImpurityInhibition->Recrystallize

Caption: Troubleshooting logic for common issues in resolving agent recovery.

References

dealing with incomplete reactions in the synthesis of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with incomplete reactions during the synthesis of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid.

Troubleshooting Incomplete Reactions

An incomplete reaction in the synthesis of this compound from L-tartaric acid and 4-methoxybenzoyl chloride is a common issue. This guide provides a structured approach to troubleshooting and optimizing your reaction for a higher yield of the desired di-acylated product.

Frequently Asked Questions (FAQs)

Q1: My reaction seems to have stalled, and I have a mixture of products. What are the likely components of this mixture?

A1: An incomplete reaction typically results in a mixture containing:

  • Starting Material: Unreacted L-tartaric acid.

  • Mono-acylated Product: (2S,3S)-2-((4-methoxybenzoyl)oxy)-3-hydroxysuccinic acid.

  • Desired Di-acylated Product: this compound.

  • Side Products: Anhydride intermediates, such as O,O'-di-p-anisoyl-tartaric anhydride, may also be present, especially under certain reaction conditions.[1][2]

Q2: How can I monitor the progress of my reaction to determine if it is truly incomplete?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. You can spot the reaction mixture alongside the starting materials (L-tartaric acid and 4-methoxybenzoyl chloride) on a silica gel plate. A suitable eluent system would be a polar mixture, such as ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid groups are protonated and produce sharper spots. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the di-acylated product indicate the reaction is proceeding. Multiple product spots suggest an incomplete reaction or the formation of side products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[1][2]

Q3: What are the most critical parameters influencing the completion of the acylation reaction?

A3: Several factors can significantly impact the reaction outcome:

  • Stoichiometry: An insufficient amount of the acylating agent (4-methoxybenzoyl chloride) is a primary cause of incomplete reactions.

  • Reaction Temperature: The temperature needs to be high enough to overcome the activation energy but not so high as to cause decomposition or unwanted side reactions.

  • Solvent: The choice of solvent is crucial. Polar aprotic solvents are generally preferred.

  • Presence of a Catalyst/Base: A base is typically used to neutralize the HCl generated during the reaction, driving the equilibrium towards the products.

  • Moisture: The presence of water can hydrolyze the 4-methoxybenzoyl chloride, reducing its effective concentration and leading to lower yields.

Troubleshooting Guide: Step-by-Step Solutions

This section provides a systematic guide to address incomplete reactions.

Problem: Low yield of the desired di-acylated product with significant starting material remaining.

Cause 1: Insufficient Acylating Agent

  • Solution: Ensure you are using a sufficient excess of 4-methoxybenzoyl chloride. A molar ratio of at least 2.2 to 2.5 equivalents of the acylating agent to 1 equivalent of L-tartaric acid is recommended to drive the reaction to completion.

Cause 2: Inadequate Reaction Time or Temperature

  • Solution: Increase the reaction time and/or temperature. Monitor the reaction by TLC every 1-2 hours to track the consumption of the starting material and the formation of the product. If the reaction is sluggish at a lower temperature, gradually increase the heat. Refluxing in a suitable solvent is often necessary.[1]

Cause 3: Inappropriate Solvent

  • Solution: The choice of solvent can influence the reaction rate and product distribution.[1][2] Consider switching to a different polar aprotic solvent. Dioxane and acetonitrile have been shown to be effective for similar acylations of tartaric acid.[1][2]

SolventObservationRecommendation
TolueneMay favor the formation of anhydride byproducts.[1][2]Less ideal for this synthesis.
AcetonitrileModerate yields of the desired product.[1][2]A viable option.
DioxaneCan provide good yields of the acylated product.[1][2]A recommended solvent to try.
PyridineCan act as both a solvent and a base.A good choice as it will also neutralize the HCl produced.

Cause 4: Absence or Inefficiency of a Base

  • Solution: The reaction generates HCl, which can protonate the hydroxyl groups of tartaric acid, deactivating them towards further acylation. The use of a tertiary amine base, such as pyridine or triethylamine, is crucial to neutralize the HCl and drive the reaction forward. Pyridine can often be used as the solvent itself.

Problem: Formation of significant amounts of mono-acylated product.

Cause 1: Stoichiometry

  • Solution: This is a strong indicator of an insufficient amount of 4-methoxybenzoyl chloride. Increase the equivalents of the acylating agent as described above.

Cause 2: Poor Solubility of Intermediates

  • Solution: The mono-acylated intermediate may have different solubility properties. Ensure vigorous stirring and a sufficient volume of solvent to maintain a homogeneous reaction mixture.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete reactions in this synthesis.

G cluster_start Start cluster_analysis Problem Analysis cluster_solutions Corrective Actions cluster_end Outcome start Incomplete Reaction Observed (TLC/HPLC Analysis) check_sm Significant Starting Material Remaining? start->check_sm check_mono Significant Mono-acylated Product? check_sm->check_mono No increase_acyl Increase Equivalents of 4-Methoxybenzoyl Chloride check_sm->increase_acyl Yes check_mono->increase_acyl Yes optimize_conditions Increase Reaction Time and/or Temperature check_mono->optimize_conditions No increase_acyl->optimize_conditions change_solvent Change Solvent (e.g., Pyridine, Dioxane) optimize_conditions->change_solvent add_base Ensure Adequate Base (e.g., Pyridine) change_solvent->add_base end Reaction Driven to Completion add_base->end

Troubleshooting workflow for incomplete acylation.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the acylation of unprotected tartaric acid.[1][2] Optimization may be required.

Materials:

  • L-Tartaric acid

  • 4-Methoxybenzoyl chloride

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

Procedure:

  • To a stirred solution of L-tartaric acid (1.0 eq) in anhydrous pyridine (10-15 mL per gram of tartaric acid) at 0 °C, add 4-methoxybenzoyl chloride (2.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

TLC Monitoring Protocol
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 7:3 v/v) with 1% acetic acid.

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

Procedure:

  • Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution on the TLC plate alongside spots of the starting materials.

  • Develop the plate in the mobile phase.

  • Visualize the spots and compare the Rf values to assess the progress of the reaction.

CompoundTypical Rf Value (Illustrative)
L-Tartaric Acid~0.1
4-Methoxybenzoyl Chloride~0.8
Mono-acylated Product~0.4
Di-acylated Product~0.6

Note: Rf values are highly dependent on the exact TLC conditions and should be determined experimentally.

By following this guide, researchers can effectively troubleshoot incomplete reactions and optimize the synthesis of this compound for improved yields and purity.

References

Validation & Comparative

A Comparative Guide to Chiral Resolving Agents: (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step. The choice of a chiral resolving agent is paramount, directly influencing the efficiency, yield, and economic viability of obtaining a single, desired enantiomer. This guide provides a comprehensive comparison of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, a derivative of tartaric acid, with other commonly employed chiral resolving agents for amines. The comparison is supported by experimental data, detailed methodologies, and visual aids to assist researchers, scientists, and drug development professionals in making informed decisions.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The most prevalent method for the industrial-scale resolution of racemic amines and acids is the formation of diastereomeric salts. This technique leverages the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. The resulting products are diastereomers, which, unlike the original enantiomers, possess distinct physicochemical properties, most notably different solubilities in a given solvent. This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, while the more soluble diastereomer remains in the mother liquor. Subsequent treatment of the isolated salt with an acid or base liberates the enantiomerically pure compound and allows for the recovery of the resolving agent.

Performance Comparison of Chiral Resolving Agents

Table 1: Performance of this compound (O,O'-Di-p-anisoyl-D-tartaric acid)

Racemic AmineSolventMolar Ratio (Amine:Acid)Yield (%)Enantiomeric Excess (ee, %)Reference
Diphenyl-substituted N-Methyl-piperazine derivativeTHF/H₂O (80/20)1:0.353798 (after recrystallization)[1]

Table 2: Performance of O,O'-Dibenzoyl-L-tartaric Acid

Racemic AmineSolventMolar Ratio (Amine:Acid)Yield (%)Enantiomeric Excess (ee, %)Reference
(2-methoxynaphth-1-yl)benzylamineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Aminooxirane derivativesEthyl Acetate1:0.5 or 1:1VariableUp to 99[2]

Table 3: Performance of Tartaric Acid

Racemic AmineSolventMolar Ratio (Amine:Acid)Yield (%)Enantiomeric Excess (ee, %)Reference
α-MethylbenzylamineMethanol1:1Not SpecifiedNot Specified[1]
1-Phenyl-1,2,3,4-tetrahydroisoquinolineNot SpecifiedNot Specified>85 (typical)>85 (routinely)[1][3]
(S)-AmlodipineDMSONot Specified48.8 ± 2.490.7 ± 1.4[1]
N-methylamphetamineWater/Benzene1:0.598 (L-isomer)Not Specified[4]

Table 4: Performance of Mandelic Acid

Racemic AmineSolventMolar Ratio (Amine:Acid)Yield (%)Enantiomeric Excess (ee, %)Reference
1-phenylethylamineMethanolNot Specified78-9072-85 (one cycle)[5]
α-phenylethylamineNot SpecifiedNot Specified75-85>95[6]

Table 5: Performance of Camphorsulfonic Acid

Racemic AmineSolventMolar Ratio (Amine:Acid)Yield (%)Enantiomeric Excess (ee, %)Reference
Diethanolamine derivativeAcetone1:170>99[7]
3-amino-diazepin-2-oneIsopropyl acetate/Acetonitrile1:0.86Not Specified>99.5[8]

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible resolution of racemic mixtures. The following are representative protocols for the chiral resolution of a primary amine using different classes of acidic resolving agents.

Protocol 1: Resolution of a Racemic Amine with this compound or other Tartaric Acid Derivatives

Materials:

  • Racemic amine

  • This compound (or another tartaric acid derivative)

  • Suitable solvent (e.g., methanol, ethanol, THF/water mixture)

  • Base solution (e.g., 2M NaOH)

  • Organic extraction solvent (e.g., dichloromethane, diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: In separate flasks, dissolve the racemic amine (1 equivalent) and the chiral resolving agent (0.5-1.0 equivalent) in a minimal amount of the chosen solvent, with gentle heating if necessary.

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved yield, the flask can be further cooled in an ice bath.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Enantiomerically Enriched Amine: Suspend the collected crystals in water and add the base solution dropwise until the salt is fully dissolved and the solution is basic.

  • Extraction and Purification: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the resolved amine by chiral HPLC, GC, or polarimetry.

Protocol 2: Resolution of a Racemic Amine with Mandelic Acid

Materials:

  • Racemic amine

  • (R)- or (S)-Mandelic acid

  • Suitable solvent (e.g., ethyl acetate, methanol)

  • Base solution (e.g., 2M NaOH)

  • Organic extraction solvent (e.g., dichloromethane)

Procedure:

  • Dissolution: Dissolve the racemic amine (1 equivalent) in a suitable solvent. In a separate flask, dissolve the chiral mandelic acid (0.5-1.0 equivalent) in the same solvent.

  • Salt Formation and Crystallization: Slowly add the mandelic acid solution to the amine solution with stirring. The diastereomeric salt of one enantiomer will preferentially precipitate.

  • Isolation: Collect the crystalline salt by filtration and wash with a small amount of the cold solvent.

  • Liberation of the Amine: Suspend the isolated salt in water and add a base to liberate the free amine.

  • Extraction and Purification: Extract the amine with an organic solvent, dry the organic layer, and evaporate the solvent.

  • Analysis: Determine the enantiomeric excess of the product.

Protocol 3: Resolution of a Racemic Amine with Camphorsulfonic Acid

Materials:

  • Racemic amine

  • (1S)-(+)-10-Camphorsulfonic acid or (1R)-(-)-10-Camphorsulfonic acid

  • Suitable solvent (e.g., acetone, isopropyl acetate)

  • Base solution (e.g., aqueous ammonia)

  • Organic extraction solvent (e.g., chloroform)

Procedure:

  • Salt Formation: Dissolve the racemic amine (1 equivalent) and camphorsulfonic acid (1 equivalent) in the chosen solvent, heating if necessary to achieve dissolution.

  • Crystallization: Stir the solution at room temperature to allow for the crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by filtration.

  • Liberation of the Enantiomer: Treat the collected crystals with a base to neutralize the sulfonic acid and liberate the free amine.

  • Extraction and Purification: Extract the amine with an organic solvent, followed by washing, drying, and solvent evaporation.

  • Analysis: Determine the enantiomeric excess of the resolved amine.

Visualizing the Process

To better understand the workflow and decision-making process in chiral resolution, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Chiral Resolution Start Start Dissolve Racemic Mixture Dissolve Racemic Mixture Start->Dissolve Racemic Mixture Dissolve Chiral Resolving Agent Dissolve Chiral Resolving Agent Start->Dissolve Chiral Resolving Agent Mix Solutions Mix Solutions Dissolve Racemic Mixture->Mix Solutions Dissolve Chiral Resolving Agent->Mix Solutions Crystallization Crystallization Mix Solutions->Crystallization Filtration Filtration Crystallization->Filtration Liberate Enantiomer from Crystals Liberate Enantiomer from Crystals Filtration->Liberate Enantiomer from Crystals Less Soluble Diastereomer Liberate Enantiomer from Filtrate Liberate Enantiomer from Filtrate Filtration->Liberate Enantiomer from Filtrate More Soluble Diastereomer Purification & Analysis Purification & Analysis Liberate Enantiomer from Crystals->Purification & Analysis Liberate Enantiomer from Filtrate->Purification & Analysis End End Purification & Analysis->End

Caption: General experimental workflow for chiral resolution by diastereomeric salt formation.

G cluster_decision Decision Pathway for Selecting a Chiral Resolving Agent Racemic Mixture Racemic Mixture Initial Screening Screen a diverse set of chiral resolving agents (e.g., Tartaric acid derivatives, Mandelic acid, Camphorsulfonic acid) Racemic Mixture->Initial Screening Evaluate Results Crystalline salt formed? Initial Screening->Evaluate Results Optimize Conditions Optimize solvent, temperature, and stoichiometry Evaluate Results->Optimize Conditions Yes No Crystallization Try alternative resolving agents or different solvent systems Evaluate Results->No Crystallization No Analyze Purity High ee% and yield? Optimize Conditions->Analyze Purity Select Agent Optimal Resolving Agent Selected Analyze Purity->Select Agent Yes Low Purity Further optimization or recrystallization needed Analyze Purity->Low Purity No No Crystallization->Initial Screening Low Purity->Optimize Conditions

Caption: Logical workflow for selecting an appropriate chiral resolving agent.

Conclusion

The selection of an effective chiral resolving agent is a nuanced process that often requires empirical investigation. This compound, as a derivative of the versatile and readily available tartaric acid, presents a powerful option, particularly for achieving high enantiomeric excess. Its performance, along with that of other tartaric acid derivatives like O,O'-dibenzoyl-L-tartaric acid, is well-documented for a range of amines.

Alternative resolving agents such as mandelic acid and camphorsulfonic acid also demonstrate high efficacy and offer different structural motifs that may be advantageous for specific substrates. The choice between these agents will ultimately depend on the specific racemic mixture, cost considerations, and the desired purity of the final product. A preliminary screening of a diverse set of resolving agents and solvents remains the most effective strategy for identifying the optimal conditions for a successful chiral resolution.

References

A Comparative Guide to the Validation of Analytical Methods for Chiral Amines: Featuring (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of enantiomers is a critical aspect of ensuring the safety and efficacy of chiral drug substances. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides a comparative analysis of a novel indirect chiral separation method using (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid as a chiral derivatizing agent, benchmarked against established direct and alternative indirect methods. The performance of each method is objectively compared, supported by representative experimental data and detailed protocols to aid in method selection and validation.

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose, providing assurance of its accuracy, precision, and reliability.[1] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines to present a comprehensive overview of method validation for chiral analysis.[2]

Comparison of Chiral HPLC Methods for a Racemic Amine Drug

This guide evaluates three distinct HPLC-based methods for the enantiomeric separation and quantification of a model racemic primary amine drug, "Racemamine."

  • Method 1: Pre-column Derivatization with this compound. This indirect method involves reacting the racemic amine with the enantiomerically pure this compound to form diastereomeric amide derivatives. These diastereomers possess different physicochemical properties and can be separated on a conventional achiral C18 column.[3]

  • Method 2: Direct Separation on a Chiral Stationary Phase (CSP). This direct method utilizes a specialized HPLC column with a chiral selector immobilized on the stationary phase (e.g., a polysaccharide-based column like Chiralpak® AD-H). This approach separates the enantiomers directly without the need for derivatization.[4][5]

  • Method 3: Pre-column Derivatization with Marfey's Reagent. This is another indirect method employing a well-established chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent), to form highly chromophoric diastereomers, enabling sensitive detection.[1]

Data Presentation: Comparative Performance of Analytical Methods

The following tables summarize the key performance characteristics of the three methods, based on typical validation data for chiral HPLC analyses.

Table 1: Comparison of Method Principles and Key Features

FeatureMethod 1: this compound DerivatizationMethod 2: Direct Chiral HPLC (CSP)Method 3: Marfey's Reagent Derivatization
Principle Indirect; forms diastereomeric amidesDirect; enantioselective interactions with CSPIndirect; forms diastereomeric amino acid derivatives
HPLC Column Standard Achiral (e.g., C18)Chiral Stationary Phase (e.g., Polysaccharide-based)Standard Achiral (e.g., C18)
Sample Prep Derivatization step requiredMinimal (dissolution)Derivatization step required
Method Dev. Optimization of derivatization and chromatographyScreening of multiple CSPs and mobile phasesOptimization of derivatization and chromatography
Sensitivity Moderate (UV detection)Analyte-dependentHigh (strong chromophore)
Cost Lower column cost, reagent costHigher column costReagent cost

Table 2: Summary of Validation Parameters (Hypothetical Data)

Validation ParameterMethod 1: this compound DerivatizationMethod 2: Direct Chiral HPLC (CSP)Method 3: Marfey's Reagent Derivatization
Linearity (r²) > 0.999> 0.999> 0.9995
Range 0.1 - 2.0 µg/mL0.1 - 2.0 µg/mL0.05 - 1.5 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.0% - 101.5%99.5% - 101.0%
Precision (%RSD) < 1.5%< 1.2%< 1.0%
LOD 0.03 µg/mL0.04 µg/mL0.01 µg/mL
LOQ 0.1 µg/mL0.1 µg/mL0.05 µg/mL
Resolution (Rs) > 2.0> 1.8> 2.5
Robustness Robust to minor changes in pH and mobile phase compositionSensitive to changes in mobile phase and temperatureRobust to minor changes in pH and mobile phase composition

Experimental Protocols

Method 1: Protocol for Derivatization and Analysis using this compound

1. Derivatization Procedure:

  • Reagents:

    • This compound

    • Racemamine drug substance

    • N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent

    • 4-Dimethylaminopyridine (DMAP) as a catalyst

    • Acetonitrile (ACN), HPLC grade

  • Procedure:

    • Prepare a 1.0 mg/mL solution of Racemamine in ACN.

    • In a 2 mL vial, add 100 µL of the Racemamine solution.

    • Add 120 µL of a 1.2 mg/mL solution of this compound in ACN (slight molar excess).

    • Add 50 µL of a 2.5 mg/mL solution of DCC in ACN.

    • Add 20 µL of a 0.5 mg/mL solution of DMAP in ACN.

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Filter the solution through a 0.45 µm syringe filter to remove the dicyclohexylurea (DCU) precipitate.

    • Dilute the filtrate with mobile phase to the desired concentration for HPLC analysis.

2. HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic mixture of 0.1% Trifluoroacetic acid in Water and Acetonitrile (55:45 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3. Validation Protocol Summary:

  • Specificity: Analyze blank (diluent), individual enantiomers, racemic mixture, and derivatized samples to ensure no interference at the retention times of the diastereomers.

  • Linearity: Prepare a series of at least five concentrations of the derivatized unwanted enantiomer spiked into the main enantiomer. Plot peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking known amounts of the unwanted enantiomer at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) into the main enantiomer. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate samples of the unwanted enantiomer at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the %RSD for all results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.[6]

  • Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on resolution and quantification.[7]

Visualizations

The following diagrams illustrate the key processes described in this guide.

Derivatization_Reaction cluster_reagents Reagents Racemamine Racemic Amine (R/S-NH2) Reaction + Racemamine->Reaction CDA This compound CDA->Reaction DCC DCC DCC->Reaction Coupling DMAP DMAP DMAP->Reaction Catalyst Diastereomer1 Diastereomer 1 (R-Amine + S,S-Acid) Diastereomer2 Diastereomer 2 (S-Amine + S,S-Acid) Reaction->Diastereomer1 Reaction->Diastereomer2

Caption: Derivatization of a racemic amine with the chiral agent.

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LODQ LOD & LOQ Proto->LODQ Rob Robustness Proto->Rob Report Validation Report Generation Spec->Report Lin->Report Acc->Report Prec->Report LODQ->Report Rob->Report SOP Finalize Standard Operating Procedure Report->SOP

Caption: General workflow for analytical method validation.

Conclusion

The choice of an analytical method for chiral separation depends on various factors, including the nature of the analyte, required sensitivity, available equipment, and cost considerations.

  • Method 1 (Novel Derivatization): The proposed method using This compound presents a viable indirect approach. It leverages cost-effective achiral columns and demonstrates good theoretical performance. Its primary drawback is the additional sample preparation step, which can introduce variability if not carefully controlled.

  • Method 2 (Direct CSP): This method is often preferred for its simplicity, as it eliminates the need for derivatization, reducing sample preparation time and potential sources of error.[8] However, method development can be more empirical, requiring screening of various expensive chiral columns and mobile phases to find optimal conditions.[4]

  • Method 3 (Marfey's Reagent): This established indirect method offers the significant advantage of high sensitivity due to the strong chromophore in the reagent. This makes it particularly suitable for trace-level analysis of the undesired enantiomer.

Ultimately, the selection of the most appropriate method requires a thorough evaluation of the specific analytical needs. This guide provides the framework and comparative data to assist researchers in making an informed decision and in designing a robust validation strategy for their chosen method.

References

A Comparative Guide to Chiral Resolving Agents: (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid vs. Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a pivotal process in the pharmaceutical and fine chemical industries. The distinct pharmacological and toxicological profiles of enantiomers often necessitate their separation to ensure the safety and efficacy of a drug product. Diastereomeric salt formation is a classical and industrially scalable method for achieving this separation. This guide provides an objective comparison between the naturally occurring and cost-effective tartaric acid and one of its synthetic derivatives, (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, as chiral resolving agents.

Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution through diastereomeric salt formation relies on the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent (a chiral acid in this case). This acid-base reaction yields a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, most notably different solubilities in a given solvent. This disparity in solubility allows for the separation of the less soluble diastereomer through fractional crystallization. Subsequently, the optically pure enantiomer can be liberated from the isolated diastereomeric salt.

Comparative Overview of Resolving Agents

While both tartaric acid and its derivatives can effect chiral resolution, their performance is highly dependent on the specific substrate and the crystallization conditions. The introduction of aromatic acyl groups, such as the 4-methoxybenzoyl group, onto the tartaric acid backbone can significantly enhance its resolving capabilities. These bulky groups can lead to more defined crystal packing and amplify the solubility differences between the diastereomeric salts, often resulting in higher enantiomeric excess (e.e.) of the resolved product.

Below is a summary of the physical properties of L-(+)-tartaric acid and this compound.

FeatureL-(+)-Tartaric AcidThis compound
Synonyms (2R,3R)-2,3-Dihydroxysuccinic acid(+)-Di-p-anisoyl-D-tartaric acid, (S,S)-Di-p-anisoyltartaric acid
Molecular Formula C₄H₆O₆C₂₀H₁₈O₁₀
Molecular Weight 150.09 g/mol 418.35 g/mol [1]
Appearance White crystalline powderWhite solid / Crystal - Powder[2][3]
Melting Point 171-174 °C~186 °C[1]
Acidity (pKa1) ~2.98~1.48[1]
Availability Abundant natural productCommercially available synthetic derivative

Performance Comparison: Experimental Data

Direct, head-to-head comparative studies for this compound against tartaric acid for the same racemic compound are not extensively documented in publicly available literature. However, studies comparing tartaric acid with other acylated derivatives provide strong evidence that derivatization significantly enhances resolution efficiency. The choice of a resolving agent often remains empirical, and screening of several candidates is common practice to achieve optimal results.

The following table summarizes experimental data from various studies on the resolution of racemic compounds using tartaric acid and its derivatives.

Racemic SubstrateResolving AgentMolar Ratio (Substrate:Agent)SolventYield (%)Enantiomeric Excess (e.e.) (%)Reference
Amlodipined-Tartaric acidNot SpecifiedDMSO48.890.7[4]
N-methylamphetamine2R,3R-Tartaric acid (TA)4:1Supercritical CO₂Not specified< 5[5]
N-methylamphetamineO,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA)4:1Supercritical CO₂Not specified82.5[5]
N-methylamphetamineO,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA)4:1Supercritical CO₂Not specified57.9[5]
FinerenoneD-Dibenzoyl tartaric acid (D-DBTA)Not SpecifiedEthanol-waterNot specified~10% lower than D-DOTA[6]
FinerenoneD-Ditoluoyl tartaric acid (D-DTTA)Not SpecifiedEthanol-waterNot specified~10% lower than D-DOTA[6]
FinerenoneDi-o-toluoyl-d-tartaric acid (D-DOTA)Not SpecifiedEthanol-waterNot specifiedHigh[6]
dl-Valine(+)-Di-p-anisoyl-d-tartaric acidNot SpecifiedNot SpecifiedNot specifiedSuccessful resolution reported[4]

The data clearly indicates that for N-methylamphetamine, the acylated derivatives of tartaric acid (DBTA and DPTTA) are significantly more effective resolving agents than tartaric acid itself, which was found to be "practically unsuitable"[5]. This trend suggests that this compound, with its bulky aromatic groups, would likely offer superior performance over unsubstituted tartaric acid for many racemic bases. The study on Finerenone further underscores that subtle changes in the acyl group of the tartaric acid derivative can have a significant impact on the resolution efficiency[6].

Experimental Protocols

The following is a generalized protocol for the chiral resolution of a racemic amine using a tartaric acid-based resolving agent. Optimization of solvent, temperature, stoichiometry, and crystallization time is typically required for each specific substrate.

Diastereomeric Salt Formation
  • Dissolution of the Racemic Amine: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) in an Erlenmeyer flask. Gentle heating may be applied to facilitate dissolution.

  • Dissolution of the Resolving Agent: In a separate flask, dissolve the chiral resolving agent (this compound or tartaric acid, typically 0.5 to 1.0 equivalent) in the same solvent, again with gentle heating if necessary.

  • Mixing: Slowly add the solution of the resolving agent to the stirred solution of the racemic amine at room temperature. The reaction is often exothermic.

Fractional Crystallization
  • Crystallization: Allow the mixture to cool slowly to room temperature with continuous stirring. The formation of crystals of the less soluble diastereomeric salt should be observed. To maximize the yield, the flask can be cooled further in an ice bath or refrigerator for a period of time (e.g., 1-2 hours). Inducing crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal may be beneficial.

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the collected crystals under vacuum to a constant weight.

Liberation of the Enantiomerically Enriched Amine
  • Dissolution of the Salt: Suspend the dried diastereomeric salt in water.

  • Basification: While stirring, add a base (e.g., 2 M NaOH or aqueous ammonia) dropwise until the solution is basic (pH > 10). This neutralizes the resolving agent and liberates the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane, diethyl ether) multiple times (typically three).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

Analysis

Determine the yield and the enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter.

Mandatory Visualizations

Caption: Chemical structures of L-(+)-Tartaric Acid and its derivative.

G Experimental Workflow for Chiral Resolution A Racemic Amine + Chiral Acid B Mixture of Diastereomeric Salts A->B Salt Formation C Fractional Crystallization B->C D Less Soluble Diastereomeric Salt (Solid) C->D E More Soluble Diastereomeric Salt (in Mother Liquor) C->E F Basification D->F G Extraction F->G H Enantiomerically Pure Amine G->H I Recovered Chiral Acid G->I

Caption: General workflow for chiral resolution by diastereomeric salt formation.

G Principle of Diastereomeric Salt Resolution Racemic Racemic Mixture (R-Amine + S-Amine) Diastereomers Diastereomeric Salts (R-Amine•S-Acid) (S-Amine•S-Acid) Racemic->Diastereomers ResolvingAgent Chiral Resolving Agent (S-Acid) ResolvingAgent->Diastereomers Separation Different Solubilities Diastereomers->Separation Product1 Less Soluble Salt (e.g., R-Amine•S-Acid) Separation->Product1 Crystallization Product2 More Soluble Salt (e.g., S-Amine•S-Acid) Separation->Product2 Remains in Solution

Caption: Logical relationship in diastereomeric salt resolution.

Conclusion and Recommendations

The selection of an appropriate chiral resolving agent is a critical, and often empirical, step in the development of enantiomerically pure compounds.

  • Tartaric Acid serves as a cost-effective, readily available, and widely documented resolving agent. It is an excellent starting point for the resolution of novel racemic bases.

  • This compound , as a derivative of tartaric acid, is likely to offer significantly enhanced resolution performance. The presence of bulky aromatic groups can lead to better-defined crystal packing and greater differentiation in the solubilities of the diastereomeric salts. Experimental evidence from similar acylated tartaric acid derivatives strongly suggests that these modified agents can achieve higher enantiomeric excesses compared to the parent tartaric acid[5].

For drug development professionals, it is recommended to screen both tartaric acid and a selection of its derivatives, such as the di-benzoyl, di-p-toluoyl, and di-p-anisoyl variants, to identify the optimal resolving agent for a specific racemic compound. While the initial cost of the derivative is higher, the potential for improved efficiency, higher yields of the desired enantiomer, and greater optical purity can offer significant advantages in the long run, particularly in large-scale production.

References

A Comparative Guide to Dibenzoyltartaric Acid and Di-p-anisoyltartaric Acid as Chiral Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures is a cornerstone of stereoselective synthesis, particularly in the pharmaceutical industry where the therapeutic activity of a drug is often associated with a single enantiomer. Among the plethora of techniques available, classical resolution by the formation of diastereomeric salts remains a widely employed, cost-effective, and scalable method.[1] This guide provides a detailed comparative analysis of two commonly used tartaric acid derivatives as chiral resolving agents: dibenzoyltartaric acid and di-p-anisoyltartaric acid.

The fundamental principle of chiral resolution with these agents lies in their ability to react with a racemic mixture, typically of amines, to form a pair of diastereomeric salts.[2] Unlike enantiomers, which share identical physical properties, diastereomers exhibit different solubilities in a given solvent system.[2] This disparity allows for their separation through fractional crystallization.[2]

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of the resolving agent is crucial for designing an effective resolution process. The table below summarizes the key properties of dibenzoyltartaric acid and di-p-anisoyltartaric acid.

PropertyDibenzoyltartaric AcidDi-p-anisoyltartaric Acid
Molecular Formula C₁₈H₁₄O₈[3]C₂₀H₁₈O₁₀[4]
Molecular Weight 358.3 g/mol [5]418.35 g/mol [4]
Appearance White to off-white crystalline powder[3][6]White to off-white powder[4]
Melting Point 152-155 °C[7]186 °C
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and acetone.[6][8]Limited solubility in water; soluble in organic solvents such as ethanol and acetone.[1]
Optical Rotation [α]20/D -116° (c=1, EtOH) for L-enantiomer[7][α]D20 = -162 to -171° (c=1 in EtOH) for L-enantiomer[4]

The key structural difference between the two resolving agents is the presence of para-methoxy groups on the benzoyl rings of di-p-anisoyltartaric acid. These electron-donating methoxy groups can enhance hydrogen-bonding capacity, which may improve the resolution of polar substrates.[9]

Performance in Chiral Resolution: An Illustrative Comparison

Resolving AgentDiastereomeric Salt Solubility Difference (mg/mL)Enantiomeric Excess (ee)
Dibenzoyl-D-tartaric acid (D-DBTA)31.26Not explicitly stated, but lower than D-DOTA
Di-p-toluoyl-D-tartaric acid (D-DTTA)1.25Not explicitly stated, but lower than D-DOTA
Di-o-toluoyl-D-tartaric acid (D-DOTA)96.68~10% higher than D-DBTA and D-DTTA

Data from the resolution of Finerenone in an ethanol-water system.[10]

This data highlights that subtle structural changes in the resolving agent can significantly impact the solubility difference of the diastereomeric salts and, consequently, the efficiency of the chiral resolution.[10] The choice of resolving agent is therefore highly substrate-dependent and often requires empirical screening to identify the optimal agent and conditions for a specific separation.

Experimental Protocols

The following sections detail the synthesis of the resolving agents and a general protocol for their use in the chiral resolution of amines.

Synthesis of Resolving Agents

Both dibenzoyltartaric acid and di-p-anisoyltartaric acid are typically synthesized by the esterification of tartaric acid with the corresponding acyl chloride.

Synthesis of Dibenzoyltartaric Acid

A common method involves the reaction of tartaric acid with benzoyl chloride.[10][11] In one approach, D-tartaric acid and benzoyl chloride are reacted in the presence of a copper sulfate catalyst with toluene as the solvent to produce D-dibenzoyl tartaric acid anhydride.[10] This anhydride is then hydrolyzed with water to yield D-dibenzoyltartaric acid.[10]

Synthesis of Di-p-anisoyltartaric Acid

The synthesis of di-p-anisoyltartaric acid follows a similar principle, reacting tartaric acid with p-anisoyl chloride.[9] The presence of a base like pyridine can be used to catalyze the reaction and neutralize the HCl byproduct.[9]

Synthesis cluster_DBTA Dibenzoyltartaric Acid Synthesis cluster_DATA Di-p-anisoyltartaric Acid Synthesis TA1 Tartaric Acid Anhydride1 Dibenzoyltartaric Anhydride TA1->Anhydride1 BC Benzoyl Chloride BC->Anhydride1 Cat1 Catalyst (e.g., CuSO4) Cat1->Anhydride1 Sol1 Solvent (e.g., Toluene) Sol1->Anhydride1 DBTA Dibenzoyltartaric Acid Anhydride1->DBTA Water1 Water Water1->DBTA TA2 Tartaric Acid DATA Di-p-anisoyltartaric Acid TA2->DATA AC p-Anisoyl Chloride AC->DATA Base Base (e.g., Pyridine) Base->DATA

Caption: Synthesis pathways for dibenzoyltartaric acid and di-p-anisoyltartaric acid.

General Protocol for Chiral Resolution of a Racemic Amine

This protocol provides a general framework for the chiral resolution of a racemic amine using either dibenzoyltartaric acid or di-p-anisoyltartaric acid. Optimization of the solvent, stoichiometry, and crystallization conditions is typically necessary for each specific substrate.[12]

  • Dissolution: Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol) with gentle heating.[12]

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent, also with gentle heating.[12]

  • Diastereomeric Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring.[12]

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can be employed to maximize the yield.[12]

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration, washing with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) until the solution is basic. This neutralizes the resolving agent and liberates the free amine.

  • Extraction: Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

Chiral_Resolution_Workflow RacemicAmine Racemic Amine (R- and S-enantiomers) Solvent1 Dissolve in suitable solvent RacemicAmine->Solvent1 ResolvingAgent Chiral Resolving Agent (e.g., (+)-DBTA) ResolvingAgent->Solvent1 Mix Mix Solutions Solvent1->Mix DiastereomericSalts Formation of Diastereomeric Salts (R-Amine)-(+)-DBTA (S-Amine)-(+)-DBTA Mix->DiastereomericSalts Crystallization Fractional Crystallization (Cooling) DiastereomericSalts->Crystallization Separation Filtration Crystallization->Separation LessSoluble Less Soluble Diastereomeric Salt (Crystals) Separation->LessSoluble Solid MoreSoluble More Soluble Diastereomeric Salt (in Mother Liquor) Separation->MoreSoluble Liquid Liberation Liberate Amine (add Base) LessSoluble->Liberation Extraction Extract with Organic Solvent Liberation->Extraction PureEnantiomer Enantiomerically Enriched Amine Extraction->PureEnantiomer

Caption: General workflow for the chiral resolution of a racemic amine.

Conclusion

Both dibenzoyltartaric acid and di-p-anisoyltartaric acid are powerful and effective chiral resolving agents for the separation of racemic mixtures, particularly amines. The choice between them is often not straightforward and depends heavily on the specific substrate being resolved. While dibenzoyltartaric acid is a well-established and widely used resolving agent, the methoxy groups in di-p-anisoyltartaric acid may offer advantages for the resolution of certain polar compounds due to enhanced hydrogen-bonding capabilities. Ultimately, an empirical approach involving the screening of different resolving agents and crystallization conditions is often the most effective strategy for developing a successful and efficient chiral resolution process.

References

A Comparative Guide to the Determination of Enantiomeric Purity Using (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a critical aspect of modern chemistry, particularly in the pharmaceutical industry where the physiological activity of a drug can be exclusive to a single enantiomer. This guide provides a comprehensive comparison of methodologies for determining enantiomeric excess (ee), with a focus on the application of the chiral derivatizing agent (CDA) (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (+)-Di-p-anisoyltartaric acid. We present a comparative analysis with alternative techniques, supported by experimental protocols and data to facilitate informed decisions in your analytical workflow.

Principle of Chiral Derivatization with this compound

Enantiomers, being stereoisomers that are non-superimposable mirror images, possess identical physical properties in an achiral environment, making their direct differentiation by techniques like standard Nuclear Magnetic Resonance (NMR) spectroscopy impossible. The use of a chiral derivatizing agent (CDA) circumvents this limitation.[1]

This compound is an enantiomerically pure carboxylic acid that reacts with chiral alcohols and amines to form diastereomers. These diastereomers, unlike the original enantiomers, have distinct physical and spectroscopic properties. In an NMR spectrum, the corresponding protons in the two diastereomers will resonate at different chemical shifts, allowing for their individual quantification. The ratio of the integrated signals of these distinct protons directly corresponds to the enantiomeric ratio of the original analyte.

Comparison of Analytical Methods

The determination of enantiomeric excess can be achieved through various analytical techniques, each with its own advantages and limitations. The primary methods include NMR spectroscopy with chiral auxiliaries and chiral High-Performance Liquid Chromatography (HPLC).

Parameter¹H NMR with this compoundChiral HPLC
Principle Formation of diastereomers with distinct NMR signals.Differential interaction of enantiomers with a chiral stationary phase.
Sample Preparation Derivatization reaction required.Direct injection of the analyte solution.
Instrumentation NMR Spectrometer (e.g., 400 MHz).HPLC system with a chiral column and a suitable detector (e.g., UV).
Analysis Time 5-15 minutes per sample (post-derivatization).15-60 minutes per sample.[2]
Sample Throughput Higher, suitable for rapid screening.Lower, method development can be time-consuming.[2]
Solvent Consumption Low (~0.6 mL of deuterated solvent per sample).High (>10 mL of mobile phase per sample).
Sensitivity Generally lower than HPLC.High, capable of detecting trace enantiomeric impurities.
Method Development Relatively straightforward derivatization.Can be complex, requiring screening of columns and mobile phases.
Data Interpretation Integration of well-resolved peaks.Integration of peak areas from the chromatogram.

Experimental Protocols

Detailed methodologies are essential for obtaining accurate and reproducible results. Below are representative protocols for determining the enantiomeric purity of a chiral amine using both ¹H NMR with this compound and chiral HPLC.

Protocol 1: ¹H NMR Spectroscopy with this compound

This protocol describes the derivatization of a chiral primary amine with this compound for the determination of enantiomeric excess by ¹H NMR.

Materials:

  • Chiral primary amine (racemic or enantiomerically enriched)

  • This compound

  • Coupling agent (e.g., DCC or EDC)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Derivatization: In a small vial, dissolve the chiral primary amine (1.0 equivalent) and this compound (1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Add the coupling agent (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure. The crude diastereomeric amide mixture can often be analyzed directly. If necessary, purify the mixture by flash column chromatography to remove any unreacted starting materials or byproducts.

  • NMR Sample Preparation: Dissolve an accurately weighed amount of the diastereomeric amide mixture in approximately 0.6 mL of CDCl₃ in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.

  • Data Analysis: Identify a well-resolved proton signal that is distinct for each diastereomer. Integrate the corresponding peaks for each diastereomer. The enantiomeric excess (ee) is calculated using the following formula:

    ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| x 100

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general procedure for the determination of enantiomeric excess of a chiral amine using chiral HPLC. Method development will be required to select the appropriate chiral stationary phase and mobile phase for a specific analyte.

Materials:

  • Chiral primary amine (racemic standard and sample)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • HPLC system equipped with a UV detector

  • Chiral HPLC column (e.g., polysaccharide-based)

Procedure:

  • Method Development:

    • Select a suitable chiral stationary phase (CSP) based on the structure of the analyte.

    • Optimize the mobile phase composition (e.g., varying the ratio of hexane and isopropanol) to achieve baseline separation of the enantiomers.

    • Optimize other parameters such as flow rate and column temperature.

  • Sample Preparation: Prepare a stock solution of the racemic standard of the chiral amine in the mobile phase. Prepare a solution of the unknown sample at a similar concentration.

  • System Equilibration: Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers and to confirm resolution.

    • Inject the unknown sample.

  • Data Analysis: Integrate the peak areas of the two enantiomer peaks in the chromatogram of the unknown sample. Calculate the enantiomeric excess (ee) using the following formula:

    ee (%) = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| x 100

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining enantiomeric excess using both techniques.

experimental_workflow cluster_nmr NMR with this compound cluster_hplc Chiral HPLC nmr_start Chiral Analyte derivatization Derivatization with This compound nmr_start->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers nmr_analysis ¹H NMR Analysis diastereomers->nmr_analysis nmr_result Enantiomeric Excess Calculation nmr_analysis->nmr_result hplc_start Chiral Analyte injection Injection onto Chiral Column hplc_start->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection hplc_result Enantiomeric Excess Calculation detection->hplc_result

Caption: General experimental workflows for ee determination.

Logical Comparison of Methodologies

The selection of an appropriate method for determining enantiomeric purity involves a trade-off between several factors. The following diagram illustrates the logical considerations when choosing between NMR with a chiral derivatizing agent and chiral HPLC.

logical_comparison start Need to Determine Enantiomeric Purity question1 High Sample Throughput and Rapid Screening Required? start->question1 question2 High Sensitivity and Trace Analysis Needed? question1->question2 No nmr_path NMR with CDA question1->nmr_path Yes question3 Method Development Time a Major Constraint? question2->question3 No hplc_path Chiral HPLC question2->hplc_path Yes question3->nmr_path Yes consider_both Consider Both Methods Based on Other Factors question3->consider_both No

Caption: Decision tree for selecting an ee determination method.

Conclusion

Both ¹H NMR spectroscopy using this compound as a chiral derivatizing agent and chiral HPLC are robust and reliable methods for the determination of enantiomeric purity. The choice between the two techniques depends on the specific analytical requirements, including the need for high throughput, sensitivity, and the time available for method development. For rapid screening of multiple samples where high sensitivity is not the primary concern, NMR with a CDA offers a significant advantage in terms of speed and reduced solvent consumption. Conversely, when high accuracy and the ability to detect trace enantiomeric impurities are critical, chiral HPLC remains the gold standard. By understanding the principles and practical considerations of each method, researchers can confidently select the most appropriate technique to ensure the stereochemical integrity of their chiral compounds.

References

A Comparative Guide to the Chiral Resolution of Amines: Evaluating (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. The choice of a chiral resolving agent can significantly impact the yield, enantiomeric excess (e.e.), and overall efficiency of the resolution process. This guide provides an objective comparison of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as O,O'-Di-p-anisoyl-D-tartaric acid, with other commonly used resolving agents for the separation of racemic amines.

The primary method for chiral resolution using agents like this compound is the formation of diastereomeric salts. This technique relies on the differential solubility of the salts formed between the chiral resolving agent and each enantiomer of the racemic amine. The less soluble diastereomer crystallizes preferentially, allowing for its separation from the more soluble one. Subsequent treatment of the isolated diastereomeric salt liberates the desired enantiomerically enriched amine.

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is highly dependent on the specific amine being resolved, the solvent system used, and the crystallization conditions. The following tables summarize available quantitative data for the resolution of various amines using this compound and other common resolving agents.

Table 1: Chiral Resolution of MDL 100907

Resolving AgentSolventYield (%)Enantiomeric Excess (e.e.) (%)Notes
bis-(-)-p-anisoyl tartaric acidButanone3599After one recrystallization. Initial e.e. was 88%.

Table 2: Chiral Resolution of 1-Phenylethylamine

Resolving AgentSolventYield (%)Enantiomeric Excess (e.e.) (%)Notes
(+)-Tartaric AcidMethanol5569 (Optical Purity)

Table 3: Chiral Resolution of 1-phenyl-1,2,3,4-tetrahydroisoquinoline

Resolving AgentSolventYield (%)Enantiomeric Excess (e.e.) (%)Notes
(+)-Tartaric AcidMethanol80-90>85Routinely achieved.

Table 4: Chiral Resolution of Methamphetamine

Resolving AgentMethodYield (%)Enantiomeric Excess (e.e.) (%)Notes
O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA)Supercritical Fluid Extraction45 (Extract), 42 (Raffinate)83 (Extract), 82 (Raffinate)

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison tables.

General Protocol for Chiral Resolution of an Amine via Diastereomeric Salt Formation
  • Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent, such as this compound, in the same or a miscible solvent. The choice of solvent is critical and often requires screening to find the optimal conditions for diastereomeric salt crystallization. Common solvents include alcohols (e.g., methanol, ethanol) and ketones (e.g., acetone, butanone).

  • Crystallization: Combine the two solutions. The diastereomeric salt of one enantiomer should precipitate out of the solution upon standing at room temperature or upon cooling. The crystallization process can be initiated or enhanced by seeding with a small crystal of the desired diastereomeric salt.

  • Isolation of Diastereomeric Salt: The precipitated salt is collected by filtration and washed with a small amount of the cold solvent to remove impurities.

  • Liberation of the Enantiomerically Enriched Amine: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the acidic resolving agent and liberate the free amine.

  • Extraction and Purification: The free amine is extracted from the aqueous solution using an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated to yield the enantiomerically enriched amine.

  • Determination of Yield and Enantiomeric Excess: The chemical yield is calculated based on the amount of resolved amine obtained. The enantiomeric excess is determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Visualizing the Process

To better understand the workflow and the underlying principles, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Separation cluster_isolation Isolation & Analysis racemic_amine Racemic Amine (R/S mixture) salt_formation Diastereomeric Salt Formation in Solvent racemic_amine->salt_formation resolving_agent This compound resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration liberation Liberation of Amine (Base Treatment) filtration->liberation Less Soluble Diastereomer extraction Extraction liberation->extraction analysis Analysis (Yield, e.e.) extraction->analysis

A generalized workflow for the chiral resolution of a racemic amine.

Logical_Relationship Racemic_Mixture Racemic Amine (R-Amine + S-Amine) Diastereomers Mixture of Diastereomers (R-Amine-D-Acid + S-Amine-D-Acid) Racemic_Mixture->Diastereomers Chiral_Resolving_Agent Chiral Resolving Agent (D-Acid) Chiral_Resolving_Agent->Diastereomers Separation Separation based on Differential Solubility Diastereomers->Separation Diastereomer1 Isolated Diastereomer (e.g., R-Amine-D-Acid) Separation->Diastereomer1 Crystallization Diastereomer2 Diastereomer in Solution (e.g., S-Amine-D-Acid) Separation->Diastereomer2 Mother Liquor Enantiomer1 Pure Enantiomer (R-Amine) Diastereomer1->Enantiomer1 Liberation Enantiomer2 Other Enantiomer (S-Amine) Diastereomer2->Enantiomer2 Liberation

The logical relationship in diastereomeric salt formation for chiral resolution.

literature review of the applications of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the separation of enantiomers from a racemic mixture is a cornerstone of stereoselective synthesis and drug development. (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, a derivative of tartaric acid, stands as a key chiral resolving agent. This guide provides an objective comparison of its performance with other tartaric acid derivatives, supported by experimental data, to facilitate the selection of the optimal agent for specific applications.

This compound, also known as (+)-Di-p-anisoyl-D-tartaric acid, is a powerful tool in the resolution of racemic mixtures, particularly for amines and amino alcohols.[1][2] Its efficacy, along with other tartaric acid derivatives, lies in the formation of diastereomeric salts with distinct physical properties, enabling their separation through methods like fractional crystallization.[3][4]

Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental mechanism involves the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. This acid-base reaction yields a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomers possess different solubilities in a given solvent, allowing for the selective crystallization of the less soluble salt. The crystallized salt is then isolated, and the desired enantiomer is liberated by treatment with a base.[3][5]

Performance Comparison of Tartaric Acid Derivatives

The selection of a chiral resolving agent is often empirical and depends on the specific substrate and desired outcomes. The following tables summarize the performance of various tartaric acid derivatives in the resolution of different racemic compounds.

Racemic CompoundResolving AgentYield (%)Enantiomeric Excess (ee%)Reference
Diphenyl-substituted N-Methyl-piperazine derivativedi-p-anisoyl-d-tartaric acid3798 (after recrystallization)[6]
Racemic N-methylamphetamineO,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA)Not Specified82.5[7]
Racemic N-methylamphetamineO,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA)Not Specified57.9[7]
(±)-TramadolD-(+)-Di-p-toluoyl-tartaric acid (DPTTA)85>99[7]
(±)-TramadolL-(-)-Di-p-toluoyl-tartaric acid (DPTTA)78>99[7]

Key Observations:

  • High Enantiomeric Excess: Tartaric acid derivatives, including di-p-anisoyl-d-tartaric acid, consistently achieve high enantiomeric excess, often exceeding 98% after recrystallization.[6]

  • Substituent Effects: The nature of the acyl group on the tartaric acid backbone (e.g., benzoyl, p-toluoyl, p-anisoyl) can significantly influence the resolution efficiency for a given substrate.[7]

  • Reciprocal Relationship: The L- and D-enantiomers of a resolving agent will preferentially crystallize with the opposite enantiomers of the racemic mixture, providing a powerful method to isolate both enantiomers.[7]

Experimental Protocols

Below are detailed methodologies for the chiral resolution of amines using tartaric acid derivatives. These protocols provide a practical framework for researchers.

General Protocol for Chiral Resolution of a Racemic Amine
  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol).

    • In a separate flask, dissolve the chiral resolving agent (e.g., (+)-Dibenzoyl-D-tartaric acid or (+)-Di-p-toluoyl-D-tartaric acid) (0.5 to 1.0 equivalent) in the same solvent, with gentle heating if necessary.[5]

    • Slowly add the resolving agent solution to the stirred amine solution at room temperature.[3]

  • Fractional Crystallization:

    • Allow the mixture to stir at room temperature. Crystallization may occur spontaneously or can be induced by scratching the flask or adding a seed crystal.[3]

    • Allow the solution to cool slowly to room temperature, and potentially further in a refrigerator or ice bath, to maximize the precipitation of the less soluble diastereomeric salt.[5]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.[5]

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[5]

    • Dry the collected crystals under vacuum.[5]

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in water.[3]

    • Slowly add a base (e.g., 50% sodium hydroxide solution) while stirring until the salt completely dissolves and the solution is strongly basic (pH > 12).[3][5]

  • Extraction and Analysis:

    • Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether).[3]

    • Wash, dry, and evaporate the organic solvent to obtain the enantiomerically enriched amine.

    • Determine the enantiomeric excess (ee%) of the resolved amine using an appropriate analytical technique, such as chiral HPLC or NMR spectroscopy.[1][3]

Visualization of the Chiral Resolution Workflow

The following diagram illustrates the general workflow for the classical resolution of amines via diastereomeric salt formation.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation & Isolation RacemicAmine Racemic Amine (R/S Mixture) DiastereomericSalts Mixture of Diastereomeric Salts RacemicAmine->DiastereomericSalts + ResolvingAgent Chiral Resolving Agent (e.g., this compound) ResolvingAgent->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization LessSoluble Less Soluble Diastereomeric Salt (Crystals) Crystallization->LessSoluble MoreSoluble More Soluble Diastereomeric Salt (in Mother Liquor) Crystallization->MoreSoluble BaseAddition Addition of Base (e.g., NaOH) LessSoluble->BaseAddition ResolvedEnantiomer Enantiomerically Pure Amine BaseAddition->ResolvedEnantiomer RecoveredAgent Recovered Resolving Agent BaseAddition->RecoveredAgent

Caption: General workflow for the resolution of a racemic amine.

References

A Comparative Guide to the Efficacy of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid and its Analogs in Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers is a critical process in the development of pharmaceuticals and fine chemicals, as stereochemistry often dictates biological activity and therapeutic efficacy. Among the various methods for chiral resolution, diastereomeric salt formation remains a cornerstone technique due to its scalability and cost-effectiveness. This guide provides a comprehensive comparison of the chiral resolving agent (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (S,S)-Di-p-anisoyltartaric acid, and its closely related analogs, for the resolution of specific compound classes. The comparative analysis is supported by experimental data from peer-reviewed literature and established protocols.

Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is predicated on the reaction of a racemic mixture with an enantiomerically pure resolving agent. This reaction generates a pair of diastereomeric salts which, unlike the original enantiomers, possess distinct physicochemical properties, most notably different solubilities. This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomer crystallizes from the solution, while the more soluble one remains in the mother liquor. Subsequent liberation of the free base or acid from the isolated diastereomeric salt yields the desired enantiomerically enriched compound.

Performance Comparison of Tartaric Acid-Based Resolving Agents

This compound and its analogs, such as O,O'-dibenzoyl-L-tartaric acid (DBTA) and O,O'-di-p-toluoyl-L-tartaric acid (DPTTA), are widely employed for the resolution of racemic bases, particularly amines and amino alcohols. The selection of the appropriate resolving agent is often empirical and depends on the specific substrate. The following tables summarize the performance of these agents in the resolution of various compound classes.

Table 1: Chiral Resolution of Primary and Secondary Amines
Racemic AmineResolving AgentSolventYield (%)Enantiomeric Excess (e.e.) / Diastereomeric Excess (d.e.) (%)Reference
Methamphetamine(-)-O,O'-di-p-toluoyl-R,R-tartaric acidMethanol--[1]
N-methylamphetamineO,O'-Dibenzoyl-R,R-tartaric acidDichloroethane/Water/Methanol-High[2]
1-phenyl-1,2,3,4-tetrahydroisoquinolineL-(+)-Tartaric acidMethanol>80>85[3]
trans-2-benzylaminocyclohexanolDi-p-toluoyl-L-tartaric acid / HClNot Specified92 (salt)99.5 (d.e.)[4]
Table 2: Chiral Resolution of Amino Alcohols and Other Bases
Racemic CompoundResolving AgentSolventYield (%)Enantiomeric Excess (e.e.) (%)Reference
Ephedrine(+)-Dibenzoyl-D-tartaric acidDichloroethane-Nearly 100[5]
AlbuterolDibenzoyl-L-tartaric acidNot SpecifiedHighHigh[6]
Tramadol(+)-Di-p-toluoyl-D-tartaric acidNot Specified--[1]
dl-valine(+)-Di-p-anisoyl-d-tartaric acidNot Specified48.890.7[7]

Experimental Protocols

Below are detailed protocols for key experiments cited in this guide. These methodologies provide a framework for the practical application of these resolving agents.

Protocol 1: Chiral Resolution of a Racemic Amine with a Tartaric Acid Derivative

Materials:

  • Racemic amine

  • This compound or its analog (e.g., (+)-Dibenzoyl-D-tartaric acid)

  • Suitable solvent (e.g., methanol, ethanol, or a mixture)

  • Base (e.g., NaOH or NaHCO₃ solution)

  • Organic extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable warm solvent.

    • In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same solvent, with gentle heating if necessary.

    • Slowly add the resolving agent solution to the amine solution with continuous stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • For enhanced crystallization, the flask may be cooled further in an ice bath or refrigerator. Seeding with a small crystal of the desired salt can also be beneficial.

    • Allow the crystallization to proceed for a sufficient time (can range from hours to overnight) to maximize yield and purity.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum to a constant weight.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add a base solution dropwise with stirring until the salt is fully dissolved and the solution is basic, liberating the free amine.

    • Extract the free amine into an organic solvent.

    • Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resolved amine should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or polarimetry.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps and logical relationships in chiral resolution.

Chiral_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction & Separation cluster_isolation Isolation & Analysis Racemic_Mixture Racemic Mixture (e.g., R/S-Amine) Salt_Formation 1. Salt Formation (in suitable solvent) Racemic_Mixture->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., (S,S)-Acid) Resolving_Agent->Salt_Formation Diastereomeric_Salts Mixture of Diastereomeric Salts (R-Amine:(S,S)-Acid & S-Amine:(S,S)-Acid) Salt_Formation->Diastereomeric_Salts Crystallization 2. Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble Less Soluble Diastereomer (Solid) Crystallization->Less_Soluble precipitates More_Soluble More Soluble Diastereomer (in Mother Liquor) Crystallization->More_Soluble remains in solution Cleavage_1 3. Salt Cleavage (add base) Less_Soluble->Cleavage_1 Cleavage_2 3. Salt Cleavage (add base) More_Soluble->Cleavage_2 Pure_Enantiomer_1 Pure Enantiomer 1 Cleavage_1->Pure_Enantiomer_1 Recovered_Agent_1 Recovered Resolving Agent Cleavage_1->Recovered_Agent_1 Pure_Enantiomer_2 Pure Enantiomer 2 Cleavage_2->Pure_Enantiomer_2 Recovered_Agent_2 Recovered Resolving Agent Cleavage_2->Recovered_Agent_2 Analysis 4. Determine Enantiomeric Excess (e.g., Chiral HPLC) Pure_Enantiomer_1->Analysis Pure_Enantiomer_2->Analysis

General workflow for chiral resolution by diastereomeric salt formation.

Logical_Relationship Racemic_Mixture Racemic Mixture (R/S Enantiomers) Diastereomers Diastereomeric Salts (R-A and S-A) Racemic_Mixture->Diastereomers reacts with Chiral_Agent Enantiomerically Pure Resolving Agent (A) Chiral_Agent->Diastereomers reacts with Different_Properties Different Physicochemical Properties (e.g., Solubility) Diastereomers->Different_Properties possess Separation Separation by Fractional Crystallization Different_Properties->Separation enables Isolated_Diastereomer Isolated Diastereomer (e.g., R-A) Separation->Isolated_Diastereomer yields Liberation Liberation of Free Enantiomer (e.g., R) Isolated_Diastereomer->Liberation undergoes Pure_Enantiomer Enantiomerically Enriched Product Liberation->Pure_Enantiomer results in

Logical relationship of the key principles in chiral resolution.

References

A Comparative Guide to Chiral Auxiliaries: Alternatives to (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. While (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid serves as a valuable chiral resolving agent, this guide focuses on covalently-bound chiral auxiliaries that offer robust stereocontrol in a variety of carbon-carbon bond-forming reactions. Here, we provide an objective comparison of the performance of several prominent classes of chiral auxiliaries, including Evans' oxazolidinones, Oppolzer's camphorsultam, pseudoephedrine amides, and terpene-derived auxiliaries like 8-phenylmenthol and trans-2-phenyl-1-cyclohexanol. This guide presents a synopsis of their efficacy in key asymmetric transformations, supported by experimental data and detailed protocols to inform your selection process.

General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis

The fundamental principle behind the use of a chiral auxiliary involves the temporary attachment of a chiral molecule to a prochiral substrate. This chiral auxiliary then directs a subsequent diastereoselective transformation. After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.

G cluster_workflow General Workflow Prochiral Substrate Prochiral Substrate Attachment Attachment Prochiral Substrate->Attachment Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Attachment Diastereoselective Reaction Diastereoselective Reaction Attachment->Diastereoselective Reaction Chiral Adduct Cleavage & Recovery Cleavage & Recovery Diastereoselective Reaction->Cleavage & Recovery Diastereomerically Enriched Product Chiral Product Chiral Product Cleavage & Recovery->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage & Recovery->Recovered Auxiliary G cluster_ZT Zimmerman-Traxler Model for Evans' syn-Aldol Reaction cluster_details Key Interactions ts Chair-like Transition State syn_product syn-Aldol Adduct ts->syn_product Favored Pathway enolate Z-Boron Enolate enolate->ts aldehyde Aldehyde aldehyde->ts R group on auxiliary blocks top face R group on auxiliary blocks top face R group on auxiliary blocks top face->ts Aldehyde R' group equatorial Aldehyde R' group equatorial Aldehyde R' group equatorial->ts G cluster_chelation Chelation Control in Pseudoephedrine Amide Alkylation cluster_directing_groups Directing Groups chelate Rigid Li-Chelated Transition State product syn-Alkylated Product chelate->product enolate (Z)-Enolate enolate->chelate electrophile Electrophile (E+) electrophile->chelate Attacks from less hindered face Me group directs E+ Me group directs E+ Me group directs E+->chelate Li+ coordinates both oxygens Li+ coordinates both oxygens Li+ coordinates both oxygens->chelate

Safety Operating Guide

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides detailed procedural guidance for the safe and compliant disposal of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid (CAS Number: 191605-10-4), ensuring the safety of laboratory personnel and adherence to regulatory standards. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a white solid that presents moderate hazards.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard Summary:

Hazard StatementClassification
H315: Causes skin irritationSkin Irritant (Category 2)
H319: Causes serious eye irritationEye Irritant (Category 2)
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)
H312: Harmful in contact with skinAcute Toxicity, Dermal (Category 4)
H332: Harmful if inhaledAcute Toxicity, Inhalation (Category 4)

Data sourced from multiple safety data sheets for the compound and its stereoisomers.[1][2][3][4]

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Safety glasses or chemical splash goggles.[1][3] An eye bath should be readily available.[3]
Hand Protection Protective gloves (e.g., nitrile rubber).
Skin Protection Protective clothing, lab coat.[1][3]
Respiratory Use only in a well-ventilated area or outdoors.[1][3] If dust is generated, wear a dust respirator or self-contained breathing apparatus in emergencies.[1][3]

Disposal Procedure

The primary disposal method for this compound is through an authorized hazardous waste collection service.[1] Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Segregation and Storage:

    • Store waste this compound in its original container or a clean, dry, sealable, and clearly labeled container.[1]

    • The container must be labeled with the words "Hazardous Waste," the full chemical name, and associated hazards (e.g., Irritant, Harmful).

    • Store the waste container in a designated satellite accumulation area that is well-ventilated, away from incompatible materials.[1][5]

  • Container Management:

    • Keep the waste container tightly closed when not in use.[1]

    • Ensure the container is in good condition and not leaking.

  • Waste Collection:

    • Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

  • Spill Cleanup:

    • In case of a spill, immediately alert personnel in the area.[1]

    • Wearing appropriate PPE, prevent the spill from entering drains or water courses.[1]

    • For dry spills, use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum the material and place it into a labeled container for disposal.[1]

    • Wash the spill area with large amounts of water once the solid material has been removed.[1]

Experimental Workflow and Decision Logic

The following diagram outlines the logical workflow for the handling and disposal of this compound.

G cluster_0 Chemical Handling & Use cluster_1 Waste Characterization cluster_2 Disposal Pathway A Acquire/Synthesize This compound B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Use in Well-Ventilated Area (e.g., Fume Hood) B->C D Experiment Complete C->D E Is material a waste product? D->E F Place in Labeled, Sealed Hazardous Waste Container E->F Yes J Retain for Future Use E->J No G Store in Satellite Accumulation Area F->G H Arrange Pickup by Authorized Waste Collection Service G->H I End of Life H->I

Caption: Waste Disposal Workflow for this compound.

References

Personal protective equipment for handling (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid (CAS Number: 191605-10-4). The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard Summary

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

Hazard StatementClassification
H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled.
H315Causes skin irritation.[1][3]
H319Causes serious eye irritation.[1][3]
H335May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this substance to minimize exposure and ensure personal safety.[1][2]

Protection TypeRequired EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or chemical goggles. Face protection.Must conform to EN166, AS/NZS 1337.1, or national equivalent.[1] Contact lenses may pose a special hazard.
Hand Protection Protective gloves.The specific glove material and thickness should be selected based on the nature and duration of the handling task. Consult the glove manufacturer's compatibility data.
Skin and Body Protection Protective clothing.To be worn when there is a risk of exposure. Work clothes should be laundered separately.
Respiratory Protection Dust respirator or self-contained breathing apparatus.Use in a well-ventilated area.[1] A dust respirator should be used to avoid inhaling dust.[1] In case of emergency or for major spills, a self-contained breathing apparatus must be available.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

Handling Protocol:

  • Ventilation: Always handle this chemical in a well-ventilated area, such as a chemical fume hood.[1]

  • Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.[1]

  • Container Management: Keep containers securely sealed when not in use. Store in a cool, dry area away from incompatible materials and foodstuffs.[1] Protect containers from physical damage.[1]

Spill Cleanup Protocol:

  • Immediate Response: Alert personnel in the area and control personal contact by wearing the appropriate PPE.[1]

  • Containment: Prevent the spillage from entering drains or water courses.[1]

  • Cleanup (Dry Spill): Use dry clean-up procedures to avoid generating dust.[1] Sweep, shovel, or vacuum up the material and place it in a clean, dry, sealable, and labeled container for disposal.[1]

  • Decontamination: Wash the spill area with large amounts of water.[1]

Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated PPE and cleanup materials, in sealed and properly labeled containers.

  • Disposal Regulations: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. If contamination of drains or waterways occurs, advise emergency services.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately wash out with fresh running water. Ensure complete irrigation by keeping eyelids apart. Seek medical attention without delay.[1]
Skin Contact Flush skin and hair with running water and soap if available. Seek medical attention in the event of irritation.[1]
Inhalation Remove from the contaminated area. Other measures are usually unnecessary.[1]
Ingestion Immediately give a glass of water. First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[1]

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) - Gloves - Goggles - Lab Coat - Respirator A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh and Handle Chemical C->D Proceed to Handling E Perform Experiment D->E S1 Evacuate and Alert Others D->S1 If Spill Occurs F Securely Seal Container After Use E->F E->S1 G Clean Workspace F->G Proceed to Cleanup H Collect Waste in Labeled Container G->H I Dispose of Waste per Regulations H->I J Doff and Dispose/Clean PPE I->J K Wash Hands Thoroughly J->K S2 Don Additional PPE if Necessary S1->S2 S3 Contain Spill S2->S3 S4 Clean Spill Using Dry Methods S3->S4 S5 Dispose of Spill Waste S4->S5

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.